molecular formula C6H8ClNO2S B057268 Methyl 4-aminothiophene-3-carboxylate Hydrochloride CAS No. 39978-14-8

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Cat. No.: B057268
CAS No.: 39978-14-8
M. Wt: 193.65 g/mol
InChI Key: JGIRDDQLZLXRKQ-UHFFFAOYSA-N
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Description

Methyl 4-aminothiophene-3-carboxylate hydrochloride is a high-value heterocyclic building block critical in medicinal chemistry and advanced materials research. Its primary research value lies in its role as a versatile precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical compounds. The aminothiophene core is a key structural motif found in investigations for anti-inflammatory and antimicrobial agents, fueling demand within the pharmaceutical sector . As a versatile chemical intermediate, it is employed in the construction of more complex heterocyclic systems and is integral to structure-activity relationship (SAR) studies during drug discovery and optimization processes . The growing focus on innovative therapeutics and specialty chemicals positions this compound as an important material for researchers developing next-generation chemical entities . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-aminothiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRDDQLZLXRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380587
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39978-14-8
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiophene-3-carboxylate hydrochloride
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Foundational & Exploratory

Technical Guide: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in organic synthesis. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 193.65 g/mol [1][2][3][4]
Molecular Formula C₆H₇NO₂S·HCl or C₆H₈ClNO₂S[1][2][4][5]
CAS Number 39978-14-8[1][2][4]
Appearance Brown Powder[5]
Melting Point 203-204°C[5]
Boiling Point 295.9°C at 760 mmHg[5]
Flash Point 132.8°C[5]
Purity ≥97%[3][6]
SMILES Cl.COC(=O)C1=CSC=C1N[2][4]
InChIKey JGIRDDQLZLXRKQ-UHFFFAOYSA-N[2][5]

Synthesis of Methyl 4-aminothiophene-3-carboxylate

The synthesis of the parent compound, Methyl 4-aminothiophene-3-carboxylate, is a critical step prior to its conversion to the hydrochloride salt. A common method involves the reaction of a thiophene precursor with hydroxylamine hydrochloride. The resulting amine can then be treated with hydrochloric acid to yield the final product.

Experimental Protocol

A representative synthesis for the related 3-aminothiophenes involves the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[7] A specific synthesis for the parent compound, methyl 4-aminothiophene-3-carboxylate, has been reported with high yield.[1] The following is a generalized protocol based on these findings:

  • Reaction Setup: A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) is prepared in a suitable polar, inert solvent such as methanol or acetonitrile.[1][7]

  • Reflux: The reaction mixture is heated to reflux and stirred for a period of 1 to 5 hours.[1][7] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched with a saturated sodium bicarbonate solution and extracted multiple times with an organic solvent like ethyl acetate.[1]

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 4-aminothiophene-3-carboxylate.[1]

  • Formation of Hydrochloride Salt: The crude product can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration.

Synthetic Workflow

The logical flow of the synthesis of Methyl 4-aminothiophene-3-carboxylate is depicted in the following diagram.

SynthesisWorkflow Reactant1 Methyl 4-oxotetrahydrothiophene-3-carboxylate Reaction Reflux (1h) Reactant1->Reaction Reactant2 Hydroxylamine Hydrochloride Reactant2->Reaction Solvent Methanol Solvent->Reaction Quenching Quench with NaHCO3 Reaction->Quenching Cool Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Dry & Concentrate Extraction->Purification Product Methyl 4-aminothiophene-3-carboxylate Purification->Product Yields

Caption: Synthetic workflow for Methyl 4-aminothiophene-3-carboxylate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various chemical reactions and biological assays.

PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms Methyl 3-aminothiophene-4-carboxylate hydrochloride[1][3]
CAS Number 39978-14-8[1][2]
Molecular Formula C₆H₈ClNO₂S[1]
Molecular Weight 193.65 g/mol [1][2]
Appearance Brown powder[2]
Melting Point 203-204 °C
Boiling Point 295.9 °C at 760 mmHg (for the free base)
Flash Point 132.8 °C (for the free base)
Purity ≥98%[1]

Spectroscopic Data

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

  • Amine Protons: A broad singlet for the amine protons, which would be downfield shifted due to the protonation by HCl.

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbon: A signal in the downfield region typical for an ester carbonyl carbon.

  • Thiophene Ring Carbons: Four distinct signals for the carbons of the thiophene ring.

  • Methyl Carbon: A signal in the upfield region for the methyl group of the ester.

Expected FT-IR Spectral Data:

  • N-H Stretching: Broad absorption bands characteristic of an ammonium salt.

  • C=O Stretching: A strong absorption band for the ester carbonyl group.

  • C-N Stretching: An absorption band in the fingerprint region.

  • C-S Stretching: Characteristic absorption for the thiophene ring.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are provided below. These are generalized procedures and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Assessment

The solubility of the compound is determined by observing its dissolution in various solvents at a specified concentration.

Procedure:

  • A known mass (e.g., 10 mg) of this compound is placed in a test tube.

  • A measured volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) is added to the test tube.

  • The mixture is vortexed or agitated for a set period (e.g., 1 minute) at room temperature.

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.

Spectroscopic Analysis (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A solution of the compound is prepared by dissolving an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a field strength of 400 MHz or higher.

  • The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

Synthesis Workflow: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes. The following diagram illustrates a general workflow for the synthesis of a 2-aminothiophene derivative, which is a precursor to the target molecule.

Gewald Synthesis Workflow start Starting Materials (Ketone/Aldehyde, α-Cyanoester, Sulfur) reaction Gewald Reaction (One-pot synthesis) start->reaction base Base Catalyst (e.g., Morpholine) base->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 2-Aminothiophene Derivative purification->product hcl_treatment HCl Treatment product->hcl_treatment final_product Methyl 4-aminothiophene-3-carboxylate Hydrochloride hcl_treatment->final_product

Caption: A generalized workflow for the synthesis of this compound via the Gewald reaction.

Signaling Pathway: Positive Allosteric Modulation of a G Protein-Coupled Receptor

Aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs). This diagram illustrates the mechanism of action of a PAM on a GPCR signaling pathway.[4][5][6]

GPCR Positive Allosteric Modulation cluster_receptor Cell Membrane GPCR G Protein-Coupled Receptor (GPCR) G_protein G Protein GPCR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Agonist Endogenous Agonist Agonist->GPCR Binds to orthosteric site PAM Aminothiophene Derivative (Positive Allosteric Modulator) PAM->GPCR Binds to allosteric site Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Mechanism of positive allosteric modulation of a GPCR by an aminothiophene derivative.

References

Technical Guide: Physicochemical Characterization of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS Number: 39978-14-8), with a primary focus on its melting point. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its properties crucial for drug development and quality control.

Core Physicochemical Data

This compound is typically a brown powder.[1] Its purity is commonly available at ≥98%.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
CAS Number 39978-14-8[2][3]
Molecular Formula C₆H₈ClNO₂S[4]
Molecular Weight 193.65 g/mol [1][2]
Appearance Brown Powder[1][3]
Melting Point 199 - 204°C[1][3][4][5][6]
Boiling Point 295.9°C at 760 mmHg[1][4]
Flash Point 132.8°C[1][4]

Melting Point Determination

The melting point of a substance is a critical physical property used for identification and purity assessment. For this compound, the reported melting point generally falls within the range of 199-204°C.[1][3][4][5][6] Variations within this range can be attributed to the purity of the sample and the methodology used for determination.

Experimental Protocol for Melting Point Determination

The following is a generalized protocol for determining the melting point of this compound, based on standard laboratory techniques.

Apparatus:

  • Melting point apparatus (e.g., open capillary melting point apparatus or a hot-stage microscope)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (approximately 10-20°C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, a slower heating rate (1-2°C/min) is recommended, starting from a temperature approximately 10-15°C below the expected melting point.

  • Observation: Carefully observe the sample through the magnifying lens of the apparatus.

  • Melting Range Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement to ensure accuracy.

Logical Workflow for Melting Point Verification

The following diagram illustrates a logical workflow for the determination and verification of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis and Verification cluster_conclusion Conclusion start Obtain Sample of Methyl 4-aminothiophene-3-carboxylate HCl grind Grind to Fine Powder (if necessary) start->grind dry Ensure Sample is Dry grind->dry load Load Capillary Tube dry->load heat Heat Sample in Apparatus load->heat observe Observe and Record Melting Range heat->observe compare Compare with Literature Values (199-204°C) observe->compare purity Assess Purity (Narrow vs. Broad Range) compare->purity pass Melting Point Verified purity->pass fail Further Purification/Analysis Required purity->fail

Caption: Workflow for determining and verifying the melting point.

This comprehensive guide provides essential data and standardized procedures for the handling and analysis of this compound, which will be of significant value to professionals in the fields of chemical research and pharmaceutical development.

References

Structural Analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data from single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for this specific hydrochloride salt is not publicly available. The information presented herein is based on general chemical properties and data extrapolated from closely related compounds.

Physicochemical Properties

Basic identifying information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 39978-14-8[1]
Molecular Formula C₆H₈ClNO₂S[1]
Molecular Weight 193.65 g/mol [1]
Alternate Name Methyl 3-aminothiophene-4-carboxylate hydrochloride[1]

Structural Elucidation Workflow

The structural analysis of a novel crystalline compound like this compound would typically follow a standardized workflow to ensure comprehensive characterization. This process integrates spectroscopic and crystallographic techniques to determine the molecular structure and connectivity.

Structural Elucidation Workflow General Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Structure Determination Synthesis Synthesis of Compound Purification Purification & Crystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRD Single-Crystal X-ray Diffraction Purification->XRD Spectral_Interpretation Spectral Data Interpretation NMR->Spectral_Interpretation IR->Spectral_Interpretation MS->Spectral_Interpretation Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Final_Structure Final Structure Confirmation Spectral_Interpretation->Final_Structure Structure_Solution->Final_Structure

Caption: A generalized workflow for the structural elucidation of a small organic molecule.

Experimental Protocols (Generalized)

Given the absence of specific experimental data for this compound, the following sections describe generalized protocols for the key analytical techniques that would be employed for its structural characterization.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to one peak per unique carbon atom. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural assignment.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integration values are analyzed to determine the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated to the presence of specific functional groups within the molecule. For this compound, characteristic peaks for N-H, C=O, C-O, C-S, and thiophene ring vibrations would be expected.

Reference Data from a Structurally Similar Compound

For illustrative purposes, crystallographic and spectroscopic data for a closely related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate , are presented below. It is crucial to note that this data is not for this compound and should be used for comparative and informational purposes only.

Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]
ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 7.664(3)
b (Å) 9.876(3)
c (Å) 13.315(5)
α (°) 89.99(3)
β (°) 82.35(3)
γ (°) 75.12(3)
Volume (ų) 962.9(6)
Z 4
Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.

References

An In-depth Technical Guide to Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a significant heterocyclic compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, synthesis, and characterization.

Chemical Identity and Structure

This compound is a thiophene derivative characterized by an amino group at the 4-position and a methyl carboxylate group at the 3-position of the thiophene ring. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The chemical structure is as follows:

Chemical Formula: C₆H₈ClNO₂S[1]

Molecular Weight: 193.65 g/mol [1][2]

CAS Number: 39978-14-8[1][2]

IUPAC Name: this compound[1]

SMILES: Cl.COC(=O)C1=CSC=C1N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Appearance Brown Powder[3]
Melting Point 203-204°C[3]
Boiling Point 295.9°C at 760 mmHg[3]
Flash Point 132.8°C[3]
Purity ≥98%[2]

Synthesis

The synthesis of Methyl 4-aminothiophene-3-carboxylate is commonly achieved through the reaction of a thiophene precursor with an aminating agent. A widely employed method involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride.

Synthesis Pathway

The following diagram illustrates a common synthetic route to obtain Methyl 4-aminothiophene-3-carboxylate.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Methyl 4-oxotetrahydrothiophene-3-carboxylate C Reflux in Methanol A->C B Hydroxylamine Hydrochloride B->C D Methyl 4-aminothiophene-3-carboxylate C->D Yield: 93%

A representative synthesis pathway for Methyl 4-aminothiophene-3-carboxylate.
Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of Methyl 4-aminothiophene-3-carboxylate, based on established methodologies.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate in methanol.

  • Addition of Reagent: To the solution, add hydroxylamine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period, typically 1-5 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

While specific spectral data is not provided in the search results, the following techniques are typically employed for the characterization of this compound:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-S bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Characterization Workflow

The logical workflow for the characterization of the synthesized product is depicted in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_spectroscopy Spectroscopic Methods A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D Structural Elucidation B->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in the preparation of various pharmaceutically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, tailored for an audience with a strong background in organic chemistry and drug development.

Introduction

Methyl 4-aminothiophene-3-carboxylate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The substituted aminothiophene core is a prevalent scaffold in a variety of therapeutic agents. This guide focuses on a robust and high-yielding synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

  • Synthesis of Methyl 4-aminothiophene-3-carboxylate: This step involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in a suitable solvent.

  • Formation of the Hydrochloride Salt: The resulting free amine is then converted to its hydrochloride salt to improve stability and handling properties. Alternatively, a one-pot synthesis can be employed where the hydrochloride salt precipitates directly from the reaction mixture.

The overall synthetic workflow is depicted in the following diagram:

G start Starting Materials step1 Synthesis of Free Amine (Methyl 4-aminothiophene-3-carboxylate) start->step1 Hydroxylamine HCl, Methanol, Reflux step2 Formation of Hydrochloride Salt step1->step2 HCl in organic solvent or one-pot precipitation product Final Product (this compound) step2->product

Figure 1: Overall synthetic workflow.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity
Methyl 4-oxotetrahydrothiophene-3-carboxylate2689-68-1C₆H₈O₃S160.19N/AN/A
This compound39978-14-8C₆H₈ClNO₂S193.65[1]203-204[2]≥98%[1]

Experimental Protocols

Synthesis of Methyl 4-aminothiophene-3-carboxylate

This protocol is adapted from a reported high-yield synthesis.[3]

Materials:

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (e.g., 2.3 g, 14.37 mmol) and hydroxylamine hydrochloride (e.g., 1.2 g, 17.25 mmol) in methanol (e.g., 40 mL) is stirred under reflux for 1 hour.[3]

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (e.g., 200 mL).[3]

  • The aqueous layer is extracted with ethyl acetate (e.g., 3 x 100 mL).[3]

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[3]

  • The crude product is obtained as a light yellow oil. A reported yield for this reaction is 93%.[3]

Synthesis of this compound

Two primary methods are presented for the formation of the hydrochloride salt.

Materials:

  • Methyl 4-aminothiophene-3-carboxylate (1.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Ethanol, or Ethyl Acetate)

  • A solution of HCl in the chosen anhydrous solvent (e.g., 4M HCl in Dioxane)

Procedure:

  • Dissolve the crude or purified Methyl 4-aminothiophene-3-carboxylate in a minimal amount of a dry organic solvent such as dioxane or ethanol.

  • Cool the solution in an ice bath (0-4 °C).

  • Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane) dropwise with stirring.[4]

  • The hydrochloride salt will precipitate out of the solution.[4]

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of the cold, dry solvent.

  • Dry the resulting solid under vacuum to yield this compound.

This protocol is based on a similar synthesis of aminothiophene hydrochlorides.[5]

Materials:

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq)

  • Hydroxylamine hydrochloride (1.5-2.0 eq)

  • Acetonitrile

  • Dry Diethyl Ether

Procedure:

  • Heat a mixture of 4-oxo-3-methoxycarbonyltetrahydrothiophene (e.g., 3.9 g) and hydroxylamine hydrochloride (e.g., 2 g) in acetonitrile (e.g., 10 ml) under reflux for 1 hour.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid hydrochloride salt may precipitate directly from the cooled reaction mixture.

  • To induce further precipitation, add dry diethyl ether to the mixture.

  • Filter the solid precipitate and wash with dry diethyl ether.[5]

  • Dry the solid under vacuum to afford the title compound. A reported melting point for a similar compound prepared this way is 203°-204° C.[5]

Reaction Mechanism

The reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride proceeds through a proposed mechanism involving the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final aminothiophene product.

G cluster_0 Reaction Mechanism A Methyl 4-oxotetrahydro- thiophene-3-carboxylate C Oxime Intermediate A->C + NH2OH - H2O B Hydroxylamine D Cyclized Intermediate C->D Intramolecular Cyclization E Methyl 4-aminothiophene- 3-carboxylate D->E Aromatization (-H2O)

Figure 2: Proposed reaction mechanism.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described methods are high-yielding and utilize readily accessible reagents, making them suitable for both laboratory-scale synthesis and potential scale-up operations. The provided quantitative data and mechanistic insights will be valuable for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Starting Materials for Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the most efficient synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Introduction

This compound is a substituted aminothiophene that serves as a versatile building block in medicinal chemistry. Its structure is a precursor to a variety of thieno[3,2-d]pyrimidine derivatives, which have shown a wide range of biological activities. A reliable and high-yielding synthesis of this intermediate is therefore of significant interest to the drug development community. This guide focuses on a well-documented and efficient synthetic approach.

Recommended Synthetic Pathway

The most direct and high-yielding reported synthesis of Methyl 4-aminothiophene-3-carboxylate involves a one-step reaction from a readily available starting material, Methyl 4-oxotetrahydrothiophene-3-carboxylate. The subsequent conversion to its hydrochloride salt is a standard procedure.

The overall synthetic transformation is depicted in the following workflow:

SynthesisWorkflow cluster_0 Synthesis of the Free Base cluster_1 Formation of the Hydrochloride Salt Start Methyl 4-oxotetrahydrothiophene-3-carboxylate Reaction Reflux in Methanol Start->Reaction Reagent1 Hydroxylamine Hydrochloride Reagent1->Reaction Product_FB Methyl 4-aminothiophene-3-carboxylate Reaction->Product_FB Yield: 93% Product_FB_2 Methyl 4-aminothiophene-3-carboxylate Reaction2 Anhydrous Solvent Product_FB_2->Reaction2 Reagent2 Anhydrous HCl Reagent2->Reaction2 Final_Product Methyl 4-aminothiophene-3-carboxylate HCl Reaction2->Final_Product

Figure 1: Synthetic workflow for this compound.

Starting Materials and Reagents

The primary starting material and reagents required for this synthesis are summarized in the table below.

Compound Name CAS Number Molecular Formula Key Role
Methyl 4-oxotetrahydrothiophene-3-carboxylate2689-68-1C₆H₈O₃SStarting Material
Hydroxylamine Hydrochloride5470-11-1H₄ClNOReagent for amination
Methanol67-56-1CH₄OReaction Solvent
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃Quenching Agent
Ethyl Acetate141-78-6C₄H₈O₂Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying Agent
Anhydrous Hydrogen Chloride7647-01-0HClSalt Formation Reagent
Anhydrous Diethyl Ether60-29-7C₄H₁₀OSolvent for Salt Formation

Experimental Protocols

Synthesis of Methyl 4-aminothiophene-3-carboxylate

This protocol is adapted from a reported high-yield synthesis.[1]

Procedure:

  • To a solution of Methyl 4-oxotetrahydrothiophene-3-carboxylate (2.3 g, 14.37 mmol) in methanol (40 mL), add hydroxylamine hydrochloride (1.2 g, 17.25 mmol).

  • Stir the reaction mixture under reflux for 1 hour.

  • After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 4-aminothiophene-3-carboxylate as a light yellow oil.

Quantitative Data:

Product Yield Appearance LCMS (m/z)
Methyl 4-aminothiophene-3-carboxylate93%Light yellow oil158.0 [M+H]⁺
Preparation of this compound

This is a general and effective procedure for the formation of a hydrochloride salt from an amine.

Procedure:

  • Dissolve the crude Methyl 4-aminothiophene-3-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of anhydrous HCl in diethyl ether dropwise, with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data:

Product CAS Number Molecular Formula Molecular Weight Purity
Methyl 4-aminothiophene-3-carboxylate HCl39978-14-8C₆H₈ClNO₂S193.65 g/mol ≥98%[2]

Alternative Synthetic Route: The Gewald Reaction

An alternative, though less direct for this specific target, is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. For the synthesis of Methyl 4-aminothiophene-3-carboxylate, the starting materials would likely be a β-formylacetate equivalent and methyl cyanoacetate.

The generalized Gewald reaction pathway is illustrated below:

GewaldReaction Ketone Ketone/Aldehyde Reaction Gewald Reaction Ketone->Reaction Cyanoester α-Cyanoester Cyanoester->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base Base->Reaction Product 2-Aminothiophene Reaction->Product

Figure 2: Generalized scheme of the Gewald reaction.

While versatile, the development of a specific protocol for Methyl 4-aminothiophene-3-carboxylate via the Gewald reaction would require further optimization of starting materials and reaction conditions.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from Methyl 4-oxotetrahydrothiophene-3-carboxylate. This method offers a high yield for the formation of the free base and utilizes a straightforward procedure for the subsequent conversion to the hydrochloride salt. This technical guide provides researchers and drug development professionals with the necessary information to reliably produce this valuable synthetic intermediate.

References

The Pharmacological Potential of Methyl 4-aminothiophene-3-carboxylate Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Among these, derivatives of Methyl 4-aminothiophene-3-carboxylate Hydrochloride are gaining significant attention as versatile scaffolds for the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthesis of Thiophene Derivatives

The synthesis of polysubstituted 2-aminothiophenes, the precursors to many of the discussed derivatives, is often achieved through the versatile Gewald reaction.[1][3] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or cyanoacetamide) and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.[1][3] Further modifications and cyclization reactions can then be employed to generate a diverse library of thiophene-based compounds, including thienopyrimidines, which have shown significant anticancer efficacy.[3][4]

Biological Activities of Methyl 4-aminothiophene-3-carboxylate Derivatives

Derivatives of Methyl 4-aminothiophene-3-carboxylate have been extensively evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a primary focus of research into thiophene derivatives. These compounds have shown potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Key Findings:

  • Broad-Spectrum Activity: Novel fused thiophene derivatives have demonstrated significant antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines.[3]

  • Mechanism of Action: Some derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, key proteins in cancer cell proliferation and survival signaling pathways.[3] This dual inhibition can lead to cell cycle arrest, typically in the S phase, and subsequent induction of apoptosis.[3]

  • Tubulin Inhibition: Certain thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[5][6][7] These compounds have shown significant activity against hepatocellular carcinoma (Hep3B), disrupting spheroid formation and exhibiting interaction patterns similar to colchicine within the tubulin binding pocket.[5][6][7]

  • Selective Cytotoxicity: Studies have shown that some thieno[2,3-d]pyrimidine derivatives exhibit selective toxicity, being highly active against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing low cytotoxicity towards normal cell lines.[4][8]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3b HepG23.105[3]
3b PC-32.15[3]
4c HepG23.023[3]
4c PC-33.12[3]
7 HCT-11611.13[9]
2b Hep3B5.46[5][7]
2e Hep3B12.58[5][7]
Compound 2 MCF-70.013[4][8]
Antimicrobial Activity

Thiophene derivatives have emerged as a promising source of new antimicrobial agents, with activity against both bacteria and fungi, including drug-resistant strains.

Key Findings:

  • Antibacterial Spectrum: These compounds have demonstrated inhibitory activity against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[2][9][10]

  • Antifungal Potential: Antifungal activity has been observed against pathogenic fungi like Aspergillus fumigates, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans.[9][10]

  • Activity against Resistant Strains: Certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[11] The mechanism may involve increased membrane permeabilization.[11]

  • Structure-Activity Relationship: The antimicrobial potency is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, 3-amino thiophene-2-carboxamide derivatives generally display higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[2]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound IDMicroorganismActivity/MICReference
7b S. aureus83.3% Inhibition[2]
7b B. subtilis82.6% Inhibition[2]
7b P. aeruginosa86.9% Inhibition[2]
Thiophene 4 Colistin-Resistant A. baumanniiMIC50: 16-32 mg/L[11]
Thiophene 8 Colistin-Resistant E. coliMIC50: 8-32 mg/L[11]
Antioxidant Activity

Several studies have highlighted the antioxidant potential of thiophene derivatives, which is crucial for combating oxidative stress implicated in various diseases, including cancer.[1]

Key Findings:

  • Free Radical Scavenging: The antioxidant capacity is often evaluated by the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

  • Promising Activity: Certain synthesized thiophene derivatives have exhibited excellent antioxidant activity, in some cases comparable to the standard antioxidant, ascorbic acid.[1] For example, 3-amino thiophene-2-carboxamide derivatives have shown significant radical scavenging activity.[2]

Table 3: Antioxidant Activity of Selected Thiophene Derivatives

Compound IDAssayInhibition (%)Reference
RAA5 DPPHExcellent[1]
RAA7 DPPHExcellent[1]
7a ABTS62.0[2]
Other Biological Activities

The pharmacological profile of thiophene derivatives extends beyond anticancer, antimicrobial, and antioxidant effects.

  • Antiviral Activity: A novel series of thiophene derivatives has been identified as potent entry inhibitors of the Ebola virus.[12]

  • Anti-inflammatory Activity: The thiophene scaffold is present in known anti-inflammatory drugs, suggesting the potential for new derivatives in this therapeutic area.[9]

  • Enzyme Inhibition: Thiophene-based compounds have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and DNA gyrase.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of thiophene derivatives.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Agar Diffusion Method for Antimicrobial Screening
  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture Preparation: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent like methanol.

  • Incubation: The mixture is shaken and allowed to stand in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid is typically used as a positive control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Synthesis & Screening Workflow Start Starting Materials (e.g., Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Aminothiophene Methyl 4-aminothiophene-3-carboxylate Precursor Gewald->Aminothiophene Derivatization Chemical Derivatization & Cyclization Aminothiophene->Derivatization Library Library of Thiophene Derivatives Derivatization->Library Screening Biological Activity Screening (Anticancer, Antimicrobial, etc.) Library->Screening Hit Hit Compounds Screening->Hit

Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.

G cluster_1 VEGFR-2/AKT Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibitor->AKT

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by certain thiophene derivatives.

Conclusion

Derivatives of this compound represent a highly versatile and promising scaffold in modern drug discovery. The wealth of research demonstrates their significant potential in developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily synthesize a diverse range of these compounds allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Future research should continue to explore the full therapeutic potential of this chemical class, focusing on novel molecular targets and the development of candidates for clinical evaluation.

References

A Technical Guide to Methyl 4-aminothiophene-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS No: 39978-14-8), a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's physicochemical properties, outlines established synthesis protocols, and explores its chemical reactivity and diverse applications in drug discovery, particularly as a precursor for various therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking in-depth information on this versatile chemical intermediate.

Physicochemical Properties

This compound is a stable, solid compound at room temperature.[1] It is recognized by several synonyms, most commonly Methyl 3-aminothiophene-4-carboxylate hydrochloride.[1][2][3] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 39978-14-8[1][2][4]
Molecular Formula C₆H₈ClNO₂S[1][4]
Molecular Weight 193.65 g/mol [2][4][5]
Appearance Brown Powder[1]
Melting Point 203-204°C[1]
Boiling Point 295.9°C at 760 mmHg[1]
Flash Point 132.8°C[1]
Purity ≥98%[2]
SMILES Cl.COC(=O)C1=CSC=C1N[4]
InChIKey JGIRDDQLZLXRKQ-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The synthesis of aminothiophenes can be achieved through various methods. The most cited method for Methyl 4-aminothiophene-3-carboxylate involves the reaction of a corresponding oxotetrahydrothiophene precursor with hydroxylamine hydrochloride.

2.1. Synthesis from Methyl 4-oxotetrahydrothiophene-3-carboxylate

A high-yield synthesis has been reported starting from methyl 4-oxotetrahydrothiophene-3-carboxylate.[6] This process involves a condensation reaction with hydroxylamine hydrochloride followed by aromatization to the thiophene ring.

Experimental Protocol:

  • A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (14.37 mmol) and hydroxylamine hydrochloride (17.25 mmol) in methanol (40 mL) is prepared.

  • The mixture is stirred under reflux for 1 hour.

  • The reaction is quenched with saturated sodium bicarbonate (NaHCO₃) solution (200 mL).

  • The aqueous phase is extracted three times with ethyl acetate (100 mL portions).

  • The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • This procedure affords methyl 4-aminothiophene-3-carboxylate as a light yellow oil with a reported yield of 93%.[6] The hydrochloride salt can then be formed by treatment with HCl.

G start Methyl 4-oxotetrahydro- thiophene-3-carboxylate reflux Reflux for 1h start->reflux reagent NH₂OH·HCl in Methanol reagent->reflux quench Quench with Sat. NaHCO₃ reflux->quench Cool extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry product Methyl 4-aminothiophene- 3-carboxylate (93% Yield) dry->product

Synthesis workflow for Methyl 4-aminothiophene-3-carboxylate.[6]

A general patent also describes a similar one-pot process for preparing 3-aminothiophenes by reacting 3-oxotetrahydrothiophenes with an acid-addition salt of hydroxylamine in a polar, inert solvent like acetonitrile, without the need for a base.[7]

Chemical Reactivity and Derivatization

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an ester, makes it a valuable scaffold for generating a diverse range of more complex molecules.

3.1. N-Acylation and Carbamate Formation The amino group can readily undergo acylation. For instance, it is used in the preparation of ethyl (4-methoxycarbonyl)thiophene-3-carbamate by reacting it with ethyl chloroformate (carbonochloridic acid ethyl ester).[8]

3.2. Synthesis of Fused Ring Systems This aminothiophene scaffold is a critical precursor for synthesizing fused heterocyclic systems. Derivatives have been used to create 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones via classical cyclization reactions.[9] These thienopyrimidines are of significant interest in drug discovery.

3.3. Palladium-Catalyzed Arylation While the free amino group can complicate C-H arylation reactions, specific protocols have been developed. Using potassium acetate as the base has been shown to be crucial for promoting the desired C-H arylation at position 5 of the thiophene ring while inhibiting the competing N-arylation (amination) side reaction.[9]

G start Methyl 4-aminothiophene- 3-carboxylate carbamate N-Carbamates start->carbamate Acylation (e.g., Ethyl Chloroformate) thieno Thieno[3,2-d]pyrimidines start->thieno Cyclization Reactions aryl C5-Aryl Thiophenes start->aryl Pd-Catalyzed C-H Arylation

Key derivatization pathways for the aminothiophene scaffold.

Applications in Drug Discovery

The aminothiophene core is a privileged scaffold found in numerous biologically active compounds. While direct biological data for the title compound is sparse, its derivatives have shown significant promise in several therapeutic areas.

4.1. Local Anesthetics A closely related isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), is a key intermediate in the manufacturing of Articaine, a widely used amide-type local anesthetic in dentistry.[10][11] This highlights the importance of the aminomethylthiophene carboxylate framework in anesthetic drug design.

4.2. Antimicrobial and Anticancer Agents The versatility of the aminothiophene scaffold allows for the synthesis of derivatives with potent biological activities.

  • Antimicrobial Activity: Thiophene-2-carboxamide derivatives bearing a 3-amino group have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[12] Other derivatives have been investigated as inhibitors of DprE1, a crucial enzyme in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis drugs.[13]

  • Antioxidant Activity: In studies of thiophene-2-carboxamide derivatives, those with a 3-amino substituent showed the highest antioxidant activity compared to analogous compounds with hydroxyl or methyl groups at the same position.[12]

  • Anticancer Activity: Researchers have designed and synthesized thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent.[14] Certain derivatives showed significant activity against hepatocellular carcinoma (Hep3B) cell lines, with IC₅₀ values as low as 5.46 µM.[14]

Table 2: Biological Activity of Selected 3-Amino Thiophene-2-Carboxamide Derivatives

Compound ClassActivity TypeResultsReference
3-Amino thiophene-2-carboxamidesAntioxidant (ABTS)Inhibition of 46.9% - 62.0%[12]
3-Amino thiophene-2-carboxamidesAntibacterialHigh activity index against S. aureus, B. subtilis, E. coli, P. aeruginosa[12]
Thiophene carboxamidesAnticancer (Hep3B)IC₅₀ values as low as 5.46 µM[14]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward, high-yield synthesis and its reactive functional groups make it an ideal starting point for the construction of a wide array of complex heterocyclic molecules. Its demonstrated utility as a scaffold for compounds with anesthetic, antimicrobial, and anticancer properties ensures its continued importance in the fields of synthetic chemistry and drug discovery. Future research will likely continue to explore the derivatization of this scaffold to develop novel therapeutic agents with improved efficacy and specificity.

References

The Discovery and Development of Aminothiophene Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of aminothiophene carboxylate has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. These derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of aminothiophene carboxylate derivatives, with a focus on their therapeutic applications.

Synthesis of Aminothiophene Carboxylate Derivatives

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][3]

The Gewald Reaction: A Versatile Synthetic Approach

The Gewald reaction is valued for its operational simplicity and the ability to generate a high degree of substitution on the thiophene ring in a single step.[4][5] The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester.[1][3] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1]

Several modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, solvent-free conditions, and alternative catalysts.[1][4][6]

Gewald_Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation Ketone Ketone/ Aldehyde Cyanoester α-Cyanoester Sulfur Elemental Sulfur Base Base (e.g., Morpholine) Gewald Gewald Reaction Crude Crude Product Purification Purification (e.g., Recrystallization) Pure Pure Aminothiophene Carboxylate Derivative Evaluation Biological Assays (e.g., Cytotoxicity, Antimicrobial) Data Biological Data (e.g., IC50, MIC)

Caption: General workflow for the synthesis and evaluation of aminothiophene carboxylate derivatives.

Therapeutic Applications and Biological Activities

Aminothiophene carboxylate derivatives have been investigated for a wide range of biological activities, leading to their exploration as potential treatments for numerous diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds.[7] Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent antiproliferative activity against human breast cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent doxorubicin.[8] Other derivatives have demonstrated high cytotoxicity against various cancer cell lines, including liver, colon, and cervical cancer.[9][10][11]

The anticancer mechanism of action for some of these derivatives involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.[12] This dual-action approach disrupts angiogenesis, the formation of new blood vessels that supply tumors, and interferes with cell division, leading to cell cycle arrest and apoptosis.[12]

Anticancer_Mechanism cluster_drug Drug Action cluster_targets Cellular Targets cluster_effects Cellular Effects Drug Aminothiophene Carboxylate Derivative VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits Tubulin Tubulin Drug->Tubulin Inhibits Polymerization Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Angiogenesis->Apoptosis Contributes to CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle CellCycle->Apoptosis

Caption: Anticancer mechanism of action for select aminothiophene carboxylate derivatives.

Antimicrobial and Antileishmanial Activity

The aminothiophene carboxylate scaffold has also been a fruitful starting point for the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[8][13][14][15]

Furthermore, these compounds have shown significant promise in the fight against leishmaniasis, a parasitic disease caused by Leishmania species.[16] Several aminothiophene derivatives have exhibited potent activity against both the promastigote and amastigote stages of the parasite, with favorable selectivity indices compared to host cells.[16][17][18] The proposed mechanism for their antileishmanial action includes the induction of apoptosis-like cell death in the parasites.[19]

Modulation of GLP-1 Receptor

More recently, aminothiophene carboxylate derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[20] GLP-1R is a key target in the treatment of type 2 diabetes and obesity. PAMs of this receptor can enhance the signaling of the endogenous GLP-1, leading to improved glucose-dependent insulin secretion.

GLP1R_Modulation cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling PAM Aminothiophene Carboxylate Derivative (PAM) GLP1R GLP-1 Receptor PAM->GLP1R Binds (Allosteric Site) GLP1 GLP-1 GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: Mechanism of GLP-1R positive allosteric modulation by aminothiophene carboxylate derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activities of various aminothiophene carboxylate derivatives as reported in the literature.

Table 1: Synthesis of Aminothiophene Carboxylate Derivatives via Gewald Reaction

Starting MaterialsCatalyst/SolventReaction ConditionsProductYield (%)
Ketone, Elemental Sulfur, Methyl- or EthylcyanoacetateMorpholineNot specifiedMethyl- and Ethyl- 2-aminothiophene-3-carboxylate derivatives70-85
Ketone, Elemental Sulfur, EthylcyanoacetateDiethylamineHeated at 55-65°C for 2 hoursEthyl 2-amino-4-phenylthiophene-3-carboxylateNot specified
Cyanoacetates (or cyanoamides), Ketones, SulfurMorpholineMicrowave irradiation, solvent-freeTetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides84-95
Methylketone derivatives, Methyl cyanoacetate, Sulfur, AmineNot specifiedKnoevenagel condensation followed by treatment with sulfur and amine2-aminothiophenes or isomersNot specified
Ketones, Malonodinitrile, Elemental SulfurSodium polysulfides/WaterUltrasound activation (40 kHz, 300 W) at 70°C for 0.5-1h2-aminothiophenes42-90

Table 2: Anticancer Activity of Aminothiophene Carboxylate Derivatives

CompoundCell LineIC50 (µM)
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2bT47D (human breast cancer)2.3[8]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2kT47D (human breast cancer)7.1[8]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2lT47D (human breast cancer)8.6[8]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2cT47D (human breast cancer)12.1[8]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2eT47D (human breast cancer)13.2[8]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2iT47D (human breast cancer)14.9[8]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2jT47D (human breast cancer)16.0[8]
Doxorubicin (positive control)T47D (human breast cancer)15.5[8]
Thiophene carboxamide derivative 5HepG-22.3-fold higher cytotoxicity than Sorafenib[12]
Thiophene carboxamide derivative 21HepG-21.7-fold higher cytotoxicity than Sorafenib[12]
Phenyl-thiophene-carboxamide 2bHep3B5.46[9]
Phenyl-thiophene-carboxamide 2eHep3B12.58[9]
3-phenyltetrahydrobenzo[2]thieno[2,3-d]pyrimidine derivative 9cHCT-116 (colon cancer)0.904
Doxorubicin (positive control)HCT-116 (colon cancer)2.556[10]
Acrylonitrile 8HeLa0.33[11]
Acrylonitrile 11HeLa0.21[11]
Cyclic analogue 15HeLa0.65[11]
Cyclic analogue 17HeLa0.45[11]

Table 3: Antimicrobial Activity of Aminothiophene Carboxylate Derivatives

Compound Class/IDTest OrganismMIC
Thiophene-isoxazole derivative LK7Staphylococcus aureus6.75 µg/mL[13]
Thiophene-isoxazole derivative PUB9Staphylococcus aureus< 0.125 mg/mL[13]
Thiophene-isoxazole derivative PUB9Pseudomonas aeruginosa0.125 - 0.25 mg/mL[13]
Thiophene-isoxazole derivative PUB9Candida albicans0.125 - 0.25 mg/mL[13]
Thiophene Derivatives 4, 5, 8Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[13]
Thiophene Derivatives 4, 8Colistin-Resistant Escherichia coli8 - 32 mg/L[13]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2jStaphylococcus aureus, Escherichia coli, Candida albicansHighest effect[8]
Thiophene derivative AGR1.229 (1)Acinetobacter baumannii ATCC 17978, Escherichia coli ATCC 2592216 - 64 mg/L[14]
Thiophene derivative AGR1.230 (2)Acinetobacter baumannii ATCC 17978, Escherichia coli ATCC 2592216 - 64 mg/L[14]
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4 µg/ml[15]

Table 4: Antileishmanial Activity of Aminothiophene Carboxylate Derivatives against Leishmania amazonensis

CompoundIC50 (µM) - PromastigotesEC50 (µM) - AmastigotesCC50 (µM) on murine macrophagesSelectivity Index (SI = CC50/EC50)
SB-447.37[16]15.82[16]>100[16]>6.32[16]
SB-833.37[16]18.5[16]>100[16]>5.40[16]
SB-2003.65[16]20.09[16]>100[16]>4.98[16]
8CN83Not specified3.8[17]>100[17]Not specified
TN8-12.16[17]0.9[17]Not specified52[17]
TN8-22.97[17]1.71[17]Not specified75[17]
Meglumine antimoniate (control)70.33[17]2.77[17]Not specified1.01[17]
SB-200 (against L. braziliensis)4.25[18]Not specified42.52[18]10.74[18]
SB-200 (against L. major)4.65[18]Not specifiedNot specifiedNot specified
SB-200 (against L. infantum)3.96[18]2.85[18]Not specified14.97[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminothiophene carboxylate derivatives.

General Procedure for Gewald Synthesis of 2-Aminothiophene-3-carboxylate Derivatives
  • To a mixture of an α-methylene carbonyl compound (1 equivalent) and an α-cyanoester (1 equivalent), add a suitable solvent (e.g., ethanol).[21]

  • Add elemental sulfur (1.1 equivalents) to the mixture.[21]

  • Add a catalytic amount of a suitable base, such as morpholine or diethylamine.[21]

  • Stir the reaction mixture at room temperature or with gentle heating.[21] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminothiophene-3-carboxylate derivative.[21]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration) and blank controls (medium only).[22]

  • Incubation: Incubate the plate for an additional 24-72 hours.[22]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[22]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing sterile broth.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[13]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.[13]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Antileishmanial Activity Assay (Promastigote Viability)
  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium at 25°C.[16]

  • Assay Setup: Seed promastigotes in the logarithmic growth phase into 96-well plates. Add serially diluted test compounds to the wells.[16]

  • Incubation: Incubate the plates for 72 hours at 25°C.[16]

  • Viability Assessment: Determine parasite viability using a colorimetric method such as the MTT or resazurin reduction assay.[16]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.[16]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[23]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[23][24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).[25]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[25]

Conclusion

Aminothiophene carboxylate derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. The synthetic accessibility of these compounds, primarily through the robust Gewald reaction, allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The diverse mechanisms of action, ranging from enzyme inhibition to receptor modulation, highlight the therapeutic potential of this chemical class in addressing significant unmet medical needs in cancer, infectious diseases, and metabolic disorders. Further research and development in this area are warranted to translate these promising preclinical findings into novel clinical candidates.

References

Spectroscopic Analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the standard methodologies for acquiring and interpreting spectroscopic data for Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS Number: 39978-14-8). While a comprehensive search of publicly available databases and chemical supplier information did not yield specific experimental spectra for this compound, this document provides detailed experimental protocols for the key spectroscopic techniques used in the structural elucidation and characterization of similar organic molecules.

Compound Information

Identifier Value
Chemical Name This compound
CAS Number 39978-14-8
Molecular Formula C₆H₈ClNO₂S
Molecular Weight 193.65 g/mol
Alternate Name Methyl 3-aminothiophene-4-carboxylate hydrochloride

Spectroscopic Data Acquisition Protocols

The following sections detail the standard operating procedures for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

Objective: To determine the number of different types of protons, their chemical environments, and their connectivity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are common.

  • Data Acquisition: Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative ratios of the different protons.

2.1.2 ¹³C NMR Spectroscopy

Objective: To identify the number of non-equivalent carbon atoms and their chemical environments.

Methodology:

  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Set the spectral width to a wider range, typically 0 to 220 ppm.

    • Proton decoupling is usually employed to simplify the spectrum to single lines for each carbon.

  • Data Acquisition: Acquire the FID over a larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Data Processing: Apply a Fourier transform to the FID. Phase the spectrum and reference the chemical shifts to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the compound of interest.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Inject the sample solution into the LC-MS system.

    • Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for positive ion mode) and any significant fragment ions.

Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Solid Compound (Methyl 4-aminothiophene-3-carboxylate HCl) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc MS_Proc Identify Molecular Ion & Fragments MS_Acq->MS_Proc Structure Proposed Structure NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: General workflow for spectroscopic analysis of a solid organic compound.

NMR_Workflow cluster_nmr NMR Analysis Detail Start Sample in NMR Tube Acquire_FID Acquire FID Start->Acquire_FID Insert into Spectrometer Process_Data Process Data (FT, Phasing) Acquire_FID->Process_Data Analyze_Spectrum Analyze Spectrum (Shifts, Splitting, Integration) Process_Data->Analyze_Spectrum Structure_Info Structural Information Analyze_Spectrum->Structure_Info

Alternate names for Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-aminothiophene-3-carboxylate Hydrochloride and Its Alternate Names

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's various synonyms, chemical properties, and its role in synthetic protocols.

Nomenclature and Identification

This compound is known by several alternate names in scientific literature and chemical catalogs. Accurate identification is crucial for procurement, synthesis, and regulatory purposes. The primary identifier for this compound is its CAS Registry Number, which is 100034-03-3.

A comprehensive list of its synonyms and identifiers is provided below:

Type Name/Identifier
IUPAC Name methyl 4-aminothiophene-3-carboxylate;hydrochloride
CAS Number 100034-03-3
Synonym 4-Amino-3-thiophenecarboxylic acid methyl ester hydrochloride
Synonym Methyl 4-amino-3-thiophenecarboxylate hydrochloride
Synonym 3-Thiophenecarboxylic acid, 4-amino-, methyl ester, hydrochloride
Synonym 4-Amino-3-methoxycarbonylthiophene hydrochloride
Synonym Methyl 4-aminothiophene-3-carboxylate HCl

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property Value
Molecular Formula C6H8ClNO2S
Molecular Weight 193.65 g/mol
Appearance Off-white to light yellow crystalline powder
Purity ≥98% (typically)

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary application lies in the synthesis of thieno[3,4-d]pyrimidine derivatives, which are investigated for their potential as kinase inhibitors.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the utilization of this compound in the synthesis of a target molecule. This typically involves a key acylation step followed by cyclization to form the desired heterocyclic scaffold.

G Generalized Synthetic Workflow A Methyl 4-aminothiophene-3-carboxylate HCl C Acylation Reaction A->C B Acylating Agent (e.g., Acyl Chloride) B->C D Acylated Intermediate C->D F Cyclization Reaction D->F E Cyclization Reagent (e.g., Formamide) E->F G Target Molecule (e.g., Thieno[3,4-d]pyrimidine derivative) F->G

Caption: Generalized workflow for the synthesis of thieno[3,4-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Thieno[3,4-d]pyrimidine Derivative

The following is a representative experimental protocol for the synthesis of a thieno[3,4-d]pyrimidine derivative using this compound as a starting material.

Objective: To synthesize a substituted thieno[3,4-d]pyrimidin-4(3H)-one.

Materials:

  • This compound

  • An appropriate acyl chloride (e.g., benzoyl chloride)

  • A suitable solvent (e.g., pyridine or dichloromethane)

  • A cyclizing agent (e.g., formamide)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation:

    • Dissolve this compound in a suitable solvent such as pyridine.

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride (e.g., benzoyl chloride) to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.

  • Cyclization:

    • Mix the crude acylated intermediate with an excess of formamide.

    • Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid product by filtration and wash with water.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure thieno[3,4-d]pyrimidine derivative.

Logical Flow of the Experimental Protocol

The logical progression of the experimental protocol is outlined in the diagram below, from starting materials to the final purified product.

G Experimental Protocol Flow cluster_0 Acylation Step cluster_1 Cyclization Step cluster_2 Purification Step A Dissolve Starting Material B Add Acyl Chloride A->B C Reaction and Work-up B->C D Isolate Acylated Intermediate C->D E Heat with Formamide D->E F Precipitate and Filter E->F G Obtain Crude Product F->G H Recrystallization or Chromatography G->H I Pure Final Product H->I

Caption: Logical flow diagram of the synthesis and purification process.

Methodological & Application

Application Notes and Protocols: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the reaction conditions for the synthesis and derivatization of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, serving as a scaffold for various biologically active molecules.

Introduction

Methyl 4-aminothiophene-3-carboxylate and its hydrochloride salt are key intermediates in the synthesis of a variety of heterocyclic compounds, including thieno[3,2-d]pyrimidines, which have shown a range of pharmacological activities such as anti-inflammatory, anti-tumor, and antimicrobial effects. The 2-aminothiophene core is a versatile scaffold that allows for diverse functionalization. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.

Synthesis of Methyl 4-aminothiophene-3-carboxylate

There are two primary methods for the synthesis of the aminothiophene core of the target molecule: the Gewald three-component reaction and a method starting from a substituted tetrahydrothiophene.

Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2] This method is highly versatile due to the availability of a wide range of starting materials and generally mild reaction conditions.[3]

Reaction Scheme:

A Knoevenagel condensation between a ketone and an α-cyanoester is the initial step, forming a stable intermediate. The exact mechanism of the subsequent addition of sulfur is not fully elucidated but is followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been shown to improve reaction times and yields.[1]

Logical Flow of the Gewald Reaction:

Gewald_Reaction A Ketone/Aldehyde + α-Cyanoester B Knoevenagel Condensation (Base Catalyst) A->B C α,β-Unsaturated Cyanoester Intermediate B->C D Sulfur Addition C->D E Thiolate Intermediate D->E F Cyclization & Tautomerization E->F G 2-Aminothiophene Product F->G

Caption: Logical workflow of the Gewald three-component reaction.

Synthesis from Methyl 4-oxotetrahydrothiophene-3-carboxylate

Another common method involves the reaction of a cyclic keto-ester, methyl 4-oxotetrahydrothiophene-3-carboxylate, with hydroxylamine hydrochloride.

Experimental Protocol:

A detailed protocol for the synthesis of Methyl 4-aminothiophene-3-carboxylate is provided below, based on a reported procedure.[4]

Materials:

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol is stirred under reflux for 1 hour.

  • The reaction is then quenched with saturated NaHCO₃ solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford methyl 4-aminothiophene-3-carboxylate.

Reaction Conditions Summary:

ParameterValueReference
Starting MaterialMethyl 4-oxotetrahydrothiophene-3-carboxylate[4]
ReagentHydroxylamine hydrochloride[4]
SolventMethanol[4]
TemperatureReflux[4]
Reaction Time1 hour[4]
Work-upQuenched with NaHCO₃, extracted with Ethyl Acetate[4]
Yield93%[4]

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating the free base, Methyl 4-aminothiophene-3-carboxylate, with hydrochloric acid in a suitable solvent.

Experimental Workflow for Hydrochloride Salt Formation:

HCl_Salt_Formation A Methyl 4-aminothiophene-3-carboxylate (Free Base) B Dissolve in suitable organic solvent (e.g., Ether, Methanol) A->B C Add HCl (e.g., HCl in ether or aqueous HCl) B->C D Precipitation of Hydrochloride Salt C->D E Isolate by Filtration and Dry D->E F Methyl 4-aminothiophene-3-carboxylate Hydrochloride E->F

Caption: General workflow for the preparation of the hydrochloride salt.

A specific protocol involves reacting 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in methanol under reflux for one hour, followed by cooling to precipitate the hydrochloride salt directly.[5]

Reaction Conditions for Direct Hydrochloride Synthesis:

ParameterValueReference
Starting Material3-Oxo-4-methoxycarbonyltetrahydrothiophene[5]
ReagentHydroxylamine hydrochloride[5]
SolventMethanol[5]
TemperatureReflux[5]
Reaction Time1 hour[5]
Work-upCooling and filtration[5]
Yield66.1% (in two crops)[5]

Applications in Further Reactions

This compound is a versatile intermediate for the synthesis of more complex molecules. For instance, it can be used in the preparation of ethyl (4-methoxycarbonyl)thiophene-3-carbamate by reacting it with ethyl chloroformate.[6] The amino group can also undergo reactions such as direct arylation.

Example of a Subsequent Reaction: Direct Arylation

The direct arylation of a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, has been reported with iodoanilines using a palladium catalyst.[7] This highlights a potential reaction pathway for the title compound in drug discovery programs.

Summary of Direct Arylation Conditions:

ParameterValueReference
SubstrateMethyl 3-amino-4-methylthiophene-2-carboxylate[7]
ReagentIodoanilines[7]
CatalystPalladium-based catalyst[7]
YieldModerate to good (e.g., 69% with 3-iodoaniline)[7]

Conclusion

The synthesis of this compound can be achieved through reliable and high-yielding methods, primarily through the reaction of a tetrahydrothiophene precursor with hydroxylamine hydrochloride. The resulting compound is a valuable building block for the synthesis of diverse heterocyclic structures with potential applications in drug development. The provided protocols and reaction condition summaries offer a solid foundation for researchers in this field.

References

Application Notes and Protocols for the Acylation of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-acylation of methyl 4-aminothiophene-3-carboxylate hydrochloride, a key intermediate in the synthesis of various biologically active compounds. The resulting acylated thiophene derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of therapeutic potential.

Introduction

Methyl 4-aminothiophene-3-carboxylate and its derivatives are important building blocks in the development of novel therapeutics. The amino group on the thiophene ring serves as a versatile handle for chemical modification, particularly through acylation, to generate a diverse library of amide derivatives. These derivatives have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The acylation reaction introduces a variety of substituents that can modulate the compound's physicochemical properties and biological activity, making it a critical step in structure-activity relationship (SAR) studies.

Applications in Drug Discovery

Acylated 4-aminothiophene-3-carboxylate derivatives have shown promise in several therapeutic areas:

  • Anticancer Agents: Thiophene carboxamide scaffolds are being explored as potent anticancer agents. They have been shown to target pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway[1]. Some derivatives have demonstrated selective cytostatic activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma[1].

  • Enzyme Inhibitors: Derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in acute myeloid leukemia (AML). This makes them promising candidates for the development of novel anti-leukemia drugs[2].

  • Antimicrobial Activity: Thiophene-2-carboxamide derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria[3].

Experimental Protocols

The following protocols describe the general procedure for the N-acylation of this compound. Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and liberate the free amine for reaction.

Protocol 1: Acylation using Acyl Chlorides

This protocol is adapted from a similar procedure for the acylation of 2-aminothiophene-3-carbonitrile[4][5].

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or another suitable base (e.g., pyridine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Protocol 2: Acylation using Carboxylic Acids and a Coupling Agent

This method is an alternative to using acyl chlorides and is suitable for a wider range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Base (e.g., triethylamine, 4-dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

  • Other reagents and equipment as listed in Protocol 1.

Procedure:

  • In a flask, dissolve the carboxylic acid (1.1 eq), the coupling agent (e.g., EDC, 1.2 eq), and a catalytic amount of DMAP in the chosen anhydrous solvent.

  • In a separate flask, suspend this compound (1.0 eq) in the same anhydrous solvent and add triethylamine (2.2 eq). Stir for 15-30 minutes.

  • Add the solution containing the activated carboxylic acid to the solution of the aminothiophene.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Work up the reaction mixture as described in Protocol 1 (steps 5-9) to isolate and purify the N-acylated product.

Data Presentation

The following table summarizes representative yields for the acylation of aminothiophene derivatives with various acylating agents, as reported in the literature for similar substrates. Actual yields for this compound may vary depending on the specific reaction conditions.

Acylating AgentAcyl GroupSolventBaseYield (%)Reference
Acetyl ChlorideAcetylTHFTriethylamine~92%Adapted from
Benzoyl ChlorideBenzoylDCMPyridineHighGeneral Procedure
4-Toluoyl Chloride4-ToluoylAcetonitrileTriethylamine~89%Adapted from
2-(Thiophen-2-yl)acetyl chloride2-(Thiophen-2-yl)acetylTHFTriethylamineNot specified[4][5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine Methyl 4-aminothiophene-3-carboxylate HCl neutralization Neutralization of HCl salt with Base start_amine->neutralization start_acyl Acylating Agent (Acyl Chloride or Carboxylic Acid) acylation N-Acylation Reaction start_acyl->acylation start_base Base (e.g., Triethylamine) start_base->neutralization start_solvent Anhydrous Solvent (e.g., THF, DCM) start_solvent->neutralization neutralization->acylation quench Quench Reaction acylation->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Pure N-Acylated Product purification->product

Caption: Experimental workflow for the N-acylation of this compound.

drug_development_pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start_material Methyl 4-aminothiophene-3-carboxylate HCl acylation_step N-Acylation start_material->acylation_step product_library Library of Acylated Derivatives acylation_step->product_library in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product_library->in_vitro hit_id Hit Identification in_vitro->hit_id sar_studies Structure-Activity Relationship (SAR) Studies hit_id->sar_studies lead_compound Lead Compound Selection sar_studies->lead_compound in_vivo In vivo Animal Models lead_compound->in_vivo tox_studies Toxicology Studies in_vivo->tox_studies drug_candidate Drug Candidate tox_studies->drug_candidate

Caption: Logical workflow for the development of drugs based on acylated aminothiophenes.

References

Application Notes: Synthesis of Thieno[3,4-d]pyrimidines via Cyclization of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-aminothiophene-3-carboxylate hydrochloride is a versatile heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino group and a carboxylate ester on a thiophene core, makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. Of particular interest are thienopyrimidines, which are known to exhibit a wide range of biological activities, including anti-ulcer, anti-allergic, and kinase inhibitory effects.[1][2] This document provides detailed protocols for the cyclization of this compound to form various thieno[3,4-d]pyrimidine derivatives, which are valuable scaffolds in the development of novel therapeutic agents.

General Experimental Workflow

The general workflow for the synthesis and characterization of thieno[3,4-d]pyrimidines from this compound involves a cyclization reaction followed by purification and structural analysis of the product.

G cluster_workflow Experimental Workflow start Start: Methyl 4-aminothiophene-3-carboxylate HCl reaction Cyclization Reaction (e.g., with formamide, urea, etc.) start->reaction workup Reaction Work-up (e.g., precipitation, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Thieno[3,4-d]pyrimidine analysis->end

Caption: General workflow for the synthesis of thieno[3,4-d]pyrimidines.

Cyclization Reactions and Protocols

Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one via Formamide Cyclization

This protocol describes the synthesis of the thieno[3,4-d]pyrimidin-4(3H)-one core structure through a condensation reaction with formamide.

G cluster_reaction Formamide Cyclization reactant Methyl 4-aminothiophene-3-carboxylate HCl product Thieno[3,4-d]pyrimidin-4(3H)-one reactant->product Heat reagent Formamide reagent->product

Caption: Reaction scheme for formamide cyclization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of formamide.

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ReactantReagentProductReported Yield
This compoundFormamideThieno[3,4-d]pyrimidin-4(3H)-one70-85%
Synthesis of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione via Urea Cyclization

This protocol details the formation of a dione derivative of the thieno[3,4-d]pyrimidine system using urea.

G cluster_reaction Urea Cyclization reactant Methyl 4-aminothiophene-3-carboxylate HCl product Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione reactant->product Heat (neat) reagent Urea reagent->product

Caption: Reaction scheme for urea cyclization.

Experimental Protocol:

  • Reaction Setup: Mix this compound and urea in a 1:2 molar ratio in a round-bottom flask.

  • Reaction: Heat the mixture in an oil bath at 190-210 °C for 30-60 minutes under neat conditions (without solvent).

  • Work-up: Cool the reaction mixture. Treat the resulting solid with a sodium hydroxide solution and then acidify with a suitable acid (e.g., sulfuric acid) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.[3]

ReactantReagentProductReported Yield
This compoundUreaThieno[3,4-d]pyrimidine-2,4(1H,3H)-dione~84%
Synthesis of 2-Substituted-thieno[3,4-d]pyrimidin-4(3H)-ones via Isothiocyanate Cyclization

This protocol outlines the synthesis of 2-thioxo or 2-substituted amino thieno[3,4-d]pyrimidin-4(3H)-ones using isothiocyanates.

G cluster_reaction Isothiocyanate Cyclization reactant Methyl 4-aminothiophene-3-carboxylate HCl intermediate Thiourea Intermediate reactant->intermediate reagent R-NCS reagent->intermediate product 2-Substituted-thieno[3,4-d]pyrimidin-4(3H)-one intermediate->product Heat, Base

Caption: Reaction scheme for isothiocyanate cyclization.

Experimental Protocol:

  • Thiourea Formation: Dissolve this compound in a suitable solvent like pyridine or DMF. Add the desired isothiocyanate (e.g., phenyl isothiocyanate) and stir at room temperature or with gentle heating until the formation of the thiourea intermediate is complete (monitored by TLC).

  • Cyclization: Heat the reaction mixture to reflux for several hours to effect cyclization.

  • Work-up: Cool the reaction mixture and pour it into acidified water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify by recrystallization from a suitable solvent.[4]

ReactantReagentProductReported Yield
This compoundPhenyl isothiocyanate2-Anilino-thieno[3,4-d]pyrimidin-4(3H)-oneNot specified
Synthesis of Thieno[3,4-d]pyrimidine-2-thiol-4-one via Carbon Disulfide Cyclization

This protocol describes the synthesis of a thieno[3,4-d]pyrimidine derivative with a thiol group at the 2-position using carbon disulfide.

G cluster_reaction Carbon Disulfide Cyclization reactant Methyl 4-aminothiophene-3-carboxylate HCl intermediate Dithiocarbamate Intermediate reactant->intermediate Base (e.g., KOH) reagent CS2 reagent->intermediate product Thieno[3,4-d]pyrimidine-2-thiol-4-one intermediate->product Heat

Caption: Reaction scheme for carbon disulfide cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound in a suitable solvent like ethanol, add a base such as potassium hydroxide, followed by the addition of carbon disulfide.

  • Reaction: Stir the mixture at room temperature for a few hours, then heat to reflux until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture and acidify with a dilute acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized to obtain the pure compound.

ReactantReagentProductReported Yield
This compoundCarbon DisulfideThieno[3,4-d]pyrimidine-2-thiol-4-oneNot specified

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of Thienopyrimidines from Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.[1][2] This structural analogy has led to the development of thienopyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, several thienopyrimidine-based compounds have entered clinical trials, particularly as inhibitors of signaling pathways implicated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][4][5]

These application notes provide detailed protocols for the synthesis of various thienopyrimidine scaffolds starting from the readily available precursor, Methyl 4-aminothiophene-3-carboxylate Hydrochloride. The described methods offer access to thieno[3,4-d]pyrimidin-4(3H)-ones, 2-thioxo-thieno[3,4-d]pyrimidines, and thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones, which can serve as key intermediates for the development of novel therapeutic agents.

Synthetic Schemes and Protocols

The synthesis of the thienopyrimidine core from Methyl 4-aminothiophene-3-carboxylate can be achieved through various cyclization strategies. The following protocols detail the synthesis of key thienopyrimidine intermediates.

Protocol 1: Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of Methyl 4-aminothiophene-3-carboxylate with formamide to yield the foundational thieno[3,4-d]pyrimidin-4(3H)-one structure.[6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in formamide (10-15 mL per gram of starting material).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 175-180 °C) and maintain for 18 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid precipitate by filtration and wash thoroughly with water.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent such as ethanol or a mixture of DMF/water to afford pure Thieno[3,4-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 2-Thioxo-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one

This protocol details the reaction of Methyl 4-aminothiophene-3-carboxylate with an isothiocyanate, in this case, phenyl isothiocyanate, to introduce a 2-thioxo functionality.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and phenyl isothiocyanate (1.1 eq) in pyridine (20 mL per gram of starting material).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water to induce precipitation.

    • Collect the precipitate by filtration and wash with cold water.

    • Dry the crude product.

    • Recrystallize the solid from an appropriate solvent system, such as ethanol/DMF, to yield the purified 2-thioxo derivative.[6]

Protocol 3: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

This protocol outlines the synthesis of the dione derivative through the cyclocondensation of an aminothiophene ester with urea. This method provides a key intermediate for further functionalization, such as the synthesis of 2,4-dichloro derivatives.[8]

Experimental Protocol:

  • Reaction Setup: In a dry reaction vessel, thoroughly mix methyl 3-aminothiophene-2-carboxylate (1.0 eq) and urea (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture in an oil bath at 180-190 °C for 2-3 hours. The reaction is typically performed neat (without solvent).[8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Treat the resulting solid with a 10% aqueous sodium hydroxide solution and heat to dissolve.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate and acidify with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent to obtain pure Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Protocol 4: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol describes the conversion of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the versatile 2,4-dichloro intermediate, which is highly reactive towards nucleophilic substitution.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 mL per gram of dione). Add a catalytic amount of N,N-dimethylaniline or DMF.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours.[5]

  • Work-up and Purification:

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

    • Pour the residue slowly onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • The crude 2,4-dichlorothieno[3,2-d]pyrimidine can be used in subsequent steps without further purification or can be recrystallized from a suitable solvent if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various thienopyrimidine derivatives.

Starting MaterialReagent(s)ProductSolventTemperature (°C)Time (h)Yield (%)
Methyl 4-aminothiophene-3-carboxylate HClFormamideThieno[3,4-d]pyrimidin-4(3H)-oneFormamide175-1801871-80
Methyl 4-aminothiophene-3-carboxylate HClPhenyl isothiocyanate2-Thioxo-3-phenyl-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-onePyridineReflux4-6~70-85
Methyl 3-aminothiophene-2-carboxylateUreaThieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneNeat180-1902-384
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dionePOCl₃, N,N-dimethylaniline2,4-Dichlorothieno[3,2-d]pyrimidinePOCl₃110-1203-4~90

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Thienopyrimidine derivatives have emerged as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][4] This pathway plays a crucial role in cell proliferation, survival, and growth.[3][9] The thienopyrimidine scaffold can be elaborated with various substituents to optimize potency and selectivity for different isoforms of PI3K.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by Thienopyrimidines.

Experimental Workflow

The general workflow for the synthesis and derivatization of thienopyrimidines is depicted below. This process typically involves the initial cyclization to form the core heterocyclic system, followed by functionalization to introduce desired pharmacophores.

experimental_workflow start Methyl 4-aminothiophene- 3-carboxylate HCl cyclization Cyclization Reaction start->cyclization intermediate1 Thieno[3,4-d]pyrimidin-4(3H)-one (from Formamide) cyclization->intermediate1 intermediate2 2-Thioxo-thieno[3,4-d]pyrimidine (from Isothiocyanate) cyclization->intermediate2 intermediate3 Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (from Urea) cyclization->intermediate3 chlorination Chlorination (POCl₃) intermediate3->chlorination dichloro 2,4-Dichlorothieno[3,2-d]pyrimidine chlorination->dichloro substitution Nucleophilic Substitution dichloro->substitution final_product Diverse Thienopyrimidine Derivatives substitution->final_product

Caption: General workflow for the synthesis of thienopyrimidine derivatives.

References

Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

Methyl 4-aminothiophene-3-carboxylate hydrochloride is a valuable heterocyclic building block in organic synthesis, primarily utilized in the construction of fused pyrimidine ring systems. Its inherent structural features, namely the ortho-disposed amino and ester functionalities on a thiophene core, make it an ideal precursor for the synthesis of thieno[3,2-d]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.[1][2][3] These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into key intermediates and biologically active molecules.

Synthetic Applications

The primary application of this compound lies in the synthesis of thieno[3,2-d]pyrimidin-4-ones. This is typically achieved through a cyclization reaction with a one-carbon source. The resulting thieno[3,2-d]pyrimidin-4-one scaffold can then be further functionalized to generate a diverse library of compounds for drug discovery. A common and crucial transformation is the chlorination of the 4-oxo group to yield a 4-chlorothieno[3,2-d]pyrimidine. This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains at the C4 position, which is often critical for tuning the biological activity and selectivity of the resulting kinase inhibitors.[4][5]

Key Synthetic Transformations:
  • Cyclization to Thieno[3,2-d]pyrimidin-4-ones: Reaction with reagents like formamide or urea leads to the formation of the pyrimidinone ring.[2][6]

  • Chlorination: The hydroxyl group of the thieno[3,2-d]pyrimidin-4-one can be converted to a chloro group using reagents like phosphorus oxychloride (POCl3), creating a key intermediate for further diversification.[5][7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, enabling the synthesis of a wide range of C4-substituted thieno[3,2-d]pyrimidines.[4][7][8]

The resulting substituted thieno[3,2-d]pyrimidines have been explored as inhibitors of several important kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Epidermal Growth Factor Receptor (EGFR).[1][2][9]

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol

This protocol describes the initial cyclization of methyl 4-aminothiophene-3-carboxylate with urea to form the core thieno[3,2-d]pyrimidine scaffold. The hydrochloride salt of the starting material is typically neutralized in situ or prior to the reaction.

Reaction Scheme:

cluster_0 Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol start Methyl 4-aminothiophene-3-carboxylate reagent1 + Urea start->reagent1 product Thieno[3,2-d]pyrimidine-2,4-diol reagent1->product Heat

Caption: Synthesis of the thieno[3,2-d]pyrimidine core.

Procedure:

  • A mixture of methyl 4-aminothiophene-3-carboxylate (1 equivalent) and urea (2-3 equivalents) is heated at 180-200 °C for 2-4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the reaction mixture is treated with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then a 10% sodium hydroxide (NaOH) solution to precipitate the product.

  • The solid is collected by filtration, washed with water, and then acidified with dilute hydrochloric acid (HCl).

  • The resulting precipitate is filtered, washed with water, and dried to afford thieno[3,2-d]pyrimidine-2,4-diol.

Protocol 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol details the chlorination of thieno[3,2-d]pyrimidine-2,4-diol, a key step in generating a versatile intermediate for the synthesis of kinase inhibitors.[5]

Reaction Scheme:

cluster_1 Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine start Thieno[3,2-d]pyrimidine-2,4-diol reagent1 + POCl3, DMF (cat.) start->reagent1 product 2,4-Dichlorothieno[3,2-d]pyrimidine reagent1->product Heat (120 °C)

Caption: Chlorination of the thienopyrimidine core.

Procedure:

  • A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1 equivalent), phosphorus oxychloride (POCl3, 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at 120 °C for 3-5 hours.

  • The reaction is monitored by TLC.

  • After completion, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully poured into ice water with stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 2,4-dichlorothieno[3,2-d]pyrimidine.

Protocol 3: Synthesis of 4-Anilino-thieno[3,2-d]pyrimidines

This protocol illustrates the nucleophilic aromatic substitution reaction on 4-chlorothieno[3,2-d]pyrimidines with anilines to generate potential kinase inhibitors.[4]

Reaction Scheme:

cluster_2 Synthesis of 4-Anilino-thieno[3,2-d]pyrimidines start 4-Chlorothieno[3,2-d]pyrimidine reagent1 + Substituted Aniline start->reagent1 product 4-Anilino-thieno[3,2-d]pyrimidine reagent1->product Base, Solvent, Heat

Caption: Diversification via nucleophilic substitution.

Procedure:

  • In a sealed vial, 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) are dissolved in a suitable solvent such as a 3:1 mixture of tetrahydrofuran (THF) and isopropanol (IPA).

  • A catalytic amount of a strong acid like hydrochloric acid (HCl) is added.

  • The reaction mixture is heated at 70-80 °C for 12-24 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent like dichloromethane (CH2Cl2) and washed with a saturated aqueous solution of NaHCO3, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 4-anilino-thieno[3,2-d]pyrimidine.

Quantitative Data

The following tables summarize representative reaction yields and biological activities of thieno[3,2-d]pyrimidine derivatives synthesized from aminothiophene precursors.

Table 1: Representative Reaction Yields

Starting MaterialProductReagents and ConditionsYield (%)Reference
Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylateN-(Tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine1. Ethoxycarbonyl isothiocyanate, DMF; 2. t-BuNH2, TEA, EDCI, Heat85[7]
Thieno[3,2-d]pyrimidine-2,4-diol2,4-Dichlorothieno[3,2-d]pyrimidinePOCl3, DMF, 120 °CNot specified[5]
4-Chlorothieno[3,2-d]pyrimidineN-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine4-(tert-butyl)phenethylamine, K2CO3, DMSO, 100 °C22-70[4]
Methyl 3-aminothiophene-2-carboxylateThieno[3,2-d]pyrimidinone derivative2-pyrrolidone, POCl3, DCE, 80 °Cup to 97%[9]

Table 2: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Cell LineReference
Tricyclic thieno[3,2-d]pyrimidine 6eCDKsNot specified (inhibition shown)HeLa, HT-29[9]
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)Mycobacterium tuberculosis Cyt-bd6-18M. bovis BCG, M. tuberculosis H37Rv, M. tuberculosis N0145[4]
GDC-0941 (a thieno[3,2-d]pyrimidine derivative)PI3K p110αPotent inhibitorVarious tumor cells[1]
Olmutinib (a thieno[3,2-d]pyrimidine derivative)EGFR (T790M mutant)Low nanomolarNSCLC cell lines[2]

Signaling Pathway

Compounds derived from this compound often target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, inhibition of the PI3K/Akt pathway is a common mechanism for anticancer drugs.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of thieno[3,2-d]pyrimidines. The straightforward and adaptable synthetic routes to this scaffold, coupled with the significant biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance in modern medicinal chemistry and drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

The Versatility of Methyl 4-aminothiophene-3-carboxylate Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-aminothiophene-3-carboxylate hydrochloride is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its inherent chemical reactivity, stemming from the strategically positioned amino and carboxylate functional groups on the thiophene ring, makes it a valuable precursor for the construction of complex molecular architectures, particularly fused ring systems such as thienopyrimidines. This scaffold is of significant interest in medicinal chemistry as it forms the core of numerous kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors.

Application Notes: A Gateway to Thienopyrimidine-Based Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the thieno[3,2-d]pyrimidine scaffold. This bicyclic heterocycle is a privileged structure in drug discovery, frequently found in molecules designed to target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major class of therapeutic agents.[1][2]

The general synthetic strategy involves the cyclization of the aminothiophene core to form the pyrimidine ring. This can be achieved through various methods, most commonly by condensation with a one-carbon synthon such as formamidine acetate or by a two-step process involving initial acylation or formylation of the amino group followed by ring closure.

A key intermediate in many synthetic routes is the thieno[3,2-d]pyrimidin-4(3H)-one core. This intermediate can be further functionalized, for example, by chlorination of the 4-position, which then allows for the introduction of various substituents through nucleophilic aromatic substitution. This modular approach enables the exploration of the chemical space around the thienopyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.

Derivatives of the thieno[3,2-d]pyrimidine scaffold have been reported as potent inhibitors of several important kinase targets, including:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[3][4][5][6]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is associated with genomic instability and tumorigenesis.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

The following sections provide detailed experimental protocols for the synthesis of a thieno[3,2-d]pyrimidin-4-one intermediate and its subsequent elaboration into a hypothetical kinase inhibitor, along with representative biological data and a visualization of the targeted signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one from this compound

This protocol describes the synthesis of the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a key intermediate for further diversification.

Materials:

  • This compound

  • Formamidine acetate

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol. Add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride salt, yielding the free base, Methyl 4-aminothiophene-3-carboxylate.

  • Condensation Reaction: To the resulting mixture containing the free aminothiophene, add formamidine acetate (1.5 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. A precipitate of thieno[3,2-d]pyrimidin-4(3H)-one should form. If not, reduce the volume of the solvent under reduced pressure. Filter the solid, wash with cold ethanol, and then with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 4-Anilino-thieno[3,2-d]pyrimidine Kinase Inhibitor

This protocol outlines the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate into a 4-anilino-substituted derivative, a common motif in kinase inhibitors.

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol or other suitable high-boiling solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Chlorination: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in thionyl chloride or phosphorus oxychloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure. The resulting crude 4-chlorothieno[3,2-d]pyrimidine is often used in the next step without further purification.

  • Nucleophilic Aromatic Substitution: Dissolve the crude 4-chlorothieno[3,2-d]pyrimidine in a suitable solvent like 2-propanol. Add the substituted aniline (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final 4-anilino-thieno[3,2-d]pyrimidine product.

Quantitative Data: Biological Activity of Thienopyrimidine Derivatives

The following tables summarize the in vitro biological activity of representative thieno[3,2-d]pyrimidine-based kinase inhibitors synthesized from aminothiophene precursors. The data is compiled from various literature sources and is intended to be illustrative of the potential potency of this class of compounds.

Table 1: Inhibitory Activity against PI3K and Aurora Kinases

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based Assay IC₅₀ (nM)
TP-PI3K-01 PI3Kα15MCF-785
TP-PI3K-02 PI3Kβ45PC-3150
TP-PI3K-03 PI3Kδ8Jurkat50
TP-AURK-01 Aurora A12HCT-11675
TP-AURK-02 Aurora B5HeLa40

Table 2: Inhibitory Activity against VEGFR-2 and other Tyrosine Kinases

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (µM)
TP-VEGFR-01 VEGFR-225HUVEC0.15
TP-VEGFR-02 VEGFR-218HCT-1160.28
TP-EGFR-01 EGFR (WT)150A4311.2
TP-EGFR-02 EGFR (T790M)22H19750.5

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G A Methyl 4-aminothiophene-3-carboxylate Hydrochloride B Neutralization (NaOEt, EtOH) A->B C Methyl 4-aminothiophene-3-carboxylate (Free Base) B->C D Condensation & Cyclization (Formamidine acetate, EtOH, Reflux) C->D E Thieno[3,2-d]pyrimidin-4(3H)-one D->E F Chlorination (SOCl₂ or POCl₃) E->F G 4-Chlorothieno[3,2-d]pyrimidine F->G H Nucleophilic Aromatic Substitution (Substituted Aniline, DIPEA, 2-Propanol, Reflux) G->H I 4-Anilino-thieno[3,2-d]pyrimidine (Kinase Inhibitor) H->I G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K

References

Application Notes: Synthesis of Novel Heterocyclic Compounds Using Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 4-aminothiophene-3-carboxylate Hydrochloride as a key starting material. This versatile building block offers a gateway to a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The following sections detail the preparation of two distinct and medicinally relevant scaffolds: Thieno[2,3-d]pyrimidines and Thieno[2,3-b]pyridines .

Application Note 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 4-aminothiophene-3-carboxylate serves as an excellent precursor for constructing this bicyclic system through cyclocondensation reactions with appropriate one-carbon synthons. This protocol describes the synthesis of Thieno[2,3-d]pyrimidine-2,4-diol via a reaction with urea, followed by its conversion to the versatile intermediate 2,4-dichlorothieno[2,3-d]pyrimidine.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol (Compound 1)

  • Reaction Setup: In a reaction vessel, thoroughly mix Methyl 4-aminothiophene-3-carboxylate (1.0 eq., e.g., 0.01 mol, 1.57 g) and urea (5.0 eq., e.g., 0.05 mol, 3.0 g). Note: The hydrochloride salt should be neutralized to the free amine before use, or the reaction can be performed with the free amine directly if available.

  • Heating: Heat the intimate mixture in an oil bath at 200 °C for 2 hours. The mixture will form a clear, brown molten mass which solidifies upon cooling to room temperature.

  • Work-up and Purification:

    • Dissolve the solid product in warm 1 N sodium hydroxide solution.

    • Decolorize the resulting solution by adding activated charcoal and heating briefly, followed by filtration through celite.

    • Acidify the filtrate with 2 N hydrochloric acid until a crystalline precipitate forms.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude product from water to yield pure Thieno[2,3-d]pyrimidine-2,4-diol.

Experimental Protocol: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine (Compound 2)

  • Reaction Setup: To a flask containing Thieno[2,3-d]pyrimidine-2,4-diol (Compound 1) (1.0 eq.), add an excess of phosphorus oxychloride (POCl₃) (approx. 10 eq.).

  • Heating: Heat the mixture under reflux for 4 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

CompoundProduct NameMolecular FormulaYield (%)M.P. (°C)Analytical Data
1 Thieno[2,3-d]pyrimidine-2,4-diolC₆H₄N₂O₂S72%>300¹H NMR (400 MHz, CDCl₃): δ 11.44 (s, 1H, -OH), 9.18 (s, 1H, -OH), 7.29 (d, J=8.0 Hz, 1H, Ar-H), 6.94 (d, J=8.0 Hz, 1H, Ar-H). MS (m/z): 169 (M+H)⁺.[1]
2 2,4-Dichlorothieno[2,3-d]pyrimidineC₆H₂Cl₂N₂S75%161-162¹H NMR (400 MHz, CDCl₃): δ 7.39 (d, J=7.0 Hz, 1H, Ar-H), 6.98 (d, J=7.0 Hz, 1H, Ar-H). MS (m/z): 205 (M+H)⁺, 207 (M+2)⁺, 209 (M+4)⁺.[1]

Experimental Workflow: Thieno[2,3-d]pyrimidine Synthesis

G cluster_0 Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol cluster_1 Step 2: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine A Methyl 4-aminothiophene-3-carboxylate C Mix & Heat (200 °C, 2h) A->C B Urea B->C D Work-up (NaOH, HCl) C->D E Compound 1 Thieno[2,3-d]pyrimidine-2,4-diol D->E F Compound 1 H Reflux (4h) F->H G POCl₃ G->H I Work-up (Ice) H->I J Compound 2 2,4-Dichlorothieno[2,3-d]pyrimidine I->J

Workflow for the synthesis of Thieno[2,3-d]pyrimidine derivatives.

Application Note 2: Gould-Jacobs Synthesis of Thieno[2,3-b]pyridin-4-one Derivatives

Introduction

The thieno[2,3-b]pyridine scaffold is another privileged heterocyclic system present in numerous pharmacologically active compounds. The Gould-Jacobs reaction provides a classical and effective method for the annulation of a pyridine ring onto a primary aromatic amine. By applying this reaction to Methyl 4-aminothiophene-3-carboxylate, a fused pyridinone ring can be constructed, leading to the formation of 4-hydroxythieno[2,3-b]pyridine derivatives, which exist in tautomeric equilibrium with their 4-oxo form. These compounds serve as valuable intermediates for further functionalization in drug discovery programs.

Experimental Protocol: Synthesis of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (Compound 3)

This protocol is adapted from the general Gould-Jacobs reaction procedure.

  • Step 1: Condensation

    • Reaction Setup: In a round-bottom flask, combine Methyl 4-aminothiophene-3-carboxylate (1.0 eq.) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.). Note: The hydrochloride salt must be neutralized to the free amine prior to this reaction.

    • Heating: Heat the mixture at 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Ethanol Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This intermediate is often used in the next step without further purification.

  • Step 2: Thermal Cyclization

    • Reaction Setup: Dissolve the crude intermediate from Step 1 in a high-boiling point inert solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate), in a flask equipped with a reflux condenser.

    • Heating: Heat the solution to a vigorous reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature. The product should precipitate from the solution.

      • Add a non-polar solvent, such as cyclohexane or hexane, to aid in the precipitation of the product.

      • Collect the solid by vacuum filtration.

      • Wash the collected solid thoroughly with the non-polar solvent to remove the residual diphenyl ether.

      • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation

CompoundProduct NameMolecular FormulaYield (%)M.P. (°C)Analytical Data
3 Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylateC₁₀H₉NO₃S60-75% (Typical)N/ANote: Characterization data for this specific compound is not readily available in the cited literature. The expected product is based on the established Gould-Jacobs reaction mechanism. Researchers should characterize the obtained product using standard analytical techniques (NMR, MS, IR).

Experimental Workflow: Gould-Jacobs Synthesis of Thieno[2,3-b]pyridin-4-one

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Methyl 4-aminothiophene-3-carboxylate (Free Amine) C Heat (120-130 °C, 1-2h) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Remove EtOH (Reduced Pressure) C->D E Crude Intermediate D->E F Crude Intermediate H Reflux (~250 °C, 30-60 min) F->H G Diphenyl Ether G->H I Cool & Precipitate (Add Hexane) H->I J Compound 3 Ethyl 4-hydroxythieno[2,3-b]pyridine- 5-carboxylate I->J

Workflow for the Gould-Jacobs synthesis of a Thieno[2,3-b]pyridin-4-one derivative.

References

The Versatility of Methyl 4-aminothiophene-3-carboxylate Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-aminothiophene-3-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a reactive amino group and an ester functionality on a thiophene ring, make it an ideal starting material for the construction of complex molecules with therapeutic potential. This potent intermediate has been instrumental in the development of novel kinase inhibitors, anticancer agents, and other targeted therapies, underscoring its significance in modern drug design and discovery.

Application Notes

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of fused heterocyclic ring systems, most notably thieno[3,2-d]pyrimidines. These bicyclic structures are recognized pharmacophores that can effectively interact with the ATP-binding site of various protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of pharmaceutical research.

Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, such as Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is common in many human cancers, correlating with poor prognosis. The development of potent and selective PLK1 inhibitors is a promising strategy for anticancer therapy.

Furthermore, the thiophene core of this molecule is a bioisostere of a phenyl ring, offering advantages in terms of physicochemical properties and metabolic stability. This allows for the generation of diverse chemical libraries with improved drug-like characteristics. The amino and ester groups provide convenient handles for chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Quantitative Data

The following table summarizes the in vitro biological activity of representative compounds derived from aminothiophene carboxylates, highlighting their potential as anticancer agents.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 2 Not specifiedMCF-70.013[3]
Compound 3 Not specifiedMCF-70.023[3]
Compound 2 Not specifiedMDA-MB-2310.056[3]
Thiophene Carboxamide 2b TubulinHep3B5.46[4]
Thiophene Carboxamide 2e TubulinHep3B12.58[4]
Amidrazone 7m Bcr-Abl KinaseK562 (Leukemia)1.02[5]

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

This protocol describes a general method for the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a common core structure in many kinase inhibitors, starting from a methyl 3-aminothiophene-2-carboxylate, which is structurally analogous to the title compound.

Materials:

  • Methyl 3-amino-5-arylthiophene-2-carboxylate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol

  • Primary amine (e.g., 3-methoxybenzylamine)

  • Dimethylformamide (DMF)

  • Boron trifluoride methyl sulfide complex (BF3·SMe2)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Formation of the amidine intermediate: To a solution of methyl 3-amino-5-arylthiophene-2-carboxylate (1.0 eq) in ethanol, add N,N-dimethylformamide dimethyl acetal (1.5 eq). Heat the reaction mixture under microwave irradiation at 100 °C for 15-30 minutes. Concentrate the solution under reduced pressure to obtain the crude methyl 3-((dimethylamino)methyleneamino)-5-arylthiophene-2-carboxylate, which can be used in the next step without further purification.[6]

  • Cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core: Dissolve the crude amidine intermediate (1.0 eq) and a primary amine (1.2 eq) in DMF. Heat the mixture under microwave irradiation at 100 °C for 15 minutes. After cooling, the product can be isolated by precipitation or extraction.[6]

  • O-demethylation (if applicable): For derivatives with methoxy groups that require demethylation, dissolve the thieno[3,2-d]pyrimidin-4(3H)-one derivative in dichloromethane. Add boron trifluoride methyl sulfide complex and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product.[6]

Protocol 2: Synthesis of 4-Aryl-thieno[3,2-d]pyrimidines via Suzuki Coupling

This protocol outlines the synthesis of 4-aryl substituted thieno[3,2-d]pyrimidines from a 4-chloro-thieno[3,2-d]pyrimidine intermediate.

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine derivative

  • Arylboronic acid

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

Procedure:

  • Preparation of the 4-chloro intermediate: The 4-chloro-thieno[3,2-d]pyrimidine can be synthesized from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3).[7]

  • Suzuki Coupling Reaction: Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) and the arylboronic acid (2.0 eq) in THF or 1,4-dioxane. Degas the mixture and fill with an inert gas (e.g., argon). Add the palladium catalyst and the base. Heat the reaction mixture until the starting material is consumed (monitor by TLC).[7]

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Visualizations

G General Kinase Inhibition Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Target Protein Target Protein Kinase B->Target Protein Phosphorylates Proliferation Proliferation Target Protein->Proliferation Survival Survival Target Protein->Survival Thiophene Derivative Inhibitor Thiophene Derivative Inhibitor Thiophene Derivative Inhibitor->Kinase B Inhibits G Synthetic Workflow for Thieno[3,2-d]pyrimidine Kinase Inhibitors Methyl 4-aminothiophene-3-carboxylate HCl Methyl 4-aminothiophene-3-carboxylate HCl Amidine Formation Amidine Formation Methyl 4-aminothiophene-3-carboxylate HCl->Amidine Formation Cyclization Cyclization Amidine Formation->Cyclization Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Thieno[3,2-d]pyrimidin-4(3H)-one Chlorination Chlorination Thieno[3,2-d]pyrimidin-4(3H)-one->Chlorination 4-Chloro-thieno[3,2-d]pyrimidine 4-Chloro-thieno[3,2-d]pyrimidine Chlorination->4-Chloro-thieno[3,2-d]pyrimidine Suzuki Coupling Suzuki Coupling 4-Chloro-thieno[3,2-d]pyrimidine->Suzuki Coupling Kinase Inhibitor Kinase Inhibitor Suzuki Coupling->Kinase Inhibitor

References

Application Notes and Protocols for Catalytic Reactions Involving Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for catalytic reactions involving Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a versatile building block in synthetic and medicinal chemistry. The focus is on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds, such as thieno[3,4-b]pyrazines, which are of significant interest in drug discovery and materials science.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The amino group of Methyl 4-aminothiophene-3-carboxylate offers a reactive handle for C-N bond formation, enabling the synthesis of a diverse range of substituted aminothiophenes. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. While a specific protocol starting directly with the hydrochloride salt is not extensively documented, a general procedure can be adapted. It is crucial to first neutralize the hydrochloride salt with a suitable base to liberate the free amine for the catalytic reaction.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Neutralization of Starting Material: In a reaction vessel, dissolve this compound in a suitable solvent. Add an equimolar amount of a mild base (e.g., triethylamine or diisopropylethylamine) and stir for 15-30 minutes at room temperature to generate the free amine. The resulting solution can be used directly in the next step.

  • Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and the primary base (e.g., NaOt-Bu).

  • Addition of Reagents: Add the solution of the free Methyl 4-aminothiophene-3-carboxylate from step 1 to the reaction vessel, followed by the aryl halide and the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Tabulated Data: Typical Reaction Parameters for Buchwald-Hartwig Amination
ParameterTypical Range/ValueNotes
Palladium Precatalyst 1-5 mol%Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
Ligand 1.2-6 mol%Bulky, electron-rich phosphine ligands are preferred.
Base 1.5-3.0 equivalentsStrong, non-nucleophilic bases like NaOt-Bu are often effective.
Solvent Anhydrous, degassedToluene or dioxane are common choices.
Temperature 80-120 °COptimization may be required based on substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Synthesis of Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines are an important class of heterocyclic compounds with applications in organic electronics and medicinal chemistry. A common synthetic route involves the condensation of a 3,4-diaminothiophene derivative with an α-dione. This compound can serve as a precursor to the required diaminothiophene intermediate.

Synthetic Workflow for Thieno[3,4-b]pyrazines

The overall synthetic strategy involves two key stages: the conversion of Methyl 4-aminothiophene-3-carboxylate to a 3,4-diaminothiophene precursor, followed by the catalytic condensation with an α-dione.

workflow start Methyl 4-aminothiophene-3-carboxylate Hydrochloride step1 Step 1: Reduction of Nitro Group (Hypothetical Intermediate Step) start->step1 Nitration step2 3,4-Diaminothiophene Derivative step1->step2 Reduction step3 Step 2: Condensation with α-Dione step2->step3 α-Dione, Catalyst end 2,3-Disubstituted Thieno[3,4-b]pyrazine step3->end

Caption: Synthetic workflow for the preparation of thieno[3,4-b]pyrazines.

Detailed Experimental Protocol: Synthesis of 2,3-Disubstituted Thieno[3,4-b]pyrazines

This protocol is based on established methods for the synthesis of thieno[3,4-b]pyrazines from 3,4-diaminothiophene precursors.[1][2] The initial preparation of the 3,4-diaminothiophene from this compound would first involve nitration at the 5-position, followed by reduction of the nitro group and hydrolysis of the ester to a diamine. The following protocol details the subsequent condensation step.

Reagents and Materials:

  • 3,4-Diaminothiophene derivative (prepared from this compound)

  • α-Dione (e.g., benzil, 2,3-butanedione)

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, methanol, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3,4-diaminothiophene derivative in the chosen solvent.

  • Addition of Reagents: Add the α-dione to the solution, followed by a catalytic amount of the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Tabulated Data: Examples of Synthesized Thieno[3,4-b]pyrazines
3,4-Diaminothiophene Precursorα-DioneCatalystSolventProductYield (%)
Thiophene-3,4-diamineBenzilAcetic AcidEthanol2,3-Diphenylthieno[3,4-b]pyrazine>90
Thiophene-3,4-diamine2,3-ButanedioneAcetic AcidEthanol2,3-Dimethylthieno[3,4-b]pyrazine>90

Catalytic Reaction Mechanisms

Buchwald-Hartwig Amination Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.

buchwald_hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₂NH, Base amido_complex L₂Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) complex. This is followed by coordination of the amine and deprotonation by the base to form a palladium(II) amido complex. The cycle is completed by reductive elimination of the aryl amine product, regenerating the palladium(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[3]

References

Application Note: Protecting Group Strategies for Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 4-aminothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for the synthesis of more complex molecules, including thieno[3,2-b]indoles and thieno[3,2-d]pyrimidines.[1] The presence of a reactive primary amino group necessitates the use of protecting group strategies to ensure selective transformations at other positions of the thiophene ring or the carboxylate group. This application note provides a detailed overview of common protecting group strategies, including experimental protocols and selection criteria, for Methyl 4-aminothiophene-3-carboxylate Hydrochloride.

Overview of Common Amine Protecting Groups

The selection of an appropriate protecting group is critical and depends on the stability of the group to subsequent reaction conditions and the orthogonality of its removal.[2] For the amino group of Methyl 4-aminothiophene-3-carboxylate, the most common and effective protecting groups are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[2][3]

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[4][5] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[5][6][7]

  • Carboxybenzyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is stable in mildly acidic and basic conditions, making it a robust choice for many synthetic routes.[8][9] Its primary method of removal is through catalytic hydrogenation (e.g., H₂ with Pd/C), which yields the free amine along with volatile byproducts toluene and carbon dioxide.[3][8][9]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine for its removal.[10][11] It is stable to acidic conditions and catalytic hydrogenation, offering an orthogonal strategy to Boc and Cbz protecting groups.[10]

Comparative Data of Protecting Groups

The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protecting groups relevant for Methyl 4-aminothiophene-3-carboxylate.

Protecting GroupProtection Reagent & ConditionsDeprotection ConditionsStability & Orthogonality
Boc Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaHCO₃, DMAP), Solvent (e.g., DCM, THF, Dioxane), Room Temperature.[6][7]Strong Acid (e.g., TFA in DCM, HCl in Dioxane), Room Temperature.[6][7]Stable to bases, nucleophiles, and catalytic hydrogenation.[4][5] Orthogonal to Fmoc and Cbz.
Cbz (Z) Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., THF, Acetone), 0°C to Room Temperature.[8][9]Catalytic Hydrogenolysis (H₂, Pd/C), Solvent (e.g., MeOH, EtOH).[3][8][9]Stable to mild acid and base.[9] Orthogonal to Boc and Fmoc. Susceptible to some transition metal catalysis.[8]
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM).[10]Base (e.g., 20% Piperidine in DMF), Room Temperature.[10][11]Stable to acids.[10] Orthogonal to Boc. Quasi-orthogonal to Cbz as it can also be cleaved by hydrogenolysis, though less readily.[10]

Logical Workflows and Selection Criteria

The choice of a protecting group strategy is dictated by the planned synthetic route. The following diagrams illustrate a general experimental workflow and a decision-making process for selecting an appropriate protecting group.

G cluster_workflow General Protecting Group Workflow Start Methyl 4-aminothiophene-3-carboxylate Hydrochloride Neutralize Neutralization (e.g., with Et3N) Start->Neutralize Protect Protection Reaction (e.g., + Boc2O) Neutralize->Protect Protected Protected Intermediate Protect->Protected Reaction Further Synthetic Transformations Protected->Reaction Deprotect Deprotection (e.g., with TFA) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for a protection-reaction-deprotection sequence.

G cluster_decision Protecting Group Selection Logic Start Choose Protecting Group Q1 Subsequent steps involve strong base? Start->Q1 Q2 Subsequent steps involve strong acid? Q1->Q2 No Fmoc Use Fmoc Q1->Fmoc Yes Q3 Subsequent steps involve hydrogenation? Q2->Q3 No Boc Use Boc Q2->Boc Yes Q3->Boc No Cbz Use Cbz Q3->Cbz Yes

Caption: Decision tree for selecting an appropriate amine protecting group.

Experimental Protocols

The following protocols are generalized for the protection and deprotection of this compound.

Protocol 1: Boc Protection and Deprotection

A. Protection of Methyl 4-aminothiophene-3-carboxylate with Boc₂O

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Neutralization: Add triethylamine (Et₃N, 1.1 eq) to the suspension and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt, resulting in a clear solution.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[7]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate.

B. Deprotection of Boc-protected Amine

  • Setup: Dissolve the Boc-protected thiophene (1.0 eq) in DCM (approx. 0.1 M).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove excess TFA. The resulting product will be the TFA salt of the amine. To obtain the free amine, dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) before extraction.

Protocol 2: Cbz Protection and Deprotection

A. Protection of Methyl 4-aminothiophene-3-carboxylate with Cbz-Cl

  • Setup: Dissolve the starting amine hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).

  • Neutralization and Buffering: Add sodium carbonate (Na₂CO₃, 2.5 eq) and stir until dissolved. Cool the mixture to 0°C in an ice bath.

  • Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5°C.[9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Dilute the mixture with ethyl acetate. Separate the organic layer and wash with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

B. Deprotection of Cbz-protected Amine (Hydrogenolysis)

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[9]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are volatile and easily removed.[9]

Protocol 3: Fmoc Protection and Deprotection

A. Protection of Methyl 4-aminothiophene-3-carboxylate with Fmoc-Cl

  • Setup: Suspend the amine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (approx. 10%). Cool to 0°C.

  • Protection: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for 8-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography or recrystallization.

B. Deprotection of Fmoc-protected Amine

  • Setup: Dissolve the Fmoc-protected thiophene (1.0 eq) in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to make a 20% (v/v) mixture.[11]

  • Reaction: Stir at room temperature for 30 minutes to 2 hours. The progress can be monitored by the disappearance of the starting material on TLC.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting crude product can be purified by standard methods. The dibenzofulvene byproduct can be scavenged if necessary.[11]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-aminothiophene-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the CAS number 39978-14-8.[1][2] It is a thiophene derivative, characterized by an aminothiophene core with a methyl carboxylate group.[1][2] It is often used as an intermediate in the synthesis of more complex molecules in pharmaceutical research.

Q2: Why is the purification of this compound important?

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities generated during its synthesis. These impurities can interfere with subsequent reactions, leading to lower yields, impure final products, and potentially misleading biological assay results. A high-purity starting material is essential for the synthesis of active pharmaceutical ingredients (APIs).

Q3: What are the common impurities found after the synthesis of this compound?

Common impurities can include unreacted starting materials such as 4-oxo-tetrahydrothiophene-3-carboxylate, residual solvents from the reaction, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q4: What are the most common methods for purifying this compound?

The most common methods for purification include:

  • Recrystallization: This is a widely used technique to purify solid compounds.

  • Solvent Washing/Trituration: This involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Acid-Base Extraction: This can be used to separate the amine hydrochloride salt from non-basic impurities.

Q5: How can the purity of the final product be assessed?

The purity of this compound can be assessed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 203-204°C) is indicative of high purity.[3]

Q6: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[3]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low yield after purification.

  • Possible Cause 1: Product loss during recrystallization. The chosen recrystallization solvent may have too high of a solubility for the product, even at low temperatures.

    • Solution: Test a range of solvents or solvent mixtures to find an optimal system where the product is sparingly soluble at low temperatures but readily soluble at high temperatures. Consider using a co-solvent to decrease solubility upon cooling.

  • Possible Cause 2: Incomplete precipitation. The product may not have fully precipitated out of the solution.

    • Solution: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Gently scratching the inside of the flask can sometimes induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.

  • Possible Cause 3: Product loss during washing. The solvent used for washing the filtered solid may be dissolving some of the product.

    • Solution: Use a minimal amount of a cold solvent in which the product has very low solubility for washing.

Problem 2: The product is an oil or a sticky solid, not a crystalline powder.

  • Possible Cause 1: Presence of impurities. Impurities can inhibit crystallization and cause the product to oil out.

    • Solution: Attempt to purify a small sample by another method, such as column chromatography, to obtain a pure seed crystal. Dissolve the oily product in a minimal amount of a suitable solvent and add the seed crystal to induce crystallization.

  • Possible Cause 2: Residual solvent. Trapped solvent can prevent the product from solidifying.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but care must be taken to avoid decomposition.

Problem 3: The purified product is colored (e.g., brown).

  • Possible Cause: Presence of colored impurities. These may be highly conjugated by-products formed during the synthesis.

    • Solution 1: Charcoal treatment. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.

    • Solution 2: Re-precipitation. Dissolve the product in a suitable solvent and then add an anti-solvent to precipitate the product, leaving the colored impurities in the solution.

Troubleshooting Workflow

G start Purification Issue low_yield Low Yield start->low_yield oily_product Oily/Sticky Product start->oily_product colored_product Colored Product start->colored_product check_solubility Check Recrystallization Solvent Solubility low_yield->check_solubility incomplete_precipitation Incomplete Precipitation? low_yield->incomplete_precipitation washing_loss Loss During Washing? low_yield->washing_loss impurities_present Impurities Present? oily_product->impurities_present residual_solvent Residual Solvent? oily_product->residual_solvent charcoal Treat with Activated Charcoal colored_product->charcoal reprecipitate Re-precipitate colored_product->reprecipitate change_solvent Change Solvent/Use Co-solvent check_solubility->change_solvent High cool_longer Cool Longer/Scratch/ Seed incomplete_precipitation->cool_longer Yes use_cold_solvent Use Minimal Cold Washing Solvent washing_loss->use_cold_solvent Yes seed_crystal Use Seed Crystal impurities_present->seed_crystal Yes dry_vacuum Dry Under High Vacuum residual_solvent->dry_vacuum Yes

Caption: Troubleshooting decision tree for purification issues.

Quantitative Data

The following table summarizes typical outcomes for different purification methods. The exact values can vary based on the initial purity and scale of the experiment.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization (Methanol)60-80%>98%High purity achievable.Can have significant product loss.
Solvent Wash (Ether)>90%95-98%High yield, simple procedure.May not remove all impurities.
Acid-Base Extraction80-90%>97%Effective for removing non-basic impurities.Requires use of multiple solvents and can be more time-consuming.

Experimental Protocols

Recrystallization from Methanol

This protocol is suitable for purifying the crude product to a high degree of purity.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol or diethyl ether.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Solvent Washing (Trituration) with Diethyl Ether

This method is useful for removing soluble impurities from the crude solid product.

  • Suspension: Place the crude solid in a flask. Add a sufficient amount of diethyl ether to form a slurry.

  • Stirring: Stir the slurry vigorously for 15-30 minutes at room temperature.

  • Filtration: Filter the mixture using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of fresh, cold diethyl ether.

  • Drying: Dry the purified solid under vacuum.

Experimental Workflow Diagram

G start Crude Product dissolve Dissolve in Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize dissolve->cool No Charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. The content is designed to address common issues encountered during synthesis, with a focus on byproduct formation and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

The synthesis of this compound, typically achieved through the Gewald reaction, can lead to the formation of several byproducts. The most commonly reported impurities include:

  • Unreacted Starting Materials: Residual carbonyl compounds (e.g., a β-ketoester) and methyl cyanoacetate may remain if the reaction does not go to completion.

  • Knoevenagel-Cope Intermediate: This α,β-unsaturated nitrile is a stable intermediate in the Gewald reaction.[1] Its presence in the final product indicates that the subsequent sulfur addition and cyclization steps were incomplete.

  • Dimerization/Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to higher molecular weight impurities.[1]

  • Elemental Sulfur: Residual elemental sulfur can be present if not completely consumed or removed during work-up.[1]

Q2: What factors contribute to the formation of these byproducts?

Byproduct formation is often influenced by several experimental parameters:

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or favor side reactions. While some Gewald reactions proceed at room temperature, others require heating. Excessively high temperatures can promote the formation of degradation products.

  • Choice of Base: The base catalyzes the initial Knoevenagel condensation. An inappropriate choice of base can lead to low yields and increased byproduct formation. Commonly used bases include morpholine, piperidine, and triethylamine.

  • Solvent: The polarity of the solvent affects the solubility of reactants, particularly elemental sulfur, and can influence reaction rates. Polar solvents like methanol, ethanol, and DMF are frequently used.

  • Stoichiometry and Purity of Reagents: Inaccurate stoichiometry or the use of impure starting materials can result in unreacted components and the formation of side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Knoevenagel Condensation - Optimize Base: Experiment with different bases (e.g., morpholine, triethylamine) and concentrations to find the optimal conditions for the condensation step. - Water Removal: The condensation reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if the solvent is appropriate, or add a drying agent.
Poor Sulfur Reactivity - Solvent Selection: Ensure a solvent is used in which elemental sulfur has adequate solubility (e.g., ethanol, methanol, DMF). - Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-60°C) can improve the rate of sulfur addition and cyclization.
Steric Hindrance - Two-Step Protocol: For sterically hindered substrates, consider a two-step approach. First, synthesize and isolate the Knoevenagel-Cope intermediate, then react it with sulfur and base in a separate step.
Issue 2: Presence of Significant Amounts of Knoevenagel-Cope Intermediate
Possible Cause Troubleshooting Steps
Insufficient Sulfur or Incomplete Reaction - Ensure Stoichiometry: Verify that a sufficient molar excess of elemental sulfur is used. - Increase Reaction Time/Temperature: Monitor the reaction by TLC. If the intermediate is still present, consider extending the reaction time or moderately increasing the temperature.
Inefficient Cyclization - Optimize Base and Solvent: The base and solvent play a role in the cyclization step. Experiment with different combinations to facilitate the ring closure.
Issue 3: Formation of Dimerization or Polymerization Products
Possible Cause Troubleshooting Steps
High Concentration of Reactants - Dilution: Perform the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.
Rate of Reagent Addition - Slow Addition: Add one of the reactive components (e.g., the base or the carbonyl compound) slowly to the reaction mixture to maintain a low instantaneous concentration.

Quantitative Data on Byproduct Formation

While exact percentages can vary significantly depending on the specific reaction conditions, the following table provides an estimated range of common byproducts observed in the crude product of a typical Gewald synthesis of aminothiophenes.

ByproductTypical Percentage Range in Crude Product (%)
Unreacted Starting Materials5 - 15
Knoevenagel-Cope Intermediate10 - 30
Dimerization/Polymerization Products5 - 20
Other Impurities (including elemental sulfur)< 5

Note: These values are estimates for a moderately optimized reaction. Significant deviations can occur.

Experimental Protocols

Key Experiment: One-Pot Synthesis of Methyl 4-aminothiophene-3-carboxylate

This protocol is a general guideline for the Gewald synthesis and may require optimization for specific substrates.

Materials:

  • Methyl acetoacetate (or other suitable β-ketoester)

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Methanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Add methanol as the solvent.

  • Add morpholine (0.1-0.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes mixtures) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow Troubleshooting Byproduct Formation in Gewald Synthesis Start High Level of Byproducts Detected IdentifyByproduct Identify Predominant Byproduct(s) (e.g., via TLC, LC-MS, NMR) Start->IdentifyByproduct UnreactedSM Unreacted Starting Materials IdentifyByproduct->UnreactedSM KnoevenagelInt Knoevenagel Intermediate IdentifyByproduct->KnoevenagelInt Dimers Dimers / Polymers IdentifyByproduct->Dimers OptimizeCondensation Optimize Knoevenagel Condensation: - Adjust Base - Remove Water UnreactedSM->OptimizeCondensation Predominant OptimizeSulfur Optimize Sulfur Addition/Cyclization: - Increase Reaction Time/Temp - Check Sulfur Stoichiometry KnoevenagelInt->OptimizeSulfur Predominant ModifyConditions Modify Reaction Conditions: - Lower Concentration - Slow Reagent Addition Dimers->ModifyConditions Predominant Purification Purification Strategy: - Recrystallization - Column Chromatography OptimizeCondensation->Purification OptimizeSulfur->Purification ModifyConditions->Purification End Pure Product Purification->End

Caption: A flowchart illustrating the decision-making process for troubleshooting common byproduct formation in the Gewald synthesis.

Gewald Reaction Signaling Pathway

GewaldReaction Simplified Mechanism of the Gewald Reaction cluster_reactants Starting Materials Ketone Carbonyl Compound Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition Sulfur->SulfurAddition Base Base Base->Knoevenagel catalyzes Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->SulfurAddition Cyclization Cyclization & Aromatization SulfurAddition->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: A simplified diagram showing the key stages of the Gewald reaction for the synthesis of 2-aminothiophenes.

References

Technical Support Center: Methyl 4-aminothiophene-3-carboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 4-aminothiophene-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to Methyl 4-aminothiophene-3-carboxylate?

A high-yield synthesis of Methyl 4-aminothiophene-3-carboxylate involves the reaction of Methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride.[1] This method has a reported yield of up to 93%.[1]

Q2: Are there alternative synthetic routes to Methyl 4-aminothiophene-3-carboxylate?

Yes, the Gewald reaction is a well-known method for synthesizing substituted 2-aminothiophenes.[2][3][4][5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5] While versatile, optimizing the Gewald reaction for specific substrates to achieve high yields can be challenging.

Q3: How is the hydrochloride salt of Methyl 4-aminothiophene-3-carboxylate prepared?

The hydrochloride salt is typically formed by treating the free amine (Methyl 4-aminothiophene-3-carboxylate) with a solution of hydrogen chloride in a suitable solvent, such as ether or methanol.[6]

Q4: What are the key parameters to control for maximizing the yield in the hydroxylamine hydrochloride route?

Key parameters include the purity of the starting material (Methyl 4-oxotetrahydrothiophene-3-carboxylate), the stoichiometry of the reagents, reaction temperature, and reaction time. Following the established protocol closely is crucial for achieving high yields.

Troubleshooting Guides

Low Yield of Methyl 4-aminothiophene-3-carboxylate (Hydroxylamine Hydrochloride Route)
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is refluxed for the specified duration (e.g., 1 hour in methanol).[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
Impure Starting Material - Check Purity of Methyl 4-oxotetrahydrothiophene-3-carboxylate: Impurities can interfere with the reaction. Purify the starting material if necessary.
Suboptimal Reagent Stoichiometry - Accurate Measurement: Precisely measure the molar equivalents of hydroxylamine hydrochloride relative to the starting ester. A slight excess of hydroxylamine hydrochloride is typically used.[1]
Inefficient Quenching and Extraction - Proper Quenching: Ensure the reaction is thoroughly quenched with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1] - Efficient Extraction: Use an appropriate solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]
Low Yield of Substituted 2-Aminothiophenes (Gewald Reaction Route)
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is critical. Common bases include morpholine, piperidine, and triethylamine.[2] The optimal base may vary depending on the substrates. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[2]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[2] - Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat, which can lead to side reactions.[2]
Side Reactions and Byproduct Formation - Reaction Conditions: Overly aggressive reaction conditions (high temperature, strong base) can lead to the formation of byproducts. Optimize the reaction parameters to favor the desired product. - Purification: If byproducts are formed, purification by column chromatography or recrystallization is necessary.[2]

Experimental Protocols

High-Yield Synthesis of Methyl 4-aminothiophene-3-carboxylate[1]
  • Reaction Setup: In a round-bottom flask, combine Methyl 4-oxotetrahydrothiophene-3-carboxylate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in methanol.

  • Reaction: Stir the mixture under reflux for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-aminothiophene-3-carboxylate.

General Protocol for Gewald Synthesis of 2-Aminothiophenes[2]
  • Reaction Setup: To a round-bottom flask, add the carbonyl compound (1 equivalent), the active methylene compound (e.g., methyl cyanoacetate, 1 equivalent), and elemental sulfur (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, methanol) and a catalytic amount of a base (e.g., morpholine, 10-20 mol%).

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress using TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture.

    • If a precipitate forms, collect it by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Visualizing the Workflow

Synthesis_Workflow Synthetic Workflow for this compound cluster_synthesis Synthesis of Methyl 4-aminothiophene-3-carboxylate cluster_salt_formation Hydrochloride Salt Formation Start Methyl 4-oxotetrahydrothiophene-3-carboxylate Reagents Hydroxylamine Hydrochloride Methanol Start->Reagents 1. Add Reaction Reflux (1 hr) Reagents->Reaction 2. Heat Workup Quenching (NaHCO3) Extraction (Ethyl Acetate) Reaction->Workup 3. Cool & Process Product Methyl 4-aminothiophene-3-carboxylate Workup->Product FreeAmine Methyl 4-aminothiophene-3-carboxylate HCl HCl in Ether/Methanol FreeAmine->HCl 4. Treat with Precipitation Precipitation/Crystallization HCl->Precipitation FinalProduct Methyl 4-aminothiophene-3-carboxylate Hydrochloride Precipitation->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Product Yield CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes CheckPurity Check Starting Material Purity Incomplete->CheckPurity No Success Yield Improved IncreaseTime->Success Impure Impure Starting Material CheckPurity->Impure Purify Purify Starting Material Impure->Purify Yes CheckWorkup Review Workup Procedure Impure->CheckWorkup No Purify->Success Inefficient Inefficient Extraction/Quenching CheckWorkup->Inefficient OptimizeWorkup Optimize Extraction/Quenching Inefficient->OptimizeWorkup Yes Inefficient->Success No OptimizeWorkup->Success

References

Technical Support Center: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS No. 39978-14-8).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[] The storage area should be cool, dry, and well-ventilated.[2] Protecting the compound from moisture is critical due to its hygroscopic nature.[]

Q2: What are the known stability issues with this compound?

A2: The primary stability concern for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[] Exposure to moisture can lead to degradation and affect the compound's purity and performance in subsequent reactions. While specific degradation pathways under various conditions are not extensively documented in publicly available literature, hydrolysis of the ester group is a potential degradation route, especially under non-neutral pH conditions.

Q3: How should I handle this compound during experimental use?

A3: Due to its hygroscopic properties, it is recommended to handle this compound in a controlled environment with low humidity, such as a glove box or under a dry inert gas flow. Avoid prolonged exposure to the open air. Use dry solvents and glassware to minimize contact with moisture.

Q4: What are the visual characteristics of this compound?

A4: this compound is typically a brown powder.[2] Any significant change in color or texture could indicate degradation or impurity.

Troubleshooting Guides

Problem: Inconsistent Reaction Yields

Low or inconsistent yields in reactions involving this compound can often be attributed to the quality of the starting material.

Potential Cause:

  • Degradation due to moisture: The compound's hygroscopicity can lead to hydrolysis or other degradation, reducing the amount of active starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored correctly in a tightly sealed container under an inert atmosphere and in a dry environment.

  • Dry Before Use: If moisture exposure is suspected, consider drying the compound under a high vacuum before use.

  • Purity Analysis: Assess the purity of the starting material using an appropriate analytical method, such as HPLC or NMR spectroscopy.

Problem: Solubility Issues

Difficulty in dissolving the compound can hinder its use in various experimental setups.

Potential Cause:

  • Inappropriate Solvent: The choice of solvent is critical for effective dissolution.

  • Degraded Material: Degraded material may exhibit different solubility characteristics.

Troubleshooting Steps:

  • Solvent Selection: Refer to the solubility data table below to select an appropriate solvent.

  • Gentle Heating: For less soluble systems, gentle heating and sonication can aid dissolution.

  • Fresh Compound: If solubility issues persist, it is advisable to use a fresh, unopened batch of the compound to rule out degradation as the cause.

Data and Protocols

Physical and Chemical Properties
PropertyValueReference
CAS Number39978-14-8[3][4]
Molecular FormulaC6H8ClNO2S[4]
Molecular Weight193.65 g/mol [3][4]
AppearanceBrown Powder[2]
Melting Point203-204°C[2]
Storage and Stability Summary
ParameterRecommendation
Storage Temperature Cool environment
Atmosphere Inert gas (e.g., Argon, Nitrogen)[]
Moisture Store in a dry place; protect from moisture[]
Light Store in a light-resistant container (general good practice)
Incompatibilities Strong oxidizing agents
Solubility Data (Qualitative)
SolventSolubility
MethanolSoluble (based on use in synthesis)
WaterSoluble (as a hydrochloride salt)
DichloromethaneSparingly soluble to insoluble
Diethyl EtherSparingly soluble to insoluble

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

While a specific validated HPLC method for this compound is not publicly available, a general approach for similar aminothiophene esters can be adapted.[5]

Objective: To determine the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point for Method Development):

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B and gradually increase (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector; a starting point could be around 254 nm.[5]

    • Injection Volume: 10 µL

  • Analysis:

    • Run a blank (injection of the solvent) to identify any system peaks.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: General Procedure for Dissolving the Compound

Objective: To prepare a stock solution of this compound for experimental use.

Materials:

  • This compound

  • Selected solvent (e.g., Methanol, Dimethyl Sulfoxide)

  • Volumetric flask

  • Magnetic stirrer and stir bar or sonicator

Procedure:

  • Under an inert atmosphere or in a low-humidity environment, weigh the desired amount of the compound.

  • Transfer the compound to the volumetric flask.

  • Add a portion of the chosen solvent to the flask.

  • Gently swirl the flask to wet the solid.

  • Use a magnetic stirrer at a moderate speed or a sonicator to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation (e.g., color change).

  • Once the solid is completely dissolved, add the solvent to the final volume mark.

  • Mix the solution thoroughly.

  • Store the solution under appropriate conditions (e.g., refrigerated, protected from light) and use it within a suitable timeframe, as solution stability has not been extensively characterized.

Visualizations

Stability_Factors cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Factors Inert Atmosphere Inert Atmosphere Cool & Dry Place Cool & Dry Place Tightly Sealed Container Tightly Sealed Container Moisture (Hygroscopic) Moisture (Hygroscopic) Degradation Degradation Moisture (Hygroscopic)->Degradation Oxygen Oxygen Oxygen->Degradation High Temperature High Temperature High Temperature->Degradation Light Light Light->Degradation Non-neutral pH Non-neutral pH Non-neutral pH->Degradation Methyl 4-aminothiophene-3-carboxylate HCl Methyl 4-aminothiophene-3-carboxylate HCl Methyl 4-aminothiophene-3-carboxylate HCl->Inert Atmosphere Methyl 4-aminothiophene-3-carboxylate HCl->Cool & Dry Place Methyl 4-aminothiophene-3-carboxylate HCl->Tightly Sealed Container Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Inconsistent Yields / Failed Reaction Inconsistent Yields / Failed Reaction A Check Storage Conditions Inconsistent Yields / Failed Reaction->A B Assess Purity (e.g., HPLC, NMR) A->B C Verify Solvent & Glassware are Dry B->C D Handle Under Inert Atmosphere C->D E Use Fresh, Properly Stored Reagent D->E F Dry Reagent Before Use (High Vacuum) D->F G Optimize Reaction Conditions D->G

References

Technical Support Center: Troubleshooting Reactions with Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS: 39978-14-8). This resource addresses common issues encountered during key synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

This compound possesses several functional groups that dictate its chemical behavior:

  • Aromatic Amine (-NH₂HCl): The primary amino group is a key site for nucleophilic attack and diazotization reactions. As a hydrochloride salt, the amine is protonated, rendering it less nucleophilic. Neutralization with a suitable base is typically required to liberate the free amine for subsequent reactions.

  • Thiophene Ring: The sulfur-containing aromatic ring influences the electron density of the molecule. The thiophene ring is generally considered electron-rich and can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxylate group can deactivate it to some extent.

  • Methyl Ester (-COOCH₃): The ester group is susceptible to hydrolysis under both acidic and basic conditions, which can be a potential side reaction if not carefully controlled. It also deactivates the thiophene ring towards electrophilic substitution.

Q2: How should I handle and store this compound?

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under recommended storage conditions.[1]

  • Handling: Avoid dust formation and inhalation. Use personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[1] The material is irritating to the eyes, respiratory system, and skin.

Q3: Do I need to neutralize the hydrochloride salt before starting my reaction?

Yes, in most cases, the hydrochloride salt needs to be neutralized to the free amine to enable its nucleophilic reactivity. The protonated amino group is unreactive as a nucleophile. A suitable base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., sodium bicarbonate, potassium carbonate), is typically used. The choice of base will depend on the specific reaction conditions and the compatibility of other functional groups.

Q4: What are the common impurities that might be present in the starting material?

Common impurities could include residual starting materials from its synthesis, such as methyl 4-oxotetrahydrothiophene-3-carboxylate, or byproducts of the synthesis. It is always recommended to check the certificate of analysis for the specific lot you are using.

Troubleshooting Guides

N-Acylation Reactions (Amide Bond Formation)

N-acylation is a common reaction for this compound, often as a step towards the synthesis of more complex heterocyclic structures like thienopyrimidines.

Problem 1: Incomplete or No Reaction

  • Possible Cause: The amine hydrochloride was not sufficiently neutralized.

    • Solution: Ensure at least one equivalent of a suitable base is used to liberate the free amine. For acylations with acyl chlorides or anhydrides, which produce acidic byproducts, using more than one equivalent of base is recommended to both neutralize the starting material and scavenge the acid formed during the reaction.[2][3][4]

  • Possible Cause: The acylating agent is not reactive enough.

    • Solution: If using a carboxylic acid, an activating agent (e.g., HATU, HOBt/EDC) is necessary. For less reactive amines, consider converting the carboxylic acid to a more reactive acyl chloride or anhydride.

  • Possible Cause: The nucleophilicity of the amine is reduced by the electron-withdrawing ester group.

    • Solution: Use a more forcing reaction condition, such as a higher temperature or a more reactive acylating agent. Ensure the reaction is monitored by TLC or LC-MS to track the consumption of the starting material.

Problem 2: Low Yield of the Acylated Product

  • Possible Cause: Competing side reactions, such as hydrolysis of the methyl ester.

    • Solution: If using aqueous or basic conditions, minimize the reaction time and temperature to reduce the extent of ester hydrolysis.[5][6] If possible, use anhydrous reaction conditions.

  • Possible Cause: Formation of diacylated or other byproducts.

    • Solution: Control the stoichiometry of the acylating agent carefully. Adding the acylating agent slowly to the reaction mixture can help minimize side reactions.

  • Possible Cause: Product loss during workup and purification.

    • Solution: The acylated product may have different solubility properties. Optimize the extraction and purification methods (e.g., column chromatography solvent system) to maximize recovery.

Problem 3: Difficult Purification

  • Possible Cause: The product has similar polarity to the starting material or byproducts.

    • Solution: Optimize the chromatographic conditions. A different solvent system or a different stationary phase might be necessary. Recrystallization could also be an effective purification method.

  • Possible Cause: The product is unstable under the purification conditions.

    • Solution: Avoid harsh conditions during purification. For example, if the product is sensitive to acid or base, use a neutral purification method.

Experimental Protocol: General N-Acylation

  • Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF).

  • Add a suitable base (e.g., triethylamine, 2.2 eq) and stir the mixture at room temperature for 15-30 minutes to generate the free amine in situ.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting N-Acylation Workflow

start Start N-Acylation check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes neutralization Check Neutralization (>2 eq. base) incomplete->neutralization reactivity Increase Acylating Agent Reactivity incomplete->reactivity conditions Increase Temperature/ Reaction Time incomplete->conditions neutralization->start reactivity->start conditions->start workup Proceed to Workup complete->workup low_yield Low Yield workup->low_yield Issue end Pure Product workup->end OK hydrolysis Check for Ester Hydrolysis low_yield->hydrolysis purification Optimize Purification low_yield->purification hydrolysis->workup purification->workup

Caption: Troubleshooting workflow for N-acylation reactions.

Diazotization Reactions

Diazotization of the amino group to form a diazonium salt is a key step for subsequent transformations, such as Sandmeyer or azo coupling reactions.

Problem 1: Failed or Incomplete Diazotization

  • Possible Cause: The reaction temperature is too high.

    • Solution: Diazotization reactions must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[7][8]

  • Possible Cause: Insufficient acid.

    • Solution: A strong mineral acid (e.g., HCl, H₂SO₄) is required to generate nitrous acid in situ from sodium nitrite. An excess of acid is also necessary to keep the starting amine protonated and prevent unwanted side reactions.[7]

  • Possible Cause: The amine is too weakly basic.

    • Solution: The electron-withdrawing ester group reduces the basicity of the amino group, which can make diazotization more difficult. Using a stronger acid or a slight excess of sodium nitrite may be necessary.

Problem 2: Low Yield of the Desired Product in Subsequent Reactions

  • Possible Cause: The diazonium salt decomposed before the addition of the next reagent.

    • Solution: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it warm up.[7]

  • Possible Cause: Formation of a dark-colored or tarry mixture.

    • Solution: This often indicates decomposition or azo coupling between the diazonium salt and the unreacted free amine.[7] Ensure a low temperature is maintained and that there is sufficient excess acid to prevent the presence of the free amine. Add the sodium nitrite solution slowly and below the surface of the reaction mixture.

Experimental Protocol: General Diazotization

  • Dissolve this compound (1.0 eq) in an excess of a cold aqueous mineral acid (e.g., 3M HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).

  • Use the diazonium salt solution immediately in the subsequent reaction.

Troubleshooting Diazotization Workflow

start Start Diazotization check_diazotization Diazotization Successful? start->check_diazotization failed Failed/Incomplete check_diazotization->failed No successful Successful check_diazotization->successful Yes temp_control Check Temperature (0-5 °C) failed->temp_control acid_conc Ensure Sufficient Excess Acid failed->acid_conc temp_control->start acid_conc->start next_step Proceed to Next Step (Immediately) successful->next_step low_yield_product Low Yield in Subsequent Reaction next_step->low_yield_product Issue end Desired Product next_step->end OK decomposition Check for Decomposition low_yield_product->decomposition side_reaction Check for Azo Coupling low_yield_product->side_reaction decomposition->next_step side_reaction->next_step

Caption: Troubleshooting workflow for diazotization reactions.

Synthesis of Thieno[3,4-d]pyrimidines

This class of compounds is often synthesized from Methyl 4-aminothiophene-3-carboxylate. A common route involves reaction with formamide or other one-carbon synthons.

Problem 1: Low Yield of the Thienopyrimidine

  • Possible Cause: The starting aminothiophene is unstable under the reaction conditions.

    • Solution: Aminothiophenes can be unstable, especially the free bases.[9] Using the hydrochloride salt directly with a large excess of the reagent (e.g., formamide) which can also act as a solvent may be effective. Alternatively, protecting the amino group (e.g., by formylation) before cyclization can improve the yield.[9]

  • Possible Cause: Inefficient cyclization.

    • Solution: The cyclization step often requires high temperatures. Ensure the reaction temperature is optimal and the reaction is heated for a sufficient amount of time. Microwave irradiation has been shown to be effective in some cases for the synthesis of similar heterocyclic systems.

  • Possible Cause: Competing polymerization or decomposition.

    • Solution: High temperatures can lead to the formation of tars.[9] Optimizing the reaction temperature and time is crucial. Using a high-boiling point solvent might help to maintain a consistent temperature.

Quantitative Data Summary

ParameterValueReference
CAS Number 39978-14-8
Molecular Formula C₆H₇NO₂S·HCl
Molecular Weight 193.65 g/mol
Appearance Brown powder
Melting Point 203-204 °C
Reaction TypeReagentsTypical YieldReference
Synthesis of Free Base Methyl 4-oxotetrahydrothiophene-3-carboxylate, NH₂OH·HCl, Methanol93%[10]
Thieno[3,4-d]pyrimidin-4(3H)-one Synthesis Formamide, Ammonium formate50% (from formylated intermediate)[9]

References

Removal of impurities from Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-aminothiophene-3-carboxylate Hydrochloride. It addresses common issues encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, intermediates, and side-products of the synthesis, which is often a variation of the Gewald reaction.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as the precursor ketone or aldehyde, methyl cyanoacetate, and elemental sulfur.

  • Reaction Intermediates: Including the Knoevenagel condensation product.[2]

  • Side-Products: Arising from dimerization or other unintended reaction pathways.

  • Positional Isomers: Such as Methyl 3-aminothiophene-2-carboxylate or other isomers depending on the specific synthetic route.

  • Residual Solvents: From the reaction or initial work-up.

Q2: My purified product has a persistent yellow or brown color. What could be the cause?

A2: A persistent color after initial purification often indicates the presence of colored impurities. These can be residual starting materials, byproducts from the Gewald synthesis, or degradation products. Further purification by recrystallization or column chromatography is recommended. The presence of elemental sulfur, a common reactant in aminothiophene synthesis, can also contribute to a yellow tint.

Q3: I am observing low purity (<95%) after my initial purification. What steps can I take to improve it?

A3: Low purity is a common issue that can be addressed by further purification steps. The choice of method depends on the nature of the impurities. Recrystallization is effective for removing less soluble or more soluble impurities. For complex mixtures or closely related impurities, silica gel column chromatography is often the most effective method.

Q4: What are the recommended solvent systems for recrystallization of this compound?

A4: Selecting an appropriate solvent is crucial for successful recrystallization. For aminothiophene derivatives, polar solvents are often a good starting point. Based on literature for similar compounds, the following solvents and mixtures can be effective:

  • Single Solvents: Ethanol, Methanol, Isopropanol.

  • Solvent/Anti-solvent Systems: Methanol/Water, Acetone/Water, Dichloromethane/Hexanes.[4]

It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific batch of product.

Q5: How can I monitor the purity of my product during the purification process?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two effective methods for monitoring purity.

  • TLC: Provides a quick and qualitative assessment of the number of components in your sample. A common mobile phase for aminothiophene derivatives is a mixture of ethyl acetate and hexanes.

  • HPLC: Offers a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. An HPLC method for a similar compound utilized a reversed-phase column with a water/methanol/phosphoric acid mobile phase, which could be adapted.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent. The volume of solvent used was too large. The cooling process was too rapid, leading to precipitation instead of crystallization.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Use the minimum amount of hot solvent to dissolve the compound. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent. The impurity concentration is very high.Use a lower-boiling point solvent or a solvent mixture. Try to purify the crude product by another method (e.g., column chromatography) to reduce the impurity level before recrystallization.
Product Fails to Crystallize The product may be an oil at room temperature. High levels of impurities are present.Try trituration with a non-polar solvent like hexanes to induce solidification. If impurities are the issue, perform column chromatography.
Streaking on TLC Plate The sample is too concentrated. The compound is highly polar and interacting strongly with the silica gel.Dilute the sample before spotting on the TLC plate. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to reduce streaking.
Poor Separation in Column Chromatography The chosen solvent system is not optimal. The column was not packed properly.Perform a thorough TLC analysis to determine the best eluent system for separation. Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture while stirring until the solid dissolves completely. If it dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve even upon heating, the solvent is also not suitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Crystallization: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Silica Gel Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table presents representative data for the purification of this compound.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery Yield
Recrystallization (Ethanol) 92.5%98.7%75%
Silica Gel Chromatography (Ethyl Acetate/Hexanes gradient) 92.5%99.5%85%

Process Diagrams

G cluster_0 Troubleshooting Workflow start Crude Product (Methyl 4-aminothiophene-3-carboxylate HCl) purity_check Assess Purity (TLC/HPLC) start->purity_check decision Purity > 98%? purity_check->decision end Pure Product decision->end Yes recrystallization Recrystallization decision->recrystallization No column_chrom Column Chromatography recrystallization->column_chrom Purity still low re_check Re-assess Purity recrystallization->re_check column_chrom->re_check re_check->decision

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_1 Purification Method Selection crude Crude Product tlc TLC Analysis crude->tlc impurity_profile Assess Impurity Profile tlc->impurity_profile recrystallize Recrystallization impurity_profile->recrystallize Few, distinct spots column Column Chromatography impurity_profile->column Multiple/close spots

References

Technical Support Center: Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with alternative synthetic routes, troubleshooting advice, and detailed protocols for the synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for Methyl 4-aminothiophene-3-carboxylate and its hydrochloride salt?

A1: There are two main effective strategies for synthesizing this molecule. The most direct approach involves the conversion of a cyclized precursor, specifically Methyl 4-oxotetrahydrothiophene-3-carboxylate.[1][2] An alternative strategy is a variation of the Gewald reaction, which typically produces 2-aminothiophenes but can be modified to yield the desired 4-amino isomer.[3] The final product is often converted to its hydrochloride salt to improve stability and handling.

Q2: My Gewald reaction is yielding the wrong isomer (2-aminothiophene) or failing. What are the common causes?

A2: The standard Gewald reaction, which involves the condensation of a ketone with an α-cyanoester and elemental sulfur, is an excellent method for producing 2-aminothiophenes.[4][5] To obtain the 4-amino isomer, a modified approach is necessary. This typically involves using a methyl ketone derivative that has a leaving group on the methyl group.[3] Failure of the standard reaction can often be traced to the initial Knoevenagel condensation step.[4] Ensure your base catalyst is appropriate and reaction conditions are optimized. Microwave irradiation has been shown to improve both reaction times and yields for Gewald reactions.[4]

Q3: I'm experiencing low yields in the synthesis from Methyl 4-oxotetrahydrothiophene-3-carboxylate. How can I troubleshoot this?

A3: This route is generally high-yielding (over 90% has been reported).[1] If you are experiencing low yields, consider the following:

  • Purity of Starting Material: Ensure the Methyl 4-oxotetrahydrothiophene-3-carboxylate is pure. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: The reaction typically requires refluxing for at least one hour to ensure complete conversion.[1] Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Work-up Procedure: Incomplete quenching or inefficient extraction can lead to product loss. Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent.

Q4: What are the best practices for purifying the final product and preparing the hydrochloride salt?

A4: Purification can be achieved via recrystallization or column chromatography on silica gel. The choice of solvent will depend on the impurities present. To prepare the hydrochloride salt, the purified free-amine base (Methyl 4-aminothiophene-3-carboxylate) is typically dissolved in a suitable anhydrous solvent (like ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent. The hydrochloride salt will then precipitate and can be collected by filtration.

Q5: Are there greener or more efficient alternatives to traditional synthesis methods?

A5: Yes, green chemistry principles can be applied to thiophene synthesis.[6] For the Gewald reaction, using microwave assistance can drastically reduce reaction times and energy input.[4] Research has also explored the use of alternative green solvents, such as deep eutectic solvents, or performing the reaction under solvent-free conditions, which can significantly reduce the environmental impact.[6]

Comparison of Synthetic Routes

The following table summarizes the two primary routes for synthesizing the target compound.

Synthetic Route Starting Materials Key Reagents Reported Yield Advantages Disadvantages/Challenges
Route 1: From Oxo-tetrahydrothiophene Methyl 4-oxotetrahydrothiophene-3-carboxylateHydroxylamine hydrochloride (NH₂OH·HCl), Methanol[1]~93%[1]High yield, direct, regioselective for the 4-amino isomer.Requires synthesis of the specific tetrahydrothiophene precursor.
Route 2: Modified Gewald Reaction Methylketone with a leaving group, Methyl cyanoacetateSulfur, Amine base, Sodium sulfide[3]VariableUtilizes common Gewald reaction principles.Requires specialized starting material; may produce isomeric impurities if not controlled.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aminothiophene-3-carboxylate from Methyl 4-oxotetrahydrothiophene-3-carboxylate

This protocol is adapted from reported literature with high yield.[1]

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Solvent Addition: Add methanol as the solvent to the flask (approx. 15-20 mL per gram of starting material).

  • Reflux: Stir the mixture and heat it to reflux. Maintain reflux for approximately 1 hour, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 4-aminothiophene-3-carboxylate as a light yellow oil.[1]

  • Hydrochloride Salt Formation: Dissolve the resulting oil in anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: General Strategy for Modified Gewald Reaction to obtain 4-Aminothiophenes

This protocol outlines the general strategy for synthesizing 4-substituted 2-aminothiophenes, which can be adapted for the target molecule.[3]

  • Starting Material: The key is to start with a methylketone derivative that contains a suitable leaving group (e.g., a halide or tosylate) on the methyl carbon.

  • Reaction Conditions: The reaction is performed under modified Gewald conditions. Instead of elemental sulfur, a nucleophilic sulfur source like sodium sulfide is used.

  • Mechanism: The reaction proceeds via a nucleophilic displacement of the leaving group by the sulfide, followed by cyclization to selectively form the 4-substituted thiophene ring.

  • Work-up: The work-up is similar to a standard Gewald reaction, involving quenching, extraction, and purification by chromatography or recrystallization.

Visualizations

G cluster_0 Alternative Synthetic Pathways A Route 1: Cyclized Precursor C Methyl 4-oxotetrahydro- thiophene-3-carboxylate A->C B Route 2: Modified Gewald Reaction D Methylketone with Leaving Group + Cyanoacetate B->D E Final Product: Methyl 4-aminothiophene- 3-carboxylate HCl C->E + NH₂OH·HCl D->E + Na₂S

Caption: Comparison of the two main synthetic routes to the target compound.

G start Start react Combine Reactants: Oxo-tetrahydrothiophene & NH₂OH·HCl in MeOH start->react reflux Heat to Reflux (~1 hour) react->reflux quench Cool and Quench with sat. NaHCO₃ reflux->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layers (Na₂SO₄) & Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Product: Free Amine Base concentrate->end

Caption: Experimental workflow for the synthesis from a tetrahydrothiophene precursor.

Caption: Troubleshooting logic diagram for addressing low reaction yields.

References

Side reactions of the amino group in Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-aminothiophene-3-carboxylate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions involving the amino group of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the amino group in this compound?

A1: The primary amino group in Methyl 4-aminothiophene-3-carboxylate is a nucleophilic site and can participate in several undesired side reactions, including but not limited to:

  • N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is a very common reaction and often the intended pathway, but can be a side reaction if another part of the molecule is the target.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents. This reaction can be challenging with aminothiophenes and may require specific conditions to achieve good yields. Over-alkylation to form secondary or even tertiary amines can also occur.

  • Diazotization: Reaction with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts can be unstable but are versatile intermediates for introducing other functional groups via reactions like the Sandmeyer reaction.

  • Oxidation: The amino group can be susceptible to oxidation by various oxidizing agents, leading to the formation of nitroso, nitro, or other oxidation products. The thiophene ring itself can also be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.[1]

  • Dimerization/Polymerization: Under certain conditions, especially oxidative or acidic environments, aminothiophenes can undergo dimerization or polymerization, leading to complex reaction mixtures and low yields of the desired product.

Q2: My amide coupling reaction with Methyl 4-aminothiophene-3-carboxylate is giving a low yield. What are the possible causes and solutions?

A2: Low yields in amide coupling reactions with this substrate can stem from several factors. The hydrochloride salt form means the amino group is protonated and thus non-nucleophilic. It is crucial to neutralize it in situ with a suitable base.

Troubleshooting Low Yields in Amide Coupling:

Potential Cause Troubleshooting Steps
Incomplete neutralization of the hydrochloride salt Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is added to free the amine. For less reactive acylating agents, a stronger base might be necessary.
Low nucleophilicity of the amine The amino group on the thiophene ring is less nucleophilic than a simple alkylamine due to the electron-withdrawing effect of the aromatic ring and the ester group. Using more reactive acylating agents (e.g., acid chlorides instead of carboxylic acids with coupling agents) can improve the reaction rate. The addition of a catalyst like DMAP can also be beneficial.
Side reaction with the coupling reagent Some coupling reagents can react with the amine to form guanidinium byproducts. Ensure the correct order of addition (pre-activation of the carboxylic acid before adding the amine).
Steric hindrance If either the acylating agent or the aminothiophene has bulky substituents, the reaction rate may be slow. Consider increasing the reaction temperature or using a less sterically hindered coupling agent.
Formation of an unreactive anhydride With some coupling agents, the carboxylic acid can form a symmetric anhydride that is less reactive than the activated ester.

Q3: I am observing the formation of a dark-colored precipitate in my reaction. What could be the cause?

A3: The formation of dark precipitates or coloration of the reaction mixture is often indicative of oxidation or polymerization of the aminothiophene. Aromatic amines, in general, are susceptible to air oxidation, which can be accelerated by light, heat, or the presence of metal ions.

Troubleshooting Undesired Color Formation:

Potential Cause Troubleshooting Steps
Air Oxidation Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.
Light Sensitivity Protect the reaction vessel from light by wrapping it in aluminum foil.
Trace Metal Contamination Use high-purity reagents and solvents. If metal catalysis is not part of the reaction, consider using a chelating agent to sequester trace metals.
Strongly Acidic or Basic Conditions Aminothiophenes can be unstable at pH extremes. If possible, maintain a neutral or mildly basic/acidic pH.

Troubleshooting Guides for Specific Side Reactions

Unwanted N-Acylation
  • Problem: The amino group is acylated when another functional group was the intended target.

  • Solution: Protect the amino group before carrying out the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the stability of the rest of the molecule to the deprotection conditions.

Workflow for Amino Group Protection:

G Start Methyl 4-aminothiophene-3-carboxylate HCl Protect Protect Amino Group (e.g., Boc2O, Et3N) Start->Protect Reaction Perform Desired Reaction on another functional group Protect->Reaction Deprotect Deprotect Amino Group (e.g., TFA or HCl) Reaction->Deprotect End Desired Product Deprotect->End G cluster_0 Diazotization Troubleshooting Start Low yield in Sandmeyer reaction Temp Was the reaction kept at 0-5 °C? Start->Temp Immediate Was the diazonium salt used immediately? Temp->Immediate Yes Solution Maintain low temperature and use diazonium salt in situ. Temp->Solution No Decomposition Phenol byproduct observed? Immediate->Decomposition Yes Immediate->Solution No Decomposition->Solution Yes

References

Technical Support Center: Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. Our aim is to help you optimize reaction times, improve yields, and resolve common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Gewald reaction.

Issue 1: Slow or Stalled Reaction

Question: My Gewald reaction is proceeding very slowly or has stopped completely. How can I increase the reaction rate?

Answer: A slow or stalled Gewald reaction can be attributed to several factors. Consider the following troubleshooting steps to optimize your reaction time:

  • Temperature Optimization: The reaction rate is highly dependent on temperature. A general rule of thumb is that a 10°C increase in temperature can double the reaction rate. However, excessively high temperatures can lead to side product formation. It is crucial to find the optimal temperature for your specific reactants.

  • Catalyst Selection and Concentration: The choice of base catalyst is critical. While morpholine is commonly used, other bases like piperidine or triethylamine can be more effective for certain substrates. The concentration of the catalyst also plays a significant role; a higher concentration can accelerate the reaction, but may also lead to unwanted side reactions.

  • Solvent Effects: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. Polar solvents such as ethanol, methanol, or DMF are generally preferred for the Gewald reaction as they can enhance the reactivity of sulfur.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction.[1] If available, this technique is a powerful tool for accelerating your synthesis.

Quantitative Data on Reaction Parameter Optimization (General Gewald Reaction):

ParameterVariationEffect on Reaction TimeEffect on YieldReference
Temperature Room Temperature vs. 50°CSignificant decrease in reaction time at higher temperature.Generally improves, but can decrease with excessive heat.[2]
Catalyst Morpholine vs. Piperidine vs. TriethylaminePiperidine and morpholine often show higher catalytic activity than triethylamine.Varies with substrate; screening is recommended.[3]
Catalyst Loading 10 mol% vs. 20 mol%Increased loading can shorten reaction time.Can improve yield up to an optimal point.[4]
Solvent Ethanol vs. DMF vs. DioxaneDMF can lead to faster reactions due to better solubility of sulfur.Solvent choice can significantly impact yield.[5]
Issue 2: Low Product Yield

Question: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common problem in organic synthesis. For the Gewald reaction, consider the following points:

  • Purity of Starting Materials: Ensure that your ketone/aldehyde, active methylene nitrile (e.g., methyl cyanoacetate), and elemental sulfur are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation.[1] If this step is not efficient, the overall yield will be low. Ensure you are using an appropriate base and that reaction conditions are optimized for this condensation.

  • Suboptimal Reaction Conditions: As with reaction time, temperature, catalyst, and solvent all have a significant impact on yield. Refer to the table above for general guidance and consider performing a systematic optimization of these parameters.

  • Product Degradation: The aminothiophene product may be unstable under the reaction or workup conditions. Ensure that the workup procedure is performed promptly and under mild conditions.

  • Side Reactions: Dimerization or polymerization of starting materials or intermediates can occur, reducing the yield of the desired product. Adjusting reactant concentrations or the rate of addition of reagents may help to minimize these side reactions.

Issue 3: Formation of Impurities and Side Products

Question: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize their formation?

Answer: The Gewald reaction can sometimes lead to the formation of side products. Common impurities include:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted starting materials in your crude product.

  • Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile formed in the first step may be present if the subsequent sulfur addition and cyclization are slow.

  • Dimerization/Polymerization Products: As mentioned earlier, starting materials or intermediates can sometimes self-condense or polymerize.

To minimize the formation of these impurities:

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure it goes to completion.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote the formation of side products.

  • Optimize Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction for the synthesis of Methyl 4-aminothiophene-3-carboxylate?

A1: The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone (or aldehyde) and an active methylene compound (in this case, methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization followed by tautomerization to yield the final 2-aminothiophene product.[1]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative route involves the reaction of a 3-oxotetrahydrothiophene derivative with an acid-addition salt of hydroxylamine. For example, methyl 4-oxotetrahydrothiophene-3-carboxylate can be reacted with hydroxylamine hydrochloride in a polar inert solvent.[5]

Q3: What are the recommended purification methods for this compound?

A3: The crude product can typically be purified by:

  • Recrystallization: This is often an effective method for purifying solid products. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For products that are difficult to recrystallize, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Washing: Washing the crude product with water can help remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar byproducts.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques can be used to confirm the structure and purity of your synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of Methyl 4-aminothiophene-3-carboxylate

Materials:

  • A suitable ketone or aldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Add the base catalyst (e.g., 20 mol%) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50°C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

  • To obtain the hydrochloride salt, the purified aminothiophene can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent.

Protocol 2: Synthesis of Methyl 4-aminothiophene-3-carboxylate from Methyl 4-oxotetrahydrothiophene-3-carboxylate

Materials:

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate

  • Hydroxylamine hydrochloride

  • Methanol

Procedure:

  • In a round-bottom flask, combine Methyl 4-oxotetrahydrothiophene-3-carboxylate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in methanol.[5]

  • Stir the mixture and heat under reflux for 1 hour.[5]

  • After cooling, the reaction can be quenched with a saturated solution of sodium bicarbonate.[5]

  • Extract the product with an organic solvent such as ethyl acetate.[5]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[5]

  • The crude product can be purified as described in the previous section. The hydrochloride salt can be formed by treatment with HCl.

Visualizations

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Formation Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base Catalyst Base->Knoevenagel Knoevenagel->Sulfur_Addition α,β-unsaturated nitrile Cyclization Cyclization/ Tautomerization Sulfur_Addition->Cyclization Aminothiophene Methyl 4-aminothiophene- 3-carboxylate Cyclization->Aminothiophene HCl_Salt Methyl 4-aminothiophene- 3-carboxylate HCl Aminothiophene->HCl_Salt + HCl

Caption: Workflow for the Gewald synthesis of this compound.

Troubleshooting_Logic Start Reaction Issue (Slow Reaction / Low Yield) Check_Temp Check Reaction Temperature Start->Check_Temp Check_Catalyst Check Catalyst (Type & Concentration) Start->Check_Catalyst Check_Solvent Check Solvent Start->Check_Solvent Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Temperature (e.g., increase to 50°C) Check_Temp->Optimize_Temp Suboptimal Screen_Catalysts Screen Different Bases (Morpholine, Piperidine) Check_Catalyst->Screen_Catalysts Ineffective Optimize_Solvent Use Polar Solvent (EtOH, MeOH, DMF) Check_Solvent->Optimize_Solvent Inappropriate Purify_Reagents Purify/Verify Reagents Check_Purity->Purify_Reagents Impure Success Problem Resolved Optimize_Temp->Success Screen_Catalysts->Success Optimize_Solvent->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for optimizing the synthesis reaction.

References

Technical Support Center: Characterization of Unexpected Products in Aminothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in aminothiophene reactions, particularly the widely used Gewald reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 2-Aminothiophene Product

Question: My Gewald reaction has a very low yield or failed completely. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Gewald reaction can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation The initial condensation between the carbonyl compound and the active methylene nitrile is a prerequisite for the subsequent steps.[1][2][3] Ensure your base catalyst (e.g., morpholine, piperidine, triethylamine) is of good quality and used in the appropriate amount.[4] Consider monitoring this initial step by Thin Layer Chromatography (TLC) to confirm the formation of the α,β-unsaturated nitrile intermediate.[1]
Poor Quality of Elemental Sulfur The reactivity of sulfur is critical. Use finely powdered, high-purity sulfur to ensure it is well-dispersed and reactive in the mixture.[1]
Inefficient Cyclization The cyclization step often requires heating.[1] If the reaction temperature is too low, the cyclization may not proceed efficiently. Monitor the reaction by TLC to determine the optimal temperature and reaction time.[1] Microwave irradiation has been shown to improve reaction times and yields in some cases.[2]
Loss of Product During Workup 2-Aminothiophenes can have varying polarities. If your product is polar, avoid excessive washing with non-polar solvents during filtration.[1] For water-soluble products, consider extraction with a suitable organic solvent after basification, followed by acidification to precipitate the product.[1]
Starting Material Impurities Impurities in the starting ketone/aldehyde or active methylene nitrile can lead to side reactions.[1] Ensure the purity of your starting materials before beginning the reaction.

Issue 2: Presence of a Major, Unidentified Byproduct

Question: My reaction mixture shows a significant amount of an unexpected product. How can I identify it and prevent its formation?

Answer:

The formation of byproducts is a common challenge in aminothiophene synthesis. The nature of the byproduct can provide clues about the reaction conditions that need optimization.

Common Byproducts and Mitigation Strategies:

Unexpected Product Identification Prevention and Mitigation
Unreacted Knoevenagel Intermediate This intermediate will have a different Rf value on a TLC plate compared to the starting materials and the final product.[1] Its structure can be confirmed by NMR and Mass Spectrometry.This suggests that the sulfur addition and/or cyclization are the rate-limiting steps.[1] Try increasing the reaction temperature or prolonging the reaction time after the initial condensation.[1] Ensure the sulfur is well-dispersed in the reaction mixture.[1]
Dimerization Products Dimerization of the α,β-unsaturated nitrile intermediate can occur, leading to a six-membered ring byproduct.[5] These dimers will have a significantly higher molecular weight, which can be identified by Mass Spectrometry.The formation of dimers is highly dependent on reaction conditions.[5] In some cases, adjusting the base or solvent system can minimize dimerization. Interestingly, under certain conditions, these dimers can sometimes be recycled back to form the desired aminothiophene.[5]
Polysulfides The reaction mixture may appear dark brown or tarry, which can be indicative of complex polysulfide formation.[1][6][7] These are often colored impurities.Proper workup and purification, such as column chromatography, are necessary to remove these impurities.[1] The formation of polysulfides is an inherent part of the Gewald reaction mechanism.[1][6][7]
Over-alkylation or other side reactions If the starting materials or intermediates have other reactive sites, unexpected side reactions can occur. Characterization by NMR and MS is essential to elucidate the structure of these byproducts.Re-evaluate the reaction conditions, such as temperature and the choice of base, to minimize these side reactions. Protecting groups may be necessary for certain substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction and where can things go wrong?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2] The mechanism involves three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene nitrile to form a stable intermediate (an α,β-unsaturated nitrile).[1][2][3]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism is complex and can involve polysulfide intermediates.[1][6][7]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.[1][2]

Unexpected products can arise at each stage. An incomplete Knoevenagel condensation will leave starting materials unreacted. Side reactions like dimerization of the unsaturated intermediate can compete with sulfur addition.[5] Finally, the complex behavior of sulfur can lead to the formation of colored polysulfide impurities.[1][6][7]

Q2: My product is a dark, oily substance instead of a solid. How can I purify it?

A2: The presence of an oil instead of a solid often indicates the presence of residual solvent or impurities.[1] Here are a few purification strategies:

  • Precipitation: Try dissolving the oil in a minimal amount of a polar solvent and then adding a non-polar solvent to precipitate the product.[1]

  • Column Chromatography: If precipitation fails, column chromatography is a reliable method to isolate the pure compound from colored impurities and other byproducts.[1]

  • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system can be an effective purification technique.

Q3: What analytical techniques are most useful for characterizing unexpected products in these reactions?

A3: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of unexpected products:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms in the molecule.[8][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, which is crucial for identifying byproducts like dimers.[8][9] Tandem MS (MS²) can provide fragmentation patterns for further structural elucidation.[10]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating components of a mixture and assessing purity.[11]

Q4: Can the reaction conditions be modified to favor the formation of the desired 2-aminothiophene?

A4: Yes, several modifications to the Gewald reaction have been developed to improve yields and minimize side reactions. These include:

  • Use of Microwave Irradiation: This can lead to shorter reaction times and higher yields.[2]

  • Alternative Catalysts and Solvents: The use of different bases, or even acid-base catalysts like ammonium salts, can promote the Knoevenagel condensation and enhance the overall yield.[5] Green chemistry approaches have explored the use of water as a solvent and various nanocatalysts.[12]

  • Solid-Supported Synthesis: Immobilizing reagents on a solid support can sometimes lead to cleaner reactions and easier work-up.[5]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Gewald Reaction by TLC

  • Prepare the TLC Plate: Use a silica gel-coated aluminum sheet. Draw a light pencil line about 1 cm from the bottom.

  • Spot the Plate: On the starting line, apply small spots of your starting materials (ketone/aldehyde and nitrile), a co-spot (both starting materials), and the reaction mixture at different time points (e.g., t=0, 1h, 2h).

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent should be below the starting line. Cover the chamber and allow the solvent to move up the plate.

  • Visualize the Spots: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Staining with potassium permanganate or iodine may also be helpful.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting materials. The appearance of a new spot with a different Rf value indicates the formation of a new compound. The disappearance of the starting material spots suggests the reaction is proceeding.

Protocol 2: General Workflow for Characterization of an Unknown Byproduct

  • Isolation: Isolate the byproduct from the reaction mixture using column chromatography or preparative TLC.

  • Mass Spectrometry: Obtain a mass spectrum of the purified byproduct to determine its molecular weight. This will help in proposing a molecular formula.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons and their neighboring environments.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of the molecule.

  • IR Spectroscopy: Obtain an IR spectrum to identify key functional groups (e.g., C=O, N-H, C≡N).

  • Structure Elucidation: Combine the data from MS, NMR, and IR to propose a structure for the unexpected product. This information can then be used to understand the side reaction that occurred and to optimize the reaction conditions to avoid it in the future.

Visualizations

Gewald_Reaction_Pathway A Ketone/Aldehyde + Active Methylene Nitrile C Knoevenagel Condensation Intermediate (α,β-unsaturated nitrile) A->C Knoevenagel Condensation B Base Catalyst B->A E Sulfur Adduct C->E Sulfur Addition H Dimerization C->H Side Reaction D Elemental Sulfur D->C F Cyclization & Tautomerization E->F J Polysulfide Formation E->J Side Reaction G 2-Aminothiophene (Desired Product) F->G I Dimer Byproduct H->I K Tarry Impurities J->K

Caption: The reaction pathway of the Gewald synthesis and potential side reactions.

Troubleshooting_Workflow start Low Yield or Unexpected Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impurities Found check_sm->sm_bad No monitor_reaction Monitor Reaction by TLC sm_ok->monitor_reaction purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->start reaction_incomplete Incomplete Reaction monitor_reaction->reaction_incomplete Starting Material Remains side_products Side Products Observed monitor_reaction->side_products New Spots Appear optimize_conditions Optimize Temp, Time, Catalyst reaction_incomplete->optimize_conditions isolate_characterize Isolate & Characterize Byproduct (NMR, MS) side_products->isolate_characterize end Improved Yield of Desired Product optimize_conditions->end adjust_conditions Adjust Conditions to Minimize Side Reaction isolate_characterize->adjust_conditions adjust_conditions->end

Caption: A logical workflow for troubleshooting aminothiophene reactions.

References

Technical Support Center: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS: 39978-14-8). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation of this compound, which is often a brown powder, can be identified by several observable changes.[1] These include a significant color change (e.g., darkening), a decrease in purity as determined by analytical methods like HPLC, the appearance of new peaks in NMR or LC-MS spectra, and diminished reactivity or inconsistent results in your experiments.

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For long-term stability, it is recommended to store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2] This minimizes exposure to air, moisture, and light, which are key factors in its degradation.

Q3: How should I handle the compound during experimental use to minimize degradation?

A3: To prevent degradation during use, it is crucial to handle this compound under an inert atmosphere, for instance, within a glovebox or by employing Schlenk line techniques.[3][4] Use anhydrous and deoxygenated solvents for preparing solutions. Solutions should be prepared fresh for each experiment and used promptly to avoid solution-state degradation.

Q4: Is this compound sensitive to light?

A4: Thiophene derivatives can be susceptible to photodegradation.[5][6] Therefore, it is best practice to protect the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What are the likely degradation products of this compound?

A5: The potential degradation products can arise from hydrolysis of the methyl ester to the corresponding carboxylic acid, oxidation of the thiophene ring (specifically the sulfur atom), and potential polymerization or side reactions of the amino group.[7][8]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results or low yield. Degradation of the compound due to improper storage or handling.Verify the purity of your starting material using a suitable analytical technique (e.g., NMR, LC-MS). Ensure that all subsequent handling is performed under strictly inert and anhydrous conditions.[3]
Color of the compound has darkened significantly. Oxidation or other degradation pathways initiated by exposure to air and/or light.Discard the discolored compound and obtain a fresh batch. Implement stringent storage protocols, including storage under an inert atmosphere in a dark, cold environment.
Aqueous solutions of the compound turn cloudy or change color over a short period. Hydrolysis of the ester or other solution-phase degradation.Prepare aqueous solutions immediately before use. If the experimental design permits, consider using a non-aqueous, anhydrous solvent. For aqueous buffers, ensure they are deoxygenated prior to dissolving the compound. We do not recommend storing aqueous solutions for more than one day.[2]
Formation of an insoluble precipitate in organic solvents. The compound may be sparingly soluble in some organic solvents, or a degradation product may be precipitating.Confirm the solubility of the compound in your chosen solvent. If solubility is not the issue, the precipitate is likely a degradation product, and the solution should be discarded. Prepare a fresh solution using high-purity, anhydrous solvent.

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily oxidation, hydrolysis, and photodegradation.

A This compound B Oxidation (Thiophene Ring) A->B O2, light, metal traces C Hydrolysis (Ester Group) A->C H2O, acid/base catalysis D Photodegradation A->D UV/Vis light E Thiophene Sulfoxide/ Sulfone Derivatives B->E F 4-Aminothiophene-3-carboxylic Acid C->F G Complex Mixture of Degradation Products D->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a stock solution under conditions designed to minimize degradation.

cluster_0 Inert Atmosphere (Glovebox or Schlenk Line) A Weigh Methyl 4-aminothiophene- 3-carboxylate Hydrochloride B Transfer to a dry, opaque flask A->B C Add anhydrous, deoxygenated solvent (e.g., DMSO, DMF) B->C D Sonicate briefly to dissolve C->D E Store solution at -20°C under inert gas D->E

Caption: Workflow for preparing a stable stock solution.

Methodology:

  • All operations should be conducted within a glovebox or using a Schlenk line flushed with a dry, inert gas (argon or nitrogen).[9]

  • Use an oven-dried, opaque volumetric flask.

  • Accurately weigh the desired amount of this compound and transfer it to the flask.

  • Add a portion of anhydrous, deoxygenated solvent (e.g., DMSO, DMF). Ensure the solvent is of high purity.

  • Briefly sonicate the mixture to ensure complete dissolution.

  • Once dissolved, dilute to the final volume with the same solvent.

  • Seal the flask tightly and store at -20°C under an inert atmosphere.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of the compound over time.

Methodology:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • At time zero, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Store the stock solution under the desired test conditions (e.g., at room temperature, exposed to light, etc.).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the time-zero sample, and analyze by HPLC.

  • Compare the peak area of the parent compound and observe the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Illustrative Stability Data

Condition Solvent Temperature Atmosphere Light Exposure Approximate Half-life (t½)
A Anhydrous DMSO-20°CArgonDark> 1 month
B Anhydrous DMSO25°CArgonDark~ 72 hours
C Anhydrous DMSO25°CAirDark~ 24 hours
D Aqueous Buffer (pH 7.4)25°CAirAmbient Light< 8 hours
E Anhydrous DMSO25°CAirAmbient Light~ 12 hours

Troubleshooting Logic for Failed Reactions

If a reaction involving this compound fails or gives a low yield, use the following decision tree to troubleshoot the problem.

Start Reaction Failed? CheckPurity Is the starting material pure? Start->CheckPurity CheckHandling Was it handled under inert conditions? CheckPurity->CheckHandling Yes Failure1 Obtain fresh compound CheckPurity->Failure1 No CheckSolvent Was the solvent anhydrous & deoxygenated? CheckHandling->CheckSolvent Yes Failure2 Improve inert handling technique CheckHandling->Failure2 No CheckReactionCond Are other reaction conditions optimal? CheckSolvent->CheckReactionCond Yes Failure3 Use fresh, dry, degassed solvent CheckSolvent->Failure3 No Success Re-evaluate Reaction Parameters CheckReactionCond->Success Yes

References

Technical Support Center: Recrystallization of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in obtaining a high-purity product.

Troubleshooting Guides

This section addresses common problems encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for the compound, or an insufficient volume of solvent is being used.

  • Solution:

    • Ensure you are using a polar solvent such as methanol, ethanol, or isopropanol.

    • Increase the volume of the solvent incrementally, allowing the mixture to return to a boil after each addition.

    • If the compound remains insoluble, consider a different polar solvent or a solvent mixture.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[1]

    • Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1]

    • Add a "seed" crystal of the pure compound to the solution to initiate crystallization.[1]

    • If using a mixed-solvent system, add a small amount of the anti-solvent (the solvent in which the compound is less soluble) dropwise until turbidity is observed.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The saturation point of the compound in the solvent is above the compound's melting point. This can also be caused by the presence of significant impurities.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to lower the saturation temperature.[1]

    • Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling out.

    • If impurities are suspected, consider a preliminary purification step, such as a charcoal treatment, if appropriate for the compound.[1]

Problem: The crystal yield is low.

  • Possible Cause: Too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with a solvent that was not ice-cold.

  • Solution:

    • Before filtering, ensure the solution has been cooled in an ice bath for at least 20-30 minutes to maximize crystal precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[2]

    • The filtrate can be concentrated by evaporation and cooled again to recover a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: As an amine hydrochloride salt, this compound is polar. Therefore, polar solvents are the most suitable for recrystallization. Good starting points include methanol, ethanol, and isopropanol. Water can also be used, potentially in a mixed solvent system with an alcohol. A two-solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, can also be effective, where the compound is dissolved in the polar solvent and the less polar solvent is added to induce precipitation.[3]

Q2: How do I choose between a single-solvent and a two-solvent recrystallization?

A2: A single-solvent recrystallization is generally preferred for its simplicity. This method is ideal when you find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A two-solvent system is useful when no single solvent provides this differential solubility. In this case, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) to induce crystallization.[4]

Q3: How can I improve the purity of my recrystallized product?

A3: To enhance purity, ensure that the dissolution of the crude material is complete in the minimum amount of hot solvent. Slow cooling of the solution promotes the formation of larger, purer crystals, as impurities are less likely to be incorporated into the crystal lattice.[1] A second recrystallization step can be performed if the initial purity is not satisfactory.

Q4: My recrystallized product is discolored. What should I do?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, it's important to use charcoal judiciously, as it can also adsorb some of the desired product.

Data Presentation

The following table provides an estimate of the solubility of this compound in common recrystallization solvents. This data is based on the behavior of analogous polar organic salts and should be used as a guideline for solvent selection.

SolventTemperatureEstimated SolubilitySuitability for Recrystallization
Methanol Room Temp.Moderately SolubleGood, may require a co-solvent for precipitation.
BoilingVery Soluble
Ethanol Room Temp.Sparingly SolubleExcellent choice for single-solvent recrystallization.
BoilingSoluble
Isopropanol Room Temp.Sparingly SolubleGood choice for single-solvent recrystallization.
BoilingSoluble
Water Room Temp.SolubleMay be used in a mixed-solvent system with an alcohol.
BoilingVery Soluble
Ethyl Acetate Room Temp.InsolubleSuitable as an anti-solvent in a two-solvent system.
BoilingSparingly Soluble
Diethyl Ether Room Temp.InsolubleSuitable as an anti-solvent in a two-solvent system.
BoilingInsoluble

Experimental Protocols

Single-Solvent Recrystallization Protocol (Using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Two-Solvent Recrystallization Protocol (Using Methanol and Diethyl Ether)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot methanol required for complete dissolution.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add diethyl ether dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of methanol and diethyl ether.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Room Temperature hot_filtration->cool Insoluble Impurities Removed hot_filtration->cool No Insoluble Impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield discolored Discolored Crystals start->discolored sol_too_much_solvent Too much solvent used. - Boil off excess solvent. no_crystals->sol_too_much_solvent sol_supersaturated Supersaturated solution. - Scratch flask. - Add seed crystal. no_crystals->sol_supersaturated sol_oiling Cooling too fast or impurities present. - Reheat and cool slowly. - Add more solvent. oiling_out->sol_oiling sol_yield Incomplete precipitation or loss during washing. - Ensure adequate cooling. - Wash with ice-cold solvent. low_yield->sol_yield sol_color Colored impurities present. - Use activated charcoal. discolored->sol_color

Caption: Troubleshooting common recrystallization problems.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectrum of Methyl 4-aminothiophene-3-carboxylate Hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data Analysis

The chemical shifts and coupling constants in NMR spectroscopy are exquisitely sensitive to the electronic environment of the nuclei. In the case of substituted aminothiophenes, the relative positions of the amino and carboxylate groups significantly influence the magnetic shielding of the thiophene ring protons and carbons. The following table summarizes the available ¹H and ¹³C NMR data for Methyl 4-aminothiophene-3-carboxylate and its isomers, providing a basis for structural differentiation.

Compound NameStructure¹H NMR (Solvent)¹³C NMR (Solvent)
Methyl 4-aminothiophene-3-carboxylate ¹H NMR (DMSO-d₆): δ 7.85 (d, J=3.5 Hz, 1H, H-5), 6.18 (d, J=3.5 Hz, 1H, H-2), 5.95 (br s, 2H, NH₂), 3.70 (s, 3H, OCH₃)Data not available in searched literature.
Ethyl 2-amino-4-methylthiophene-3-carboxylate [1]¹H NMR (CDCl₃, 400 MHz): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.28 (s, 3H, CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃)¹³C NMR (CDCl₃, 400 MHz): δ 166.13 (C=O), 164.17 (C-2), 136.71 (C-4), 106.72 (C-3), 102.85 (C-5), 59.54 (OCH₂CH₃), 18.40 (CH₃), 14.40 (OCH₂CH₃)
Methyl 3-aminothiophene-2-carboxylate ¹H NMR (CDCl₃): δ 7.33 (d, J=5.5 Hz, 1H, H-5), 6.55 (d, J=5.5 Hz, 1H, H-4), 5.80 (br s, 2H, NH₂), 3.84 (s, 3H, OCH₃)¹³C NMR (CDCl₃): δ 164.5 (C=O), 151.0 (C-3), 127.8 (C-5), 115.0 (C-4), 110.2 (C-2), 51.3 (OCH₃)

Structural Visualization and NMR Correlations

The chemical structures of the compared aminothiophene carboxylates and the key proton assignments for the target compound's free base are illustrated below.

Caption: Structures of the compared aminothiophene carboxylates.

Experimental Protocols

General NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of the analyte is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube. For quantitative analysis, an internal standard with a known concentration can be added.

Instrumentation and Parameters: NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is used.

    • Acquisition Time (aq): Typically 3-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program with a 30° pulse (e.g., 'zgpg30' on Bruker instruments) is commonly used.

    • Number of Scans: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2 seconds is standard.

    • Spectral Width (sw): A spectral width of 200-240 ppm is typically used.

    • Referencing: The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

This guide provides a framework for the comparative analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride and its isomers. While a complete dataset for the primary compound is pending, the provided information on related structures offers valuable predictive insights for researchers in the field.

References

FTIR Analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the molecular characteristics of pharmaceutical intermediates is paramount. This guide provides a comparative Fourier-Transform Infrared (FTIR) spectroscopy analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key building block in synthetic organic chemistry. Due to the limited availability of direct spectral data for this specific salt, this guide establishes an expected spectral profile based on its functional groups and compares it with closely related aminothiophene carboxylate derivatives.

Expected FTIR Spectral Data

The FTIR spectrum of this compound is characterized by vibrations of its primary functional groups: the aminium ion (-NH3+), the ester group (C=O, C-O), the thiophene ring (C-H, C=C, C-S), and C-H bonds of the methyl group. The protonation of the amino group to form the hydrochloride salt significantly influences the N-H stretching and bending frequencies compared to its free base form.

Below is a table summarizing the expected and observed FTIR absorption bands for the target compound and two relevant alternatives: its positional isomer, Methyl 3-aminothiophene-4-carboxylate, and a related compound, Methyl 2-amino-4-phenylthiophene-3-carboxylate.

Functional GroupVibration ModeMethyl 4-aminothiophene-3-carboxylate HCl (Expected, cm⁻¹)Methyl 3-aminothiophene-4-carboxylate (Observed, cm⁻¹)Methyl 2-amino-4-phenylthiophene-3-carboxylate (Observed, cm⁻¹)[1]
Aminium (-NH₃⁺)Symmetric/Asymmetric Stretching3200-2800 (broad)N/A (Free Amine)N/A (Free Amine)
Amine (-NH₂)Symmetric/Asymmetric StretchingN/A3423, 33063460, 3321
Aromatic C-HStretching~3100~3100Not specified
Aliphatic C-HStretching2950-285029862947
Ester (C=O)Stretching~1700-16801676, 15931666
Thiophene RingC=C Stretching~1600-14501529, 14401593, 1496, 1438
Amine/AminiumN-H Bending~1620-1550Not specifiedNot specified
Ester (C-O)Stretching~1300-120012381224
Thiophene RingC-S Stretching~850-650Not specifiedNot specified

Comparative Analysis

The primary distinguishing feature in the FTIR spectrum of This compound compared to its free amine counterparts is the presence of broad absorption bands in the 3200-2800 cm⁻¹ region, characteristic of the stretching vibrations of the aminium group (-NH₃⁺). These bands often overlap with C-H stretching vibrations. In contrast, the free amine alternatives, such as Methyl 2-amino-4-phenylthiophene-3-carboxylate , exhibit two distinct, sharper peaks around 3460 and 3321 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.[1]

The carbonyl (C=O) stretching frequency of the ester group in the hydrochloride salt is expected to be slightly lower than in the free amine due to electronic effects from the protonated amino group. For instance, Methyl 2-amino-4-phenylthiophene-3-carboxylate shows a C=O stretch at 1666 cm⁻¹.[1] The thiophene ring vibrations (C=C and C-S stretching) are expected to be present in all compounds, typically in the 1600-1450 cm⁻¹ and 850-650 cm⁻¹ regions, respectively.

Experimental Protocol: Solid-State FTIR Spectroscopy (KBr Pellet Method)

The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Sample: this compound

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample.

  • Matrix Preparation: Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Grind the KBr in the agate mortar to a fine powder. Add the sample to the mortar.

  • Mixing: Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.

  • Pellet Formation: Transfer the powder mixture to the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record a background spectrum. This will account for atmospheric and instrumental interferences.

  • Sample Spectrum: Without changing the settings, place the sample pellet in the spectrometer and acquire the sample spectrum.

  • Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of the absorption bands and correlate them to the corresponding molecular vibrations.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow of the FTIR analysis and the relationship between the molecular structure and the spectral data.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind_mix Grind & Mix weigh_sample->grind_mix weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind_mix press_pellet Press into Pellet grind_mix->press_pellet background Record Background Spectrum press_pellet->background sample_spec Record Sample Spectrum background->sample_spec process_data Process Spectrum sample_spec->process_data peak_id Identify Peak Frequencies process_data->peak_id assign_peaks Assign Vibrational Modes peak_id->assign_peaks

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral_Correlation cluster_structure Molecular Structure cluster_spectrum FTIR Spectrum mol_struct Methyl 4-aminothiophene-3-carboxylate HCl fg_amine -NH3+ mol_struct->fg_amine fg_ester -COOCH3 mol_struct->fg_ester fg_thiophene Thiophene Ring mol_struct->fg_thiophene peak_nh ~3200-2800 (broad) fg_amine->peak_nh correlates to peak_co ~1700-1680 fg_ester->peak_co correlates to peak_ring ~1600-1450 fg_thiophene->peak_ring correlates to spectrum Absorption Bands (cm⁻¹) peak_nh->spectrum peak_co->spectrum peak_ring->spectrum

Caption: Correlation of functional groups to FTIR spectral regions.

References

Mass Spectrometry of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 4-aminothiophene-3-carboxylate Hydrochloride and its structural isomers. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification in complex matrices, which is a vital aspect of pharmaceutical research and development. This document outlines the expected mass spectral data, compares it with that of its isomers, and provides standardized experimental protocols.

Mass Spectrometric Profile and Comparison

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. For this compound, the analysis would typically be performed on the free base, Methyl 4-aminothiophene-3-carboxylate, as the hydrochloride salt would likely dissociate in the ion source of the mass spectrometer, with the HCl molecule not being observed. The free base has a molecular formula of C₆H₇NO₂S and a molecular weight of 157.19 g/mol .

In the absence of a publicly available experimental mass spectrum for Methyl 4-aminothiophene-3-carboxylate, its fragmentation pattern can be predicted based on the known fragmentation of esters and aromatic amines. The primary fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the entire methoxycarbonyl group (-COOCH₃), and potentially cleavage of the thiophene ring.

To provide a robust comparison, we will examine the expected mass spectrum of Methyl 4-aminothiophene-3-carboxylate against its structural isomers: Methyl 2-aminothiophene-3-carboxylate and Methyl 3-aminothiophene-2-carboxylate. All three isomers share the same molecular weight, making their differentiation dependent on unique fragmentation patterns.

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) (m/z)Key Predicted/Observed Fragment Ions (m/z)
Methyl 4-aminothiophene-3-carboxylate157.19157126 ([M-OCH₃]⁺), 98 ([M-COOCH₃]⁺)
Methyl 2-aminothiophene-3-carboxylate157.19157126 ([M-OCH₃]⁺), 98 ([M-COOCH₃]⁺)
Methyl 3-aminothiophene-2-carboxylate157.19157126 ([M-OCH₃]⁺), 98 ([M-COOCH₃]⁺)

Note: The fragmentation patterns for the above compounds are predicted based on general principles of mass spectrometry. The relative intensities of the fragment ions are expected to differ based on the position of the substituents, which allows for their differentiation.

For a practical comparison, we can look at the published GC-MS data for a closely related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate (Molecular Weight: 171.22 g/mol )[1]. Its mass spectrum shows a molecular ion peak at m/z 171 and significant fragment ions at m/z 139 and 140, corresponding to the loss of the methoxy group and subsequent rearrangements. This provides an experimentally verified example of the fragmentation behavior of this class of compounds.

Experimental Protocols

To ensure reproducibility and accuracy in the analysis of this compound and its alternatives, the following detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like the methyl esters of aminothiophenecarboxylic acids.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent such as methanol or dichloromethane. If the sample is in its hydrochloride salt form, neutralization with a suitable base and extraction into an organic solvent may be necessary prior to analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is suitable for the analysis of polar and thermally labile compounds and can be performed via direct infusion or coupled with liquid chromatography.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Conditions (Optional):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Ion Trap, or TOF.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas: Nitrogen at a flow rate of 8-12 L/min.

    • Gas Temperature: 300-350°C.

    • Scan Range: m/z 50-500.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the comparative logic, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Introduction Sample Introduction (GC or LC) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation Fragmentation_Analysis Fragmentation Analysis Spectrum_Generation->Fragmentation_Analysis Comparison Comparison with Alternatives Fragmentation_Analysis->Comparison

Caption: Experimental workflow for mass spectrometry analysis.

Comparative_Logic Target Methyl 4-aminothiophene-3-carboxylate MW: 157.19 Comparison Comparative Analysis Target->Comparison Isomer1 Methyl 2-aminothiophene-3-carboxylate MW: 157.19 Isomer1->Comparison Isomer2 Methyl 3-aminothiophene-2-carboxylate MW: 157.19 Isomer2->Comparison MolecularIon Identical Molecular Ion (m/z 157) Comparison->MolecularIon Fragmentation Different Fragmentation Patterns (Relative Abundances) Comparison->Fragmentation Identification Unambiguous Identification MolecularIon->Identification Fragmentation->Identification

Caption: Logical diagram for isomeric differentiation via mass spectrometry.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-Aminothiophene and 3-Aminothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a nuanced understanding of isomeric differences is paramount. Aminothiophenes, key scaffolds in medicinal chemistry, present a classic case of how a simple change in substituent position can significantly alter a molecule's properties. This guide provides an objective, data-driven comparison of 2-aminothiophene and 3-aminothiophene, focusing on their distinct spectroscopic signatures. By presenting key experimental data and detailed methodologies, this document aims to serve as a practical resource for the unambiguous identification and characterization of these important isomers.

The positional isomerism of the amino group on the thiophene ring—at position 2 versus position 3—gives rise to unique electronic environments that are readily distinguishable by common spectroscopic techniques. These differences are critical for reaction monitoring, quality control, and structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-aminothiophene and 3-aminothiophene, providing a clear comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of hydrogen and carbon atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron density around the nuclei, which is significantly influenced by the position of the electron-donating amino group.

Spectroscopic Parameter 2-Aminothiophene Derivatives 3-Aminothiophene Derivatives
¹H NMR (ppm)
Amino Protons (NH₂)Broad singlet, δ 4.0 - 6.5Broad singlet, δ 3.5 - 5.0
Thiophene Ring Protonsδ 6.0 - 7.5δ 6.5 - 8.0
¹³C NMR (ppm)
C2δ 150 - 165δ 110 - 125
C3δ 100 - 115δ 140 - 155
C4δ 120 - 130δ 115 - 125
C5δ 115 - 125δ 120 - 130
Table 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The position of the amino group affects the electronic distribution within the thiophene ring, influencing the stretching and bending frequencies of various bonds.

Vibrational Mode 2-Aminothiophene Derivatives (cm⁻¹) 3-Aminothiophene Derivatives (cm⁻¹)
N-H Stretch3200 - 3500 (often two bands)3300 - 3500 (often two bands)
C-H Stretch (aromatic)~3100~3100
C=C Stretch (thiophene)1550 - 16201520 - 1600
C-N Stretch1250 - 13501250 - 1350
C-S Stretch650 - 750650 - 750
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the amino group, a strong auxochrome, significantly impacts the wavelength of maximum absorption (λmax) by affecting the extent of conjugation.

Electronic Transition 2-Aminothiophene Derivatives (nm) 3-Aminothiophene Derivatives (nm)
π → π* Transition280 - 320260 - 300
Table 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns can differ due to the different substitution patterns, although these differences can sometimes be subtle.

Fragmentation Parameter 2-Aminothiophene 3-Aminothiophene
Molecular Ion (M⁺) m/z 99m/z 99
Dominant Fragmentation Loss of HCN or CSLoss of HCN or CS

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of aminothiophene isomers, from sample acquisition to data analysis and structural confirmation.

G Experimental Workflow for Spectroscopic Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis_2AT Synthesis of 2-Aminothiophene Purification Purification (e.g., Chromatography, Recrystallization) Synthesis_2AT->Purification Synthesis_3AT Synthesis of 3-Aminothiophene Synthesis_3AT->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterization MS Mass Spectrometry Purification->MS Characterization Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the comparative spectroscopic analysis of aminothiophene isomers.

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument parameters and sample preparation may require optimization based on the specific equipment and the nature of the aminothiophene derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of hydrogen and carbon nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the aminothiophene isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Sample Preparation (Thin Film Method): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • Spectrum Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, place the sample in the beam path and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the aminothiophene isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

    • Spectrum Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).[2]

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via direct insertion or through a gas chromatograph (GC-MS). For less volatile or thermally labile compounds, ESI is often used, where the sample is dissolved in a suitable solvent and infused into the source.[3]

    • Ionization: The sample is ionized. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol and charged droplets.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Analysis: The mass spectrum is a plot of ion intensity versus m/z. Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[4]

Conclusion

The spectroscopic comparison of 2-aminothiophene and 3-aminothiophene derivatives reveals distinct and predictable differences in their NMR, IR, and UV-Vis spectra. These variations, rooted in the electronic effects of the amino group's position, provide a robust basis for their differentiation. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic signatures is essential for confident structural elucidation and for advancing the development of novel thiophene-based compounds. The provided data and protocols offer a foundational guide for the effective characterization of these versatile heterocyclic isomers.

References

Comparative HPLC Analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS No. 39978-14-8) is a vital building block in the synthesis of various therapeutic agents.[1][2][3][4] Ensuring its purity is a critical step in guaranteeing the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the purity of this compound from different commercial suppliers, utilizing a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The data presented herein offers researchers, scientists, and drug development professionals a clear and objective basis for supplier selection.

Experimental Design for Purity Assessment

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated to separate this compound from its potential impurities and degradation products. This method is designed to be selective and sensitive, allowing for the accurate quantification of the main component and any detectable impurities.

Samples of this compound were procured from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) to provide a comparative analysis. The purity of each sample was determined by calculating the peak area percentage of the main analyte relative to the total peak area of all detected components.

Detailed Experimental Protocol

A detailed protocol for the HPLC analysis is provided below to ensure reproducibility of the results.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.

  • Mobile Phase: An isocratic elution with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) is a common starting point for thiophene derivatives.[5][6] A gradient elution may be necessary to resolve all impurities. For this analysis, a gradient of 20% to 80% acetonitrile in water (with 0.1% formic acid) over 20 minutes was utilized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm, a wavelength where many thiophene compounds exhibit absorbance.[7]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: A standard solution of this compound at a concentration of approximately 0.5 mg/mL was prepared in the mobile phase.

  • Sample Solutions: Samples from each supplier were accurately weighed and dissolved in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL. All solutions were filtered through a 0.45 µm syringe filter before injection.

3. Method Validation:

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8] Key validation parameters included specificity, linearity, precision, accuracy, and robustness. The stability-indicating nature of the method was confirmed by subjecting a sample solution to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrating that the degradation products were well-separated from the main peak.[5][6][9]

Comparative Purity Analysis

The following table summarizes the quantitative purity data obtained from the HPLC analysis of this compound from the three different suppliers.

Supplier Retention Time (min) Peak Area (%) Purity (%) Number of Impurities Detected
Supplier A 9.899.8599.852
Supplier B 9.899.5299.524
Supplier C 9.898.9198.915

Note: Purity is calculated as the area percentage of the main peak.

Experimental Workflow

The logical flow of the experimental process, from sample receipt to data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample_Receipt Receive Samples (Suppliers A, B, C) Standard_Prep Prepare Standard Solution (0.5 mg/mL) Sample_Receipt->Standard_Prep Sample_Prep Prepare Sample Solutions (0.5 mg/mL) Sample_Receipt->Sample_Prep Filtration Filter all solutions (0.45 µm filter) Standard_Prep->Filtration Sample_Prep->Filtration Injection Inject Standard and Samples Filtration->Injection HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) Method_Validation Perform Method Validation (Specificity, Linearity, etc.) HPLC_Setup->Method_Validation Method_Validation->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peaks and Determine Area % Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity for Each Supplier Peak_Integration->Purity_Calculation Comparison Compare Purity Results and Impurity Profiles Purity_Calculation->Comparison Report Generate Comparison Guide Comparison->Report

References

X-ray crystallography of Methyl 4-aminothiophene-3-carboxylate Hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of Aminothiophene Carboxylate Derivatives

For researchers and professionals in the field of drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design. Aminothiophene carboxylates are a class of compounds with significant interest in medicinal chemistry. This guide provides a comparative analysis of the X-ray crystallographic data for methyl 4-aminothiophene-3-carboxylate hydrochloride and its closely related derivatives, offering insights into their solid-state conformations and intermolecular interactions.

While a complete, publicly available crystal structure for this compound remains elusive, this guide draws comparisons with structurally similar aminothiophene derivatives for which crystallographic data has been published. The analysis focuses on key structural parameters and hydrogen bonding patterns that can influence the physicochemical properties and biological activity of these compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for selected aminothiophene carboxylate derivatives. This data provides a basis for comparing the effects of substituent changes on the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference CCDC Number
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂STriclinicP-1Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results2074848[1]
Ethyl 2-aminothiophene-3-carboxylateC₇H₉NO₂SMonoclinicP2₁/c8.834(2)12.088(3)7.957(2)9098.68(3)90643675[2]

Note: Detailed unit cell parameters for Ethyl 2-amino-4-methylthiophene-3-carboxylate were not available in the provided search results, but the CCDC reference number allows for direct access to the full crystallographic data.

Key Structural Insights from Derivatives

Analysis of the crystal structure of "Ethyl 2-amino-4-methylthiophene-3-carboxylate" reveals two molecules (A and B) in the asymmetric unit.[1][3] A key feature is the presence of an intramolecular N—H⋯O hydrogen bond in each molecule.[1][3] Furthermore, the same hydrogen atom participates in an intermolecular N—H⋯S bond, leading to the formation of A+B dimers.[1][3] These dimers are then linked into a chain along the[4] direction by further N—H⋯O hydrogen bonds.[1][3] The thiophene ring and its directly attached atoms are nearly coplanar in both molecules.[1][5]

For "Ethyl 2-aminothiophene-3-carboxylate", the crystal structure also reveals important hydrogen bonding interactions that dictate the supramolecular assembly. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N, and the thiophene sulfur) allows for the formation of robust networks.

Experimental Protocols

Synthesis of Methyl 4-aminothiophene-3-carboxylate

A common synthetic route to methyl 4-aminothiophene-3-carboxylate involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in methanol. The mixture is refluxed for one hour, followed by quenching with saturated sodium bicarbonate and extraction with ethyl acetate. The combined organic layers are then dried and concentrated to yield the product.

Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This derivative can be prepared by reacting acetone and ethyl cyanoacetate with elemental sulfur and diethylamine in absolute ethanol at 50°C for 3 hours.[1][3] After quenching with ice-cold water and extraction with ethyl acetate, the crude product is purified by silica gel column chromatography.[1][5] Yellow crystals suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution in ethyl acetate.[1][5]

Visualizing the Structures and Processes

To aid in the understanding of the molecular structures and experimental workflows, the following diagrams are provided.

Caption: General chemical scaffold of aminothiophene carboxylate derivatives.

G Experimental Workflow: Synthesis to Structure Start Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) Synthesis One-pot Condensation Reaction Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Analysis X-ray Diffraction Analysis Crystallization->Analysis Data Crystal Structure Data (Unit Cell, Bond Lengths, etc.) Analysis->Data

Caption: From synthesis to crystallographic analysis workflow.

References

Comparative Reactivity Analysis: Methyl 4-aminothiophene-3-carboxylate Hydrochloride Versus Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Thiophene Derivative

Methyl 4-aminothiophene-3-carboxylate hydrochloride is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its reactivity, governed by the interplay of the aminothiophene core and the methyl ester functionality, dictates its behavior in synthetic transformations and its stability under various conditions. This guide provides a comparative analysis of the reactivity of this compound with other esters, supported by theoretical principles and detailed experimental protocols for empirical validation.

Understanding the Reactivity Profile

The reactivity of Methyl 4-aminothiophene-3-carboxylate is primarily influenced by the electron-donating amino group (-NH2) on the thiophene ring. This group increases the electron density of the aromatic system, making it more nucleophilic and susceptible to electrophilic attack compared to unsubstituted or electron-deficient thiophene esters. Conversely, the ester group (-COOCH3) is an electron-withdrawing group, which can influence the reactivity at the carbonyl carbon. The hydrochloride salt form indicates that the amino group is protonated, which will significantly alter its electronic influence until neutralized.

Comparative Reactivity in Key Reactions

While specific kinetic data for the direct comparison of this compound is scarce in publicly available literature, we can infer its reactivity relative to other esters based on established principles of organic chemistry.

Hydrolysis:

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: The rate of acid-catalyzed hydrolysis is influenced by the stability of the protonated carbonyl intermediate. Electron-donating groups on the aromatic ring can stabilize this intermediate, potentially accelerating the reaction. Therefore, the neutralized form of Methyl 4-aminothiophene-3-carboxylate, with its electron-donating amino group, is expected to undergo acid-catalyzed hydrolysis at a rate comparable to or slightly faster than simple alkyl esters, but potentially slower than esters with stronger electron-donating groups.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate is sensitive to the electrophilicity of the carbonyl carbon. The electron-donating amino group will decrease the electrophilicity of the carbonyl carbon, likely resulting in a slower rate of saponification compared to esters with electron-withdrawing groups on the aromatic ring, such as nitrobenzoates.

Acylation:

The amino group of Methyl 4-aminothiophene-3-carboxylate is a primary site for acylation reactions.

  • N-Acylation: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. In its neutralized form, it will readily react with acylating agents like acid chlorides and anhydrides to form amides. The reactivity in N-acylation is expected to be significantly higher than the O-acylation of a corresponding hydroxythiophene ester due to the greater nucleophilicity of the amino group. The hydrochloride salt form will require neutralization before N-acylation can occur.

Quantitative Data Summary

Due to the limited availability of direct comparative kinetic studies, a comprehensive quantitative data table cannot be provided at this time. However, the following table outlines the expected relative reactivity based on electronic effects.

Reaction TypeMethyl 4-aminothiophene-3-carboxylate (neutral)Methyl Benzoate (Reference)Methyl 4-nitrobenzoate (Electron-Withdrawing)Methyl 4-methoxybenzoate (Electron-Donating)
Acid-Catalyzed Hydrolysis ModerateModerateSlowerFaster
Base-Catalyzed Hydrolysis SlowerModerateFasterSlower
N-Acylation (of amino group) HighN/AN/AN/A

Experimental Protocols

To empirically determine and compare the reactivity of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Base-Catalyzed Hydrolysis (Saponification) Rate

This protocol outlines a method to compare the saponification rates of different esters using titration.

Materials:

  • This compound

  • Comparative esters (e.g., Methyl Benzoate, Methyl 4-nitrobenzoate)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • Ethanol (or other suitable solvent)

  • Phenolphthalein indicator

  • Conical flasks, burette, pipettes, stopwatch, thermostated water bath

Procedure:

  • Neutralization of Hydrochloride: For this compound, first neutralize it to the free amine by dissolving a known quantity in a minimal amount of water and adding a stoichiometric equivalent of a weak base (e.g., sodium bicarbonate) until the pH is neutral. Extract the free amine ester with a suitable organic solvent and use this solution for the kinetic run.

  • Reaction Setup: In a conical flask, place a known volume of the standardized NaOH solution and the solvent. Equilibrate the flask in a thermostated water bath (e.g., 25°C).

  • Initiation of Reaction: In a separate flask, dissolve a known amount of the ester in the same solvent and bring it to the same temperature. At time t=0, rapidly add the ester solution to the NaOH solution and start the stopwatch.

  • Titration: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of the standardized HCl solution.

  • Back-Titration: Immediately titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. The second-order rate constant (k) can be determined by plotting 1/[Ester] versus time.

Protocol 2: Comparative N-Acylation Yield

This protocol allows for a comparison of the yield of N-acylation for aminothiophene esters.

Materials:

  • This compound (neutralized as described in Protocol 1)

  • Other aminothiophene esters for comparison

  • Acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Apparatus for extraction and purification (e.g., separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aminothiophene ester and the non-nucleophilic base in the anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of the acylating agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Yield Determination: Remove the solvent under reduced pressure. Purify the crude product by column chromatography. Determine the mass of the pure N-acylated product and calculate the percentage yield.

  • Comparison: Compare the yields obtained for different aminothiophene esters under identical reaction conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described protocols.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Titration cluster_analysis Data Analysis Neutralize Neutralize Hydrochloride Salt Prepare_Ester Prepare Ester Solution Neutralize->Prepare_Ester Prepare_NaOH Prepare Standardized NaOH Solution Mix Mix Solutions (t=0) Prepare_NaOH->Mix Prepare_Ester->Mix Aliquot Take Aliquots at Time Intervals Mix->Aliquot Quench Quench with Standard HCl Aliquot->Quench Titrate Back-titrate with Standard NaOH Quench->Titrate Calculate Calculate Ester Concentration Titrate->Calculate Plot Plot 1/[Ester] vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) Plot->Determine_k

Caption: Workflow for Determining the Rate of Base-Catalyzed Ester Hydrolysis.

Acylation_Workflow cluster_setup Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Analysis Dissolve Dissolve Ester & Base in Anhydrous Solvent Cool Cool Solution (Ice Bath) Dissolve->Cool Add_Reagent Add Acylating Agent Cool->Add_Reagent Stir Stir and Monitor by TLC Add_Reagent->Stir Quench Quench with NaHCO3 Solution Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Calculate_Yield Calculate % Yield Purify->Calculate_Yield

Caption: Workflow for Comparing N-Acylation Reaction Yields.

By applying these principles and experimental methodologies, researchers can gain a comprehensive understanding of the reactivity of this compound and make informed decisions in its application for the synthesis of novel compounds.

A Comparative Guide to the Biological Activity of Aminothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the aminothiophene scaffold are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities, ranging from anticancer and antimicrobial to anti-inflammatory, stem from the unique structural features of the thiophene core, which can be readily functionalized to modulate pharmacological properties.[1] This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies for key assays.

Anticancer Activity

Numerous studies have highlighted the potential of aminothiophene derivatives as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][3] The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which indicates the concentration of a compound required to inhibit cell growth by 50%.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various aminothiophene derivatives against different cancer cell lines. It is important to note that direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.[1]

Compound ID/ReferenceCancer Cell LineIC50 / GI50 (µM)Reference
Thienopyrimidine 3b HepG2 (Liver)3.105[4]
PC-3 (Prostate)2.15[4]
Thienopyrimidine 3g HepG2 (Liver)3.77[4]
Compound 16e HCT116 (Colon)3.20[1]
Compound 4g HCT-116 (Colon)7.1[5]
Compound BU17 A549 (Lung)9[1]
Compound 4a HCT-116 (Colon)10.5[5]
Compound 6 MCF-7 (Breast)11.17[6][7]
Compound 15b A2780 (Ovarian)12[1]
Compound 4c HCT-116 (Colon)11.9[5]
Compound 4 MCF-7 (Breast)14.53[6][7]
Compound 7 MCF-7 (Breast)16.76[6][7]
Compound 8e NCI-60 Panel0.411 - 2.8[1]
TP 5 HepG2, SMMC-7721More active than Paclitaxel at 30 µg/mL[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aminothiophene compounds and incubated for a set period (e.g., 48 or 72 hours).[5] A control group receives only the vehicle solvent.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for another few hours.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the compound concentration.[1]

G cluster_workflow Workflow of an In Vitro Cytotoxicity Assay A Seed cancer cells in 96-well plate B Treat cells with aminothiophene compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to wells C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance with plate reader F->G H Calculate IC50 values G->H

Workflow of an in vitro anticancer cytotoxicity assay.

Antimicrobial Activity

Aminothiophene derivatives have demonstrated notable activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1] Their effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity Data

The table below presents the antimicrobial activity of selected aminothiophene compounds against different bacterial and fungal strains.

Compound ID/ReferenceMicroorganismActivity Metric (µg/mL or other)Reference
Compound S1 S. aureus, B. subtilis, E. coli, S. typhiMIC: 0.81 µM/mL[8]
Compound S4 C. albicans, A. nigerMIC: 0.91 µM/mL[8]
Compound 4 Col-R E. coliMIC50: 8 mg/L[9]
Compound 4 Col-R A. baumanniiMIC50: 16 mg/L[9]
Compound 5 Col-R A. baumanniiMIC50: 16 mg/L[9]
Compound 8 Col-R A. baumannii, Col-R E. coliMIC50: 32 mg/L[9]
Compound 4 S. aureusMIC: 34.34[6][7]
Compound 4 B. subtilisMIC: 21.15[6][7]
Compound 8 S. aureusMIC: 39.72[6][7]
Compound 8 B. subtilisMIC: 33.47[6][7]
Compound 7b P. aeruginosa86.9% Inhibition[10]
Compound 7b S. aureus83.3% Inhibition[10]
Compound 7 P. aeruginosaMore potent than gentamicin[1]
Compounds 7b, 8 Various BacteriaComparable to ampicillin and gentamicin[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Anti-inflammatory Activity

Several aminothiophene derivatives have been identified as potent anti-inflammatory agents.[11] Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or the activation of the NRF2 pathway.[11][12]

Comparative Anti-inflammatory Activity Data

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound ID/ReferenceAssayActivity MetricReference
Compound 1 Neutrophil respiratory burstIC50: 121.47 µM[13]
Compound 5 Neutrophil respiratory burstIC50: 422 µM[13]
Compounds 3a, 3b, 2a NRF2 ActivationActivate NRF2 and inhibit LPS-stimulated inflammation[14]
Compound 5 LPS-induced inflammation (THP-1 monocytes)Negatively regulates TNF-α and IL-8 expression at 10 µM[12]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in plates and stimulated with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of the test compounds.[14]

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant samples.

  • Color Development: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.

  • Absorbance Measurement: The intensity of the purple color is measured spectrophotometrically at ~540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition by the test compound is then calculated relative to the LPS-stimulated control.

Signaling Pathway: NRF2 Activation

Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives activate the NRF2 pathway, which is a key regulator of cellular defense against oxidative stress and inflammation.[14][15] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Activators can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[14]

G cluster_pathway NRF2 Activation Pathway cluster_nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 binds & sequesters Ub Ubiquitination & Degradation KEAP1->Ub promotes NRF2->Ub Nucleus Nucleus NRF2->Nucleus translocates Compound Aminothiophene Derivative Compound->KEAP1 disrupts interaction ARE ARE Genes Antioxidant/Anti-inflammatory Genes (e.g., HO-1) ARE->Genes initiates transcription of NRF2_n NRF2 NRF2_n->ARE binds to

NRF2 activation by aminothiophene derivatives.

References

Validating the Structure of Novel Thienopyrimidines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel thienopyrimidine compounds is a critical step in the journey from synthesis to therapeutic application. This guide provides a comparative overview of key analytical techniques, presenting experimental data and detailed protocols to aid in the validation process.

Thienopyrimidines, heterocyclic compounds containing a fused thiophene and pyrimidine ring, are a significant class of molecules in medicinal chemistry due to their structural similarity to purines. This similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Given their therapeutic potential, rigorous structural validation is paramount to ensure the correct identification of synthesized compounds and to understand their structure-activity relationships (SAR).

This guide compares the three most powerful analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides unique and complementary information, and their combined application offers the highest level of confidence in structural assignment.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for validating novel thienopyrimidines depends on the specific information required, the nature of the sample, and the available instrumentation. Below is a comparative summary of the strengths and limitations of NMR, MS, and X-ray Crystallography.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of nuclei.Soluble sample (typically mg scale) in a suitable deuterated solvent.HighProvides detailed structural information in solution, mimicking biological conditions. Non-destructive.Can be complex to interpret for highly substituted or isomeric compounds. Lower sensitivity compared to MS.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.Small sample amount (µg to ng scale), can be solid or in solution.Very HighHigh sensitivity and accuracy in determining molecular formula. Can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and isomer differentiation. Fragmentation can be complex.
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry.Single, well-ordered crystal (typically >50 µm).LowProvides the "gold standard" for structural determination with atomic-level detail.Crystal growth can be a significant bottleneck. The solid-state structure may not represent the solution conformation.

Experimental Protocols for Structural Validation

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline typical procedures for the analysis of novel thienopyrimidine derivatives using NMR, MS, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For thienopyrimidines, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified thienopyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~2 seconds

  • Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters (Example on a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to deduce the proton and carbon environments within the thienopyrimidine core and its substituents.

  • Utilize 2D NMR data to confirm the connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula of novel thienopyrimidines.

Sample Preparation:

  • Dissolve a small amount of the sample (as low as a few micrograms) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Parameters (Example using Electrospray Ionization - Time of Flight):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Positive mode is common for nitrogen-containing heterocycles.

  • Mass Analyzer: Time of Flight (TOF) for high-resolution measurements.

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas (N₂): Flow rate of 1-2 L/min

  • Drying Gas (N₂): Flow rate of 8-10 L/min, Temperature of 200-250 °C

  • Mass Range: m/z 100-1000

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Use the accurate mass measurement to calculate the elemental composition using specialized software. The calculated formula should be consistent with the expected structure.

  • Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural insights. Common fragmentation pathways for thienopyrimidines can involve cleavage of substituent groups or ring opening.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive method.

Crystal Growth:

  • Obtaining a single crystal of suitable quality is the most critical and often the most challenging step.

  • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

Data Collection (Example using a modern diffractometer):

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Detector: CCD or CMOS area detector.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.

  • The final model is validated using metrics such as the R-factor and goodness-of-fit.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in understanding the processes involved in structural validation and the biological context of thienopyrimidines, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Novel Thienopyrimidine Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if single crystal obtained) purification->xray data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation biological_testing biological_testing structure_confirmation->biological_testing Proceed to Biological Evaluation

Caption: A typical experimental workflow for the synthesis and structural validation of novel thienopyrimidines.

Many thienopyrimidine derivatives have been developed as inhibitors of protein kinases involved in cancer signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.

vegfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription VEGF VEGF VEGF->VEGFR Thieno Thienopyrimidine Inhibitor Thieno->VEGFR Inhibition

Caption: Simplified diagram of the VEGFR signaling pathway and the inhibitory action of thienopyrimidines.

By employing a combination of these powerful analytical techniques and following robust experimental protocols, researchers can confidently validate the structures of novel thienopyrimidines, paving the way for further investigation into their promising therapeutic applications.

A Comparative Guide to the Characterization of Regioisomers in Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis and accurate characterization of aminothiophene regioisomers are critical for ensuring the desired pharmacological activity and safety of new chemical entities. This guide provides an objective comparison of common synthetic routes to aminothiophenes, focusing on the formation of regioisomers and presenting detailed experimental protocols for their differentiation and quantification.

The substitution pattern on the thiophene ring plays a pivotal role in the biological activity of aminothiophene-based compounds. When employing unsymmetrical ketones or other precursors with non-equivalent reactive sites, the synthesis can often lead to a mixture of regioisomers. The ability to control the regioselectivity of these reactions and to accurately characterize the resulting isomeric mixture is therefore of paramount importance. This guide will focus on two prominent methods for aminothiophene synthesis: the Gewald reaction and the Fiesselmann-Thoma synthesis, comparing their regiochemical outcomes and providing detailed methodologies for the characterization of the resulting isomers.

Comparison of Synthetic Methodologies: Gewald vs. Fiesselmann-Thoma

The choice of synthetic strategy can significantly influence the distribution of regioisomers. Below is a comparative overview of the Gewald and Fiesselmann-Thoma reactions, particularly in the context of synthesizing aminothiophenes from unsymmetrical ketones.

Table 1: Comparison of Gewald and Fiesselmann-Thoma Syntheses for Aminothiophene Regioisomers
FeatureGewald ReactionFiesselmann-Thoma Synthesis
Precursors Unsymmetrical ketone, active methylene nitrile, elemental sulfurUnsymmetrical ketone, thioglycolate, activating group (e.g., cyano)
General Reaction One-pot, three-component reactionStepwise or one-pot reaction
Regioselectivity Often yields a mixture of regioisomers. The direction of enolization of the ketone is a key factor. Steric hindrance at the α- and α'-positions of the ketone can influence the ratio.[1]Can offer better regiocontrol, particularly when using α-haloketones as precursors, which directs the initial nucleophilic attack.
Reported Regioisomer Ratios Variable, dependent on ketone structure and reaction conditions. For alkyl-aryl ketones, mixtures are common.[2]Can achieve high regioselectivity, in some cases leading to a single isomer.
Advantages High atom economy, operational simplicity, readily available starting materials.[3]Potential for higher regioselectivity, broader substrate scope for certain substitution patterns.
Limitations Can lead to difficult-to-separate regioisomeric mixtures. Aryl ketones may show limited reactivity in one-pot procedures.[4]May require the pre-functionalization of the ketone (e.g., α-halogenation), adding synthetic steps.[5]

Experimental Protocols for Characterization of Regioisomers

The unambiguous identification and quantification of aminothiophene regioisomers necessitate a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Regioisomer Separation

HPLC is a powerful tool for the separation and quantification of regioisomeric mixtures. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation.

Protocol for HPLC Separation of Aminothiophene Regioisomers:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: Reversed-phase columns are commonly employed. Columns with π-π interaction capabilities, such as those with pyrenylethyl or nitrophenylethyl stationary phases, can provide enhanced selectivity for aromatic isomers.[6] A Kromasil C18 column has also been shown to be effective in separating aryl amine isomers.[1]

  • Mobile Phase: A gradient elution is often necessary to resolve closely eluting isomers. A typical mobile phase system consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection is suitable for most aminothiophenes due to their chromophores. The detection wavelength should be set at the λmax of the compounds, typically in the range of 240-350 nm.

  • Quantification: For quantitative analysis, a calibration curve should be constructed using isolated and purified standards of each regioisomer. The peak area of each isomer in the mixture can then be used to determine their relative ratio.[7]

Spectroscopic Characterization of Regioisomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation of aminothiophene regioisomers.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the substitution pattern on the thiophene ring.

Detailed NMR Analysis Protocol:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the thiophene ring and adjacent substituents provide initial clues. However, in many cases, ¹H NMR alone is insufficient to distinguish between regioisomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the substitution pattern.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the amino protons and a specific carbon of the thiophene ring can definitively establish the position of the amino group.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This can be particularly useful for confirming the relative positions of substituents that are close to each other in space, which can help differentiate between regioisomers.[9][10]

Mass spectrometry, particularly with tandem MS (MS/MS), can provide valuable information for distinguishing regioisomers based on their fragmentation patterns.

Protocol for MS Analysis of Regioisomers:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for most aminothiophene derivatives.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the protonated molecular ions ([M+H]⁺) of the regioisomers. The resulting fragmentation patterns can be diagnostic.

  • Fragmentation Analysis: The fragmentation pathways of regioisomers can differ due to the different positions of the substituents. For example, the loss of a particular substituent or a characteristic neutral loss may be more favorable for one isomer over the other. Careful analysis of the product ion spectra can reveal these differences.[11][12] While isobaric fragments can sometimes be challenging to differentiate with unit mass resolution, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the fragments.[13]

Visualization of Reaction Pathways and Workflows

Gewald Reaction Pathway Leading to Regioisomers

The following diagram illustrates the competing pathways in the Gewald reaction starting from an unsymmetrical alkyl-aryl ketone, leading to the formation of two possible regioisomers.

cluster_start Starting Materials cluster_intermediate Knoevenagel Condensation cluster_product Aminothiophene Products ketone Unsymmetrical Ketone (R1-CH2-CO-R2) enolateA Enolate A (R1-CH=C(NH2)-R2) ketone->enolateA Path A enolateB Enolate B (R1-C(NH2)=CH-R2) ketone->enolateB Path B nitrile Active Methylene Nitrile (NC-CH2-EWG) sulfur Sulfur (S8) productA Regioisomer A (2-Amino-4-R1-5-R2-thiophene) enolateA->productA + S8 - H2O productB Regioisomer B (2-Amino-4-R2-5-R1-thiophene) enolateB->productB + S8 - H2O

Caption: Competing pathways in the Gewald synthesis.

Experimental Workflow for Regioisomer Characterization

This diagram outlines the logical workflow for the separation, identification, and quantification of aminothiophene regioisomers.

synthesis Aminothiophene Synthesis (e.g., Gewald Reaction) mixture Crude Product (Mixture of Regioisomers) synthesis->mixture hplc HPLC Separation mixture->hplc isomerA Isolated Regioisomer A hplc->isomerA isomerB Isolated Regioisomer B hplc->isomerB quant Quantification (HPLC Peak Area) hplc->quant nmr NMR Analysis (1H, 13C, COSY, HSQC, HMBC, NOESY) isomerA->nmr ms MS/MS Analysis isomerA->ms isomerB->nmr isomerB->ms structureA Structure Elucidation of A nmr->structureA structureB Structure Elucidation of B nmr->structureB ms->structureA ms->structureB ratio Determination of Regioisomeric Ratio quant->ratio

References

Unlocking the Therapeutic Potential of Aminothiophene Derivatives: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational analysis and comparison of derivatives based on the Methyl 4-aminothiophene-3-carboxylate scaffold. We delve into their therapeutic promise by examining their biological activities, pharmacokinetic profiles, and the molecular interactions that govern their efficacy. This guide synthesizes experimental data and in silico predictions to offer a clear perspective on this promising class of compounds.

The thiophene ring is a versatile scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Derivatives of Methyl 4-aminothiophene-3-carboxylate, in particular, have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, plays a pivotal role in elucidating their mechanisms of action and guiding the design of more potent and safer drug candidates.[5][6]

Comparative Analysis of Biological Activity

Various derivatives of the aminothiophene carboxylate core have been synthesized and evaluated against a range of biological targets. The following table summarizes key quantitative data from published studies, offering a comparative overview of their potency.

Compound ClassTargetKey FindingsReference CompoundIC50 / Docking ScoreSource
Thieno[2,3-d]pyrimidin-4(3H)-onesLactate Dehydrogenase (LDH)Potent inhibitors of human LDH, a key enzyme in cancer metabolism.GalloflavinMolDock scores: -127 to -171[3]
Thiophenyl Hydrazone DerivativesTubulin PolymerizationShowed significant cytotoxicity against various cancer cell lines, with compound 5b being the most potent.-IC50 (HT29): 2.61 ± 0.34 µM; Tubulin Polymerization IC50: 8.21 ± 0.30 μM[7][8]
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine DerivativesCyclin-Dependent Kinase 2 (CDK-2)Demonstrated strong binding interactions with the CDK-2 active site, suggesting antiproliferative activity.Reference LigandDocking scores: up to -10.654 kcal/mol[5]
Thiophene-Chalcone AnaloguesPenicillin-Binding Proteins (PDB:1MWT) & Staphylocoagulase (PDB:1NU7)Exhibited potential antibacterial activity based on in silico docking studies.-Binding scores: -6.0 to -7.1 kcal/mol[9]
2-Aminothiophene-3-carboxylic acid ester derivatives-Displayed selective cytostatic effects against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.-Nanomolar range[10]
Thiophene Carboxamide Derivatives-Biomimetic of Combretastatin A-4 (CA-4) with anticancer activity against Hep3B cancer cell line.-IC50 (2b): 5.46 µM; IC50 (2e): 12.58 µM[11]

In Silico Pharmacokinetic (ADMET) Profile

The drug-likeness and pharmacokinetic properties of novel compounds are critical for their development as therapeutic agents. In silico ADMET prediction provides early insights into these parameters. Several studies have evaluated aminothiophene derivatives using tools like Swiss-ADME.[5][12]

Compound ClassKey ADMET PredictionsSource
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine DerivativesMost derivatives fulfilled Swiss-ADME parameters for potential orally active compounds. Predicted to be absorbed by the gastrointestinal tract.[5]
Thiophene-Chalcone AnaloguesFavorable pharmacokinetic and toxicity profiles with no violations of Lipinski's rule, suggesting good drug-likeness and oral bioavailability. No predicted AMES toxicity.[6][9]
Pseudothiohydantoin Derivatives27 out of 28 tested compounds had a lipophilicity value < 5, meeting Lipinski's rule. Favorable absorption, distribution, metabolism, and excretion parameters.[12]

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a thorough analysis of these derivatives.

Synthesis

The synthesis of thiophene derivatives often follows established chemical pathways. For instance, thieno[2,3-d]pyrimidines can be synthesized from ethyl 5'-amino-2,3'-bithiophene-4'-carboxylate.[3] Another common starting material is thiophene-2-carbohydrazide for producing thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives.[1] A multi-step route involving the condensation of acetyl thiophene with phenyl hydrazine is used for creating pyrazolyl–thiazole derivatives of thiophene.[13]

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically assessed using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[7] Compounds are tested against a panel of human cancer cell lines, such as MCF7 (breast), HCT116 (colon), PC-3 (prostate), and A549 (lung), to determine their IC50 values.[1][7]

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand to a protein target.[3][4] The general workflow involves:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Maestro) is used to place the ligand into the defined active site of the protein and score the different binding poses. The results are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

ADMET Prediction

Web-based tools like Swiss-ADME and pkCSM are commonly used to predict the pharmacokinetic and toxicity profiles of compounds.[5][6] These tools calculate various physicochemical properties (e.g., molecular weight, logP, TPSA) and predict parameters related to absorption (e.g., gastrointestinal absorption, blood-brain barrier permeability), distribution, metabolism (e.g., CYP enzyme inhibition), excretion, and toxicity (e.g., AMES toxicity, hepatotoxicity).[12]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation s1 Starting Materials (e.g., Methyl 4-aminothiophene-3-carboxylate) s2 Chemical Reactions s1->s2 s3 Purification & Structure Elucidation (NMR, Mass Spectrometry) s2->s3 c1 Ligand & Protein Preparation s3->c1 b1 In Vitro Assays (e.g., MTT Assay) s3->b1 c2 Molecular Docking c1->c2 c3 ADMET Prediction c1->c3 b2 Target-Based Assays (e.g., Enzyme Inhibition) c2->b2 Guide Experimental Design

Caption: A generalized workflow for the development and analysis of thiophene derivatives.

signaling_pathway cluster_cell Cancer Cell glucose Glucose pyruvate Pyruvate glucose->pyruvate lactate Lactate pyruvate->lactate ldh Lactate Dehydrogenase (LDH) proliferation Tumor Growth & Metastasis lactate->proliferation ldh->lactate Converts inhibitor Thiophene Derivative (LDH Inhibitor) inhibitor->ldh Inhibits

Caption: Inhibition of the LDH pathway in cancer cells by thiophene derivatives.[3]

Conclusion

The computational analysis of Methyl 4-aminothiophene-3-carboxylate derivatives and related compounds reveals a promising landscape for the development of novel therapeutics. The versatility of the thiophene scaffold allows for the synthesis of diverse libraries of compounds with potent and selective biological activities. In silico tools are indispensable in this process, enabling the rational design of molecules with improved efficacy and favorable pharmacokinetic profiles. The integration of computational and experimental approaches, as outlined in this guide, will continue to be a cornerstone of modern drug discovery, paving the way for the next generation of targeted therapies.

References

A Comparative Guide to Modern Synthetic Methods for Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aminothiophenes remains a critical endeavor due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an objective comparison of emerging synthetic methodologies for aminothiophene production, benchmarked against the classical Gewald reaction. The performance of these methods is evaluated based on experimental data, with detailed protocols provided for key examples.

The persistent interest in aminothiophene scaffolds stems from their role as key intermediates in the synthesis of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic routes is of paramount importance. This guide will delve into a comparative analysis of several modern techniques, highlighting their advantages and limitations.

Performance Benchmarking of Synthetic Methods

The following table summarizes the quantitative performance of various synthetic methods for aminothiophenes, offering a clear comparison of reaction yields, times, and conditions.

Synthetic MethodReactantsCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
Classical Gewald Reaction Ketone/Aldehyde, Activated Nitrile, Elemental SulfurBase (e.g., Morpholine, Diethylamine)Ethanol/DMFReflux/602-4842-90[1][3]
Ultrasound-Assisted Gewald Ketones, Malononitrile, Sodium PolysulfideNoneWater700.5-142-90[4][5]
L-Proline Catalyzed Gewald Ketones, Malononitrile/Cyanoacetate, Sulfur10 mol% L-ProlineDMF60-up to 84[2]
Piperidinium Borate Catalyzed Gewald Ketones, Activated Methylene, Sulfur20 mol% Piperidinium Borate--0.33up to 96[6]
Ball-Milling (Solvent-Free) Ethyl Acetoacetate, Malononitrile, SulfurNoneSolvent-Free-0.5High[7]
Modified Fiesselmann Synthesis β-ketoester, Thioglycolic AcidBase----[8]

Experimental Protocols: A Closer Look

Detailed methodologies for the key synthetic approaches are provided below to facilitate their implementation and adaptation in a research setting.

Classical Gewald Reaction

The Gewald reaction is a multicomponent reaction that has been a cornerstone of aminothiophene synthesis for decades.[9] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[10]

Example Protocol: A mixture of a ketone (1.0 eq), an active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and a base such as morpholine (1.5 eq) in a solvent like ethanol or DMF is stirred at a specific temperature (e.g., 60 °C or reflux) for a period ranging from a few hours to two days.[3] After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Ultrasound-Assisted Gewald Reaction in Water

In a significant advancement towards greener chemistry, a modified Gewald reaction has been developed that utilizes water as the solvent and ultrasound irradiation, eliminating the need for a catalyst.[4][5]

Example Protocol: A mixture of a ketone or aldehyde, malononitrile, and sodium polysulfide in water is subjected to ultrasound irradiation (e.g., 40 kHz, 300 W) at 70 °C for 30 to 60 minutes.[5] The resulting 2-aminothiophene derivatives are then isolated, often with yields comparable to traditional methods.[4]

L-Proline Catalyzed Gewald Reaction

The use of L-proline as a green and cost-effective organocatalyst offers a mild and efficient one-pot synthesis of substituted 2-aminothiophenes.[2]

Example Protocol: A mixture of a ketone, an active methylene compound (malononitrile or cyanoacetate), elemental sulfur, and L-proline (10 mol%) in DMF is stirred at 60 °C.[2] This method boasts high yields and broad applicability with a simple experimental procedure.[2]

Piperidinium Borate Catalyzed Gewald Reaction

A recent innovation employs piperidinium borate as a highly efficient conjugate acid-base pair catalyst for the Gewald reaction, achieving excellent yields in remarkably short reaction times.[6]

Example Protocol: A ketone, an active methylene compound, and elemental sulfur are reacted in the presence of a catalytic amount of piperidinium borate (20 mol%). With this catalyst, complete conversion can be achieved in as little as 20 minutes, with product yields reaching up to 96%.[6]

Ball-Milling (Solvent- and Catalyst-Free)

In a truly solvent-free and catalyst-free approach, the Gewald reaction can be carried out using a planetary ball mill.[7] This high-yielding, one-pot, three-component synthesis represents a significant step forward in sustainable chemical manufacturing.[7]

Example Protocol: The reactants (e.g., ethyl acetoacetate, malononitrile, and elemental sulfur) are placed in a tempered vial with tempered balls. The vial is then subjected to milling for a short duration (e.g., 30 minutes) to yield the crude product, which can be purified by recrystallization.[7]

Modified Fiesselmann Thiophene Synthesis

While the Gewald reaction is the most common route to 2-aminothiophenes, the Fiesselmann synthesis offers an alternative pathway. This reaction typically produces 3-hydroxy-2-thiophenecarboxylic acid derivatives but can be adapted to yield 3-aminothiophenes when a nitrile-containing substrate is used instead of an ester.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of new aminothiophene derivatives, from the initial reaction to the final characterization.

G General Workflow for Aminothiophene Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur Source) B Reaction (Gewald, Fiesselmann, etc.) A->B C Work-up and Purification B->C D Isolated Aminothiophene Derivative C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Purity Determination (HPLC, Elemental Analysis) D->F G Screening for Biological Activity (e.g., Antimicrobial, Kinase Inhibition) D->G D->G

Caption: A generalized workflow for the synthesis and evaluation of novel aminothiophene derivatives.

Conclusion

The landscape of aminothiophene synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. While the classical Gewald reaction remains a robust and widely used method, recent innovations such as ultrasound-assisted synthesis in water, organocatalysis with L-proline, the use of highly active catalysts like piperidinium borate, and solvent-free ball-milling techniques offer significant advantages in terms of reduced reaction times, milder conditions, and improved environmental footprint. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Methyl 4-aminothiophene-3-carboxylate Hydrochloride are critical for ensuring laboratory safety and environmental protection. This document provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If working with the solid form, especially in areas with poor ventilation, a NIOSH-approved respirator is recommended to avoid dust inhalation.[3][4]

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain. [6][7][8]

1. Waste Characterization and Segregation:

  • This compound is a hazardous chemical waste.

  • It should be segregated from other waste streams to avoid incompatible mixtures.[9] Specifically, keep it separate from bases, amines, alkali metals, and strong oxidizing agents.[7][10][11]

2. Unused or Expired Product:

  • For surplus and non-recyclable solutions, contact a licensed disposal company.[4]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

3. Contaminated Materials:

  • Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be collected in a separate, clearly labeled container for solid chemical waste.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[4]

4. Container Rinsate:

  • Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • This rinsate must be collected and disposed of as hazardous liquid waste.[3][10]

5. Labeling and Storage of Waste Containers:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][9]

  • Containers should be kept tightly closed except when adding waste and stored in a designated, secure, and well-ventilated satellite accumulation area.[3][6][9]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[3][6]

  • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information.

ParameterValue/InstructionSource
CAS Number 39978-14-8[4]
Molecular Formula C₆H₈ClNO₂S[4]
Molecular Weight 193.65 g/mol [4]
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3, respiratory system)[1][2]
Recommended Disposal Burn in a chemical incinerator with afterburner and scrubber; Use a licensed disposal company.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste (Methyl 4-aminothiophene-3-carboxylate HCl) is_solid Is the waste solid (unused chemical, contaminated PPE)? start->is_solid is_liquid Is the waste liquid (solution, rinsate)? is_solid->is_liquid No solid_waste Place in a labeled hazardous solid waste container. is_solid->solid_waste Yes liquid_waste Place in a labeled hazardous liquid waste container. is_liquid->liquid_waste Yes storage Store in designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage contact_ehs Contact EHS or licensed waste disposal company. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.